Product packaging for Lysylcysteine(Cat. No.:CAS No. 106325-92-2)

Lysylcysteine

Cat. No.: B608776
CAS No.: 106325-92-2
M. Wt: 249.33 g/mol
InChI Key: QBGPXOGXCVKULO-BQBZGAKWSA-N
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Description

Lys-Cys is a dipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O3S B608776 Lysylcysteine CAS No. 106325-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106325-92-2

Molecular Formula

C9H19N3O3S

Molecular Weight

249.33 g/mol

IUPAC Name

(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H19N3O3S/c10-4-2-1-3-6(11)8(13)12-7(5-16)9(14)15/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1

InChI Key

QBGPXOGXCVKULO-BQBZGAKWSA-N

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysylcysteine;  L-Cysteine, N-L-lysyl-;  LYS-CYS;  LYS CYS;  LYSCYS;  L-Cysteine, L-lysyl-; 

Origin of Product

United States

Foundational & Exploratory

The Lysine-Cysteine N-O-S Bridge: A Novel Redox Switch

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Significance of Lysine-Cysteine Interactions

For Researchers, Scientists, and Drug Development Professionals

The term "lysylcysteine" does not refer to a standard, single biological entity. However, the interaction and covalent linkage between lysine and cysteine residues represent a critical and burgeoning area of research in protein biochemistry and cell biology. These interactions, particularly in the form of post-translational modifications (PTMs), play a pivotal role in regulating protein structure, function, and signaling. This guide provides a comprehensive overview of the most significant known biological roles of lysine-cysteine linkages, with a focus on a recently discovered redox-sensitive crosslink, its implications for enzyme regulation, and the experimental methodologies used to study it.

Recent discoveries have identified a novel, covalent crosslink between lysine and cysteine residues that functions as a redox-sensitive switch in a variety of proteins.[1][2] This post-translational modification, known as a Nitrogen-Oxygen-Sulfur (N-O-S) bridge, has profound implications for understanding cellular regulation under different redox conditions.

Structure and Function

The N-O-S bridge is a covalent linkage formed between the ε-amino group of a lysine side chain and the thiol group of a cysteine side chain, with a bridging oxygen atom.[1][3] The formation of this bridge is an oxidative process, and its breakage is a reductive one. This reversible covalent modification allows the N-O-S bridge to act as a molecular switch, turning protein function "on" or "off" in response to the cellular redox environment.[1]

In its oxidized state (bridge present), the protein is often in an inactive or less active conformation. Upon reduction, the bridge is broken, leading to a conformational change that restores or enhances the protein's activity. This mechanism provides a direct link between cellular redox signaling and the functional regulation of specific proteins.

A key, well-characterized example is the transaldolase from the human pathogen Neisseria gonorrhoeae. In this enzyme, an N-O-S bridge forms between Lysine-8 and Cysteine-38. The presence of this bridge under oxidizing conditions holds the enzyme in an inactive state. Reduction of the bridge breaks the covalent bond, triggering an allosteric shift in the catalytic site that increases enzymatic activity by several orders of magnitude.

Prevalence and Significance

A systematic survey of the Protein Data Bank (PDB) has revealed that N-O-S bridges are not an isolated phenomenon but are widespread in functionally diverse proteins across all domains of life, from bacteria to humans. These redox switches are often located at catalytic or regulatory hotspots within proteins, underscoring their importance in controlling biological processes. In some proteins, a single lysine has been observed to link with two cysteine residues, forming a "SONOS" bridge. The discovery of this ubiquitous redox switch links lysine chemistry directly to redox biology, presenting a new regulatory principle in cellular function and a potential target for therapeutic intervention.

NOS_Bridge_Redox_Switch cluster_oxidized Oxidized State cluster_reduced Reduced State Inactive_Enzyme Inactive Enzyme (N-O-S Bridge Formed) Active_Enzyme Active Enzyme (Bridge Broken) Inactive_Enzyme->Active_Enzyme Reduction Active_Enzyme->Inactive_Enzyme Oxidation

Figure 1: The Lys-Cys N-O-S bridge as a reversible redox switch.

Other Covalent Lysine-Cysteine Crosslinks

Beyond the N-O-S bridge, other types of covalent crosslinks between lysine and cysteine can be formed, particularly under conditions of oxidative stress. Exposure of proteins to reactive halogen species, such as hypochlorous acid (HOCl) produced by immune cells, can induce the formation of sulfenamide (-S-N-), sulfinamide (-S(O)-N-), and sulfonamide (-S(O2)-N-) bonds between cysteine and lysine residues. These irreversible crosslinks have been identified in peptides and in the protein calprotectin. Such modifications can alter protein function and may contribute to protein aggregation and damage during inflammatory processes.

Biological Roles of the Lysyl-Cysteine Dipeptide

The dipeptide form, lysyl-cysteine (Lys-Cys), is composed of a lysine and a cysteine joined by a peptide bond. While less studied than the intra-protein crosslinks, some biological activities have been reported. Cationic dipeptides containing cysteine, including lysyl-cysteine, have demonstrated antimicrobial properties, suggesting they may act by disrupting the integrity of bacterial cell membranes. Studies on related dipeptides, such as Lys-Lys, have shown they can serve as a nutritional source of lysine and influence the metabolic profile of other amino acids, including cysteine, in cellular and animal models.

Synergy of Lysine and Cysteine in Enzyme Active Sites

Lysine and cysteine are two of the most common amino acids found in the active sites of enzymes, where they often work synergistically to perform catalysis.

  • Nucleophilic Catalysis: Cysteine, with the thiol side chain, is a potent nucleophile at physiological pH and is the key catalytic residue in families like the cysteine peptidases.

  • Acid-Base Catalysis: Lysine, with its primary amine side chain, can act as a general base or general acid. For it to function as a nucleophile, its normally high pKa (~10.4) must be significantly lowered by the local protein microenvironment.

  • Catalytic Dyads/Triads: Often, these residues are part of a catalytic dyad or triad. For instance, in E. coli homoserine transsuccinylase, Cys-142 acts as the catalytic nucleophile, while Lys-47 is also essential for the catalytic mechanism. The proximity and interplay of these residues are critical for efficient enzyme function.

Data Presentation

Interaction TypeLinkageNature of InteractionReversibilityBiological SignificanceKey Protein Examples
N-O-S Bridge Lys-(N-O-S)-CysCovalent PTMReversible (Redox)Regulates enzyme activity as a redox switch.N. gonorrhoeae Transaldolase
SONOS Bridge Cys-(S-O-N-O-S)-Cys (via Lys)Covalent PTMReversible (Redox)A branched crosslink acting as a redox switch.Found in various proteins via PDB survey.
Halogen-Induced Crosslinks Lys-(S(O)x-N)-CysCovalent PTMIrreversibleImplicated in oxidative damage and inflammation.Calprotectin
Dipeptide Interaction Lys-CysPeptide BondN/AAntimicrobial activity.N/A
Active Site Synergy N/ANon-covalent & CatalyticN/AEssential for catalysis in numerous enzymes.Cysteine Peptidases, Homoserine Transsuccinylase

Experimental Protocols

Identification and Characterization of N-O-S Bridges

A multi-faceted approach is required to definitively identify an N-O-S bridge and characterize its function.

Methodology:

  • High-Resolution X-ray Crystallography:

    • Crystallize the target protein under both oxidizing and reducing conditions.

    • Solve the structures to a high resolution (ideally < 1.5 Å).

    • Under oxidizing conditions, look for a clear electron density feature connecting the side chains of a proximal lysine and cysteine.

    • Model an oxygen atom into this density and evaluate the fit. The N-S distance in the bridge is typically around 2.5 Å.

    • In the reduced-state structure, this density should be absent, and the side chains should be separated.

  • Mass Spectrometry (MS):

    • Perform intact protein mass analysis under oxidizing and reducing conditions. The formation of the N-O-S bridge results in a mass increase of +14 Da (addition of oxygen, loss of two hydrogens).

    • Use peptide mapping (e.g., LC-MS/MS) of a proteolytic digest to identify the cross-linked peptide and confirm the specific lysine and cysteine residues involved.

  • Site-Directed Mutagenesis:

    • Mutate the candidate cysteine (e.g., to serine) and the candidate lysine (e.g., to arginine).

    • Express and purify the mutant proteins.

    • Perform functional assays (e.g., enzyme kinetics). Abolition of redox regulation in the mutant (i.e., the enzyme becomes constitutively active) provides strong evidence for the functional role of the bridge.

NOS_Bridge_Workflow cluster_discovery Discovery & Confirmation cluster_validation Functional Validation XRay High-Resolution X-ray Crystallography MS Mass Spectrometry (Intact Mass & Peptide Mapping) XRay->MS Confirm Mass Mutagenesis Site-Directed Mutagenesis (e.g., Cys to Ser) MS->Mutagenesis Confirm Residues Assays Enzyme Kinetic Assays Mutagenesis->Assays Test Function Conclusion Conclusion: Functional N-O-S Redox Switch Assays->Conclusion Validate Role Hypothesis Hypothesis: Redox-sensitive Lys-Cys crosslink Hypothesis->XRay

Figure 2: Experimental workflow for identifying and validating a Lys-Cys N-O-S bridge.
Protocol for Developing Lysine/Cysteine Targeted Covalent Binders

This method allows for the creation of selective covalent probes or inhibitors that target lysine or cysteine residues near a specific binding site.

Methodology:

  • Binder Design: Start with a known peptide or protein binder for the target of interest.

  • Cysteine Incorporation: Introduce a cysteine residue into the binder's sequence at a position that will be proximal to the desired target lysine or cysteine on the receptor protein. This is typically done via standard molecular biology techniques for recombinant proteins or during solid-phase synthesis for peptides.

  • Electrophile Installation: React the purified, cysteine-containing binder with an electrophilic reagent such as ethyl 2-(bromomethyl)acrylate. This reaction selectively modifies the cysteine's thiol group, attaching a methacrylate electrophile.

  • Covalent Targeting: The modified binder is then incubated with the target protein. The installed methacrylate electrophile will react via a Michael addition mechanism with the nucleophilic side chain of a nearby lysine or cysteine on the target, forming a stable, covalent thioether bond.

  • Validation: Confirm covalent bond formation using mass spectrometry to detect the expected mass shift in the target protein. Use biochemical and cellular assays to confirm the functional consequences of the covalent modification.

Covalent_Binder_Workflow Start Select Peptide/Protein Binder Incorp_Cys Incorporate Cysteine Residue (Recombinant or Synthetic) Start->Incorp_Cys Install_Elec Modify Cys with Electrophile (e.g., ethyl 2-(bromomethyl)acrylate) Incorp_Cys->Install_Elec Targeting Incubate Modified Binder with Target Protein Install_Elec->Targeting Reaction Covalent Bond Formation (Reaction with Target Lys or Cys) Targeting->Reaction Validation Validate with Mass Spectrometry & Functional Assays Reaction->Validation End Selective Covalent Probe/Inhibitor Validation->End

Figure 3: Workflow for generating targeted covalent protein binders for Lys/Cys.

References

The Enigmatic Bond: A Technical Guide to the Putative Natural Occurrence of Lysylcysteine in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of post-translational modifications (PTMs) is vast and ever-expanding, revealing intricate mechanisms of protein regulation. While disulfide bonds formed between cysteine residues are well-documented, and various lysine modifications are known, the existence of a naturally occurring covalent crosslink between the side chains of lysine and cysteine (a "lysylcysteine" bond) remains a topic of scientific inquiry rather than established fact. This technical guide delves into the theoretical underpinnings and potential methodologies for the investigation of this putative modification. We will explore the known reactivities of lysine and cysteine, draw parallels with other known crosslinks, and propose experimental workflows for the identification and characterization of the this compound bond.

Introduction: The Uncharted Territory of this compound

Post-translational modifications dramatically increase the functional diversity of the proteome. These modifications can alter protein structure, localization, activity, and interactions. While many PTMs are well-characterized, the potential for novel crosslinks continues to emerge. A hypothetical this compound crosslink, formed between the ε-amino group of lysine and the thiol group of cysteine, represents one such unexplored modification.

Current scientific literature does not extensively document the natural occurrence of a direct covalent bond between lysine and cysteine side chains within or between proteins. The term "this compound" typically refers to a dipeptide where lysine and cysteine are linked via a standard peptide bond in the protein backbone.[1][2][3][4] This guide, however, focuses on the theoretical possibility and the "how-to" of searching for a post-translational covalent linkage between the side chains of these two amino acids.

The Chemical Foundation: Reactivity of Lysine and Cysteine

The basis for a potential this compound bond lies in the inherent chemical reactivity of the lysine and cysteine side chains.

  • Lysine: The ε-amino group of lysine is a potent nucleophile, particularly in its unprotonated state.[5] This allows it to participate in various reactions, including the formation of isopeptide bonds with carboxyl groups (e.g., in ubiquitination) and Schiff bases with carbonyls.

  • Cysteine: The thiol group (-SH) of cysteine is highly reactive and can be easily oxidized. Its most well-known reaction is the formation of a disulfide bond (-S-S-) with another cysteine residue, creating cystine. The thiol group can also act as a nucleophile.

Theoretically, a reaction between the nucleophilic lysine and an electrophilically activated cysteine (or vice versa) could lead to a stable crosslink.

Table 1: Properties of Lysine and Cysteine Side Chains
Amino AcidSide ChainFunctional GrouppKaTypical Reactivity
Lysine -(CH₂)₄-NH₂ε-Amino~10.5Nucleophile, forms isopeptide bonds, Schiff bases
Cysteine -CH₂-SHThiol (Sulfhydryl)~8.3Nucleophile, readily oxidized to form disulfide bonds

Comparative Crosslinks: Learning from the Known

To search for the unknown, we can learn from the methodologies used to identify known crosslinks.

  • Disulfide Bonds (Cystine): These are common and readily identified in mass spectrometry by characteristic fragmentation patterns and the use of reducing agents which cleave the bond, resulting in a predictable mass shift.

  • Lysinoalanine (LAL): This crosslink is formed between lysine and a dehydroalanine residue (derived from serine or cysteine) and is often induced by food processing. Its detection relies on identifying the specific mass of the crosslinked peptides.

Experimental Protocols for the Discovery of this compound

The search for a novel crosslink like this compound requires a systematic and sensitive approach, primarily centered around mass spectrometry.

Sample Preparation and Enrichment
  • Protein Isolation: Isolate the protein of interest from the natural source under conditions that preserve PTMs (e.g., including phosphatase and protease inhibitors).

  • Proteolytic Digestion: Digest the protein with a specific protease (e.g., trypsin) to generate a peptide mixture. It is advisable to perform the digestion under both reducing and non-reducing conditions in parallel samples.

  • Enrichment (Optional): If specific antibodies against the putative modification were to be developed, they could be used for immuno-enrichment of crosslinked peptides.

Mass Spectrometry Analysis
  • High-Resolution Mass Spectrometry: Analyze the peptide mixture using high-resolution tandem mass spectrometry (MS/MS).

  • Database Searching: Employ specialized crosslink identification software (e.g., pLink, MaxLynx, Kojak). These tools can search MS/MS data for spectra that correspond to two crosslinked peptides.

  • Defining the Modification: In the search parameters, define a new crosslink with a mass shift corresponding to the loss of two hydrogen atoms and the formation of a C-N bond (or other plausible chemical structures).

Table 2: Theoretical Mass Shifts for Crosslink Identification
Crosslink TypeInvolved ResiduesMass of Crosslinked Residues (Da)Mass Shift (Da)
Disulfide BondCys + Cys204.05-2.02 (loss of 2H)
LysinoalanineLys + Ser (as DHA)217.13+18.01 (loss of H₂O)
Hypothetical this compound Lys + Cys 231.12 -2.02 (loss of 2H)

Note: The exact mass shift for a hypothetical this compound would depend on the final chemical structure of the bond.

Visualizing Workflows and Concepts

Diagram 1: Hypothetical Formation of a this compound Bond

G cluster_0 Reactants cluster_1 Putative Crosslink Lys Protein-Lys-(CH2)4-NH2 LysCys Protein-Lys-(CH2)4-NH-S-CH2-Cys-Protein Lys->LysCys Oxidative Reaction Cys Protein-Cys-CH2-SH Cys->LysCys

Caption: A possible chemical pathway for the formation of a this compound crosslink.

Diagram 2: Experimental Workflow for this compound Identification

G A Protein Isolation from Natural Source B Proteolytic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Crosslink Database Search (Define Lys-Cys crosslink) C->D E Candidate Spectra Identification D->E Putative Hits F Manual Validation of Fragmentation E->F G Characterization of Crosslinked Peptides F->G

References

Lysylcysteine (Lys-Cys): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the dipeptide lysylcysteine (Lys-Cys), a molecule composed of the essential amino acid lysine and the conditionally essential amino acid cysteine. While experimental data on the specific biological activities of this compound is limited, this document consolidates available information on its structure and physicochemical properties. Furthermore, it outlines established methodologies for its chemical synthesis, purification, and characterization based on standard peptide chemistry protocols. The guide also explores the predicted biological activities of this compound through an in-silico approach, providing a framework for future experimental investigation. Detailed experimental workflows and predicted signaling pathway involvement are presented to facilitate further research into the potential therapeutic applications of this dipeptide.

Introduction

This compound (Lys-Cys) is a dipeptide formed through a peptide bond between the amino acids L-lysine and L-cysteine[1][2][3]. As a product of protein catabolism, it represents an intermediate in the breakdown of larger protein structures[1][2]. While many dipeptides are transient molecules destined for further degradation, some exhibit distinct physiological or cell-signaling effects. The unique combination of a basic amino acid (lysine) and a sulfur-containing amino acid (cysteine) in this compound suggests the potential for interesting chemical and biological properties. Lysine is crucial for protein structure and function, while cysteine's thiol group is a key participant in disulfide bond formation and redox reactions. Currently, this compound is classified as an "expected" metabolite, as it has not yet been definitively identified in human tissues or biofluids. This guide aims to provide a comprehensive resource for researchers interested in exploring the synthesis, properties, and potential biological relevance of this dipeptide.

Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the tables below. These properties are derived from computational models and experimental data for its constituent amino acids.

Table 1: Structural Information for this compound
IdentifierValue
IUPAC Name (2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acid
Molecular Formula C9H19N3O3S
Molecular Weight 249.33 g/mol
Canonical SMILES NCCCC--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O
InChI Key QBGPXOGXCVKULO-BQBZGAKWSA-N
CAS Number 106325-92-2
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Computed LogP -3.6PubChem
Predicted Relative Density 1.247 g/cm³TargetMol
Physical Description Solid (Predicted)HMDB
Storage (Powder) -20°C for 3 yearsTargetMol
Storage (In Solvent) -80°C for 1 yearTargetMol

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a highly efficient method for the chemical synthesis of peptides. The following protocol is based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Cys 2. Fmoc-Cys(Trt)-OH Coupling Resin->Fmoc_Cys Wash1 3. Washing Fmoc_Cys->Wash1 Deprotection1 4. Fmoc Deprotection Wash1->Deprotection1 Wash2 5. Washing Deprotection1->Wash2 Fmoc_Lys 6. Fmoc-Lys(Boc)-OH Coupling Wash2->Fmoc_Lys Wash3 7. Washing Fmoc_Lys->Wash3 Deprotection2 8. Fmoc Deprotection Wash3->Deprotection2 Wash4 9. Washing Deprotection2->Wash4 Cleavage 10. Cleavage & Deprotection Wash4->Cleavage Precipitation 11. Precipitation & Washing Cleavage->Precipitation Lyophilization 12. Lyophilization Precipitation->Lyophilization

Caption: Workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue using a solution of 20% piperidine in DMF.

  • Washing: Wash the resin with DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH using the same coupling reagents as in step 2.

  • Washing: Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the Fmoc group from the lysine residue.

  • Washing: Wash the resin with DMF, followed by dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Trt and Boc) using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

  • Lyophilization: Lyophilize the precipitated peptide to obtain a crude powder.

Purification of this compound by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography is the standard method for purifying peptides.

Workflow for RP-HPLC Purification of this compound

HPLC_Workflow Dissolution 1. Dissolve Crude Peptide Injection 2. Inject onto C18 Column Dissolution->Injection Gradient 3. Elute with Acetonitrile Gradient Injection->Gradient Detection 4. Monitor at 214/280 nm Gradient->Detection Fractionation 5. Collect Fractions Detection->Fractionation Analysis 6. Analyze Fractions (MS) Fractionation->Analysis Pooling 7. Pool Pure Fractions Analysis->Pooling Lyophilization 8. Lyophilize Pooling->Lyophilization

Caption: Workflow for the purification of this compound via RP-HPLC.

Methodology:

  • Sample Preparation: Dissolve the crude this compound powder in an appropriate solvent (e.g., 0.1% TFA in water).

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Purification: Inject the sample onto the column and collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified dipeptide.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Workflow for Characterization of this compound

Characterization_Workflow MS_Analysis 1. Mass Spectrometry (MALDI-TOF or ESI) Data_Interpretation 3. Data Interpretation MS_Analysis->Data_Interpretation NMR_Analysis 2. NMR Spectroscopy (1H, 13C) NMR_Analysis->Data_Interpretation In_Silico_Workflow Structure 1. Obtain 3D Structure Database 2. Screen Bioactivity Databases Structure->Database Docking 3. Molecular Docking Database->Docking ADMET 4. ADMET Prediction Docking->ADMET Analysis 5. Analyze Results ADMET->Analysis Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysCys This compound ROS ROS LysCys->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription

References

The Enigmatic Biosynthesis of Lysylcysteine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the potential biosynthetic origins of the dipeptide lysylcysteine. Given the current state of scientific knowledge, a dedicated, primary metabolic pathway for this compound biosynthesis has not been characterized. Therefore, this guide explores the two most plausible mechanisms for its formation: as an intermediate in protein catabolism and through de novo enzymatic synthesis. We further provide detailed experimental protocols and data interpretation frameworks to guide research in this area.

Introduction to this compound

This compound is a dipeptide composed of the amino acids lysine and cysteine, linked by a peptide bond. While commercially available for research purposes, its natural occurrence is not well-documented in human tissues or biofluids, leading to its classification as an "expected" metabolite—one that is predicted to exist based on the presence of its constituent amino acids and known biochemical reactions. The biological function of this compound, if any, remains to be elucidated. Its structure, combining the reactive thiol group of cysteine and the basic side chain of lysine, suggests potential roles in redox chemistry, metal binding, or as a signaling molecule.

This guide will delve into the established biosynthetic pathways of its constituent amino acids, lysine and cysteine, and then explore the hypothetical pathways for the formation of the this compound dipeptide itself.

Biosynthesis of Constituent Amino Acids

The journey to forming this compound begins with the synthesis of its building blocks. The biosynthetic pathways for lysine and cysteine are well-established, though they vary between organisms.

Lysine Biosynthesis

In bacteria, lysine is synthesized via the diaminopimelate (DAP) pathway, a crucial pathway that is absent in humans, making it an attractive target for antimicrobial drug development.[1][2] The DAP pathway starts from aspartate and proceeds through a series of enzymatic steps to produce meso-diaminopimelate, which is then decarboxylated to yield L-lysine.[2]

Diagram: Bacterial Lysine Biosynthesis (DAP Pathway)

Lysine_Biosynthesis Aspartate Aspartate ASA Aspartate-semialdehyde Aspartate->ASA Multiple Steps DHP Dihydrodipicolinate ASA->DHP THP Tetrahydrodipicolinate DHP->THP Acyl_DAP N-Acyl-DAP THP->Acyl_DAP Multiple Variations DAP meso-Diaminopimelate Acyl_DAP->DAP Lysine L-Lysine DAP->Lysine DAP decarboxylase

Caption: Simplified overview of the diaminopimelate (DAP) pathway for lysine biosynthesis in bacteria.

Cysteine Biosynthesis

Cysteine biosynthesis in many organisms, including humans, primarily occurs through the transsulfuration pathway. This pathway utilizes serine as the carbon backbone. Serine is first acetylated to O-acetylserine, which then reacts with hydrogen sulfide in a reaction catalyzed by O-acetylserine (thiol)-lyase to form cysteine.

Diagram: Cysteine Biosynthesis (Transsulfuration Pathway)

Cysteine_Biosynthesis Serine Serine OAS O-Acetylserine Serine->OAS Serine acetyltransferase Cysteine L-Cysteine OAS->Cysteine O-acetylserine (thiol)-lyase Sulfide Sulfide (H2S) Sulfide->Cysteine Protein_Degradation_Pathway cluster_degradation Proteolysis Protein Protein containing a ...-Lys-Cys-... sequence Polypeptides Polypeptide Fragments Protein->Polypeptides Endopeptidases This compound This compound Polypeptides->this compound Dipeptidyl Peptidase (hypothetical) AminoAcids Free Amino Acids This compound->AminoAcids Dipeptidase NRPS_Pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Lysine L-Lysine NRPS Module 1 (Lysine) A T C Module 2 (Cysteine) A T Te Lysine->NRPS:f1 Cysteine L-Cysteine Cysteine->NRPS:f5 This compound This compound ATP ATP ATP->NRPS:f1 ATP->NRPS:f5 AMP_PPi AMP + PPi NRPS:f7->this compound NRPS:f1->AMP_PPi NRPS:f5->AMP_PPi Experimental_Workflow Sample Biological Sample (e.g., cell lysate) LCMS LC-MS Analysis Sample->LCMS Identification Identification & Quantification of this compound LCMS->Identification Proteolysis Hypothesis 1: Protein Degradation Identification->Proteolysis DeNovo Hypothesis 2: De Novo Synthesis Identification->DeNovo ProteaseAssay In Vitro Protease Assays with Lys-Cys containing peptides Proteolysis->ProteaseAssay NRPSAssay In Vitro NRPS/Ligase Assays with Lys, Cys, and ATP DeNovo->NRPSAssay Result1 This compound Generated? ProteaseAssay->Result1 Result2 This compound Generated? NRPSAssay->Result2

References

The Discovery of Lysylcysteine as a Covalent Post-Translational Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Lysine-Cysteine Redox Switch

Introduction

The landscape of post-translational modifications (PTMs) is continually expanding, revealing intricate layers of cellular regulation. A recent and significant discovery in this field is the identification of a covalent crosslink between lysine and cysteine residues, forming a lysylcysteine bridge. This modification, specifically a nitrogen-oxygen-sulfur (NOS) bridge, functions as an allosteric redox switch, dynamically regulating protein function in response to cellular oxidative stress. This technical guide provides a comprehensive overview of the discovery, characterization, and broader implications of this novel protein modification.

Core Discovery: The Lysine-Cysteine NOS Bridge in Neisseria gonorrhoeae Transaldolase

The seminal discovery of the this compound redox switch was reported in the enzyme transaldolase from the pathogenic bacterium Neisseria gonorrhoeae (NgTAL)[1][2]. Under oxidizing conditions, a covalent NOS bridge forms between a lysine and a cysteine residue. This modification induces a conformational change that propagates from the protein surface to the active site, leading to a significant alteration in enzymatic activity[1][2]. Conversely, under reducing conditions, the bridge is cleaved, restoring the enzyme to its active state.

This discovery challenged the existing paradigm of redox-sensitive protein modifications, which were primarily thought to involve disulfide bonds between two cysteine residues[2]. The identification of the lysine-cysteine crosslink introduced a new mechanism of redox signaling and regulation.

Quantitative Data Summary

The initial characterization of the this compound redox switch in NgTAL provided key quantitative insights into its impact on enzyme function.

ParameterOxidized State (NOS bridge)Reduced State (No bridge)Reference
Enzymatic Activity Loss of activityRestored activity
Structural Change Conformational change propagated to the active siteRelaxed structure
N-S distance in NOS bridge ~3.05 ÅN/A

Subsequent studies have revealed the widespread occurrence of this NOS bridge in proteins across all domains of life, including in human proteins and pathogens like SARS-CoV-2, suggesting its general importance as a regulatory mechanism.

Experimental Protocols

The identification and characterization of the this compound redox switch involved a combination of cutting-edge techniques.

Protein Expression and Purification
  • Constructs: The gene encoding for transaldolase from Neisseria gonorrhoeae was cloned into an expression vector, often with a polyhistidine tag for purification.

  • Expression: The protein was typically overexpressed in Escherichia coli.

  • Purification: A multi-step purification protocol involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography was employed to obtain highly pure protein.

X-ray Crystallography
  • Crystallization: Purified NgTAL in both its oxidized and reduced forms was crystallized using vapor diffusion methods.

  • Data Collection: X-ray diffraction data were collected at a synchrotron source.

  • Structure Solution and Refinement: The crystal structures were solved by molecular replacement and refined to high resolution. The electron density maps clearly showed the covalent linkage between the lysine and cysteine side chains in the oxidized state.

Mass Spectrometry for Crosslink Identification

While the NOS bridge was found to be labile under standard proteolytic digestion conditions for mass spectrometry, specialized techniques for identifying cross-linked peptides are essential for studying this modification. A general workflow for identifying lysine-cysteine crosslinks is as follows:

  • Cross-linking: Proteins are treated with a cross-linking reagent that reacts with specific amino acid side chains (in this case, the modification occurs naturally under oxidizing conditions). For studying lysine-reactive cross-linkers, reagents like disuccinimidyl suberate (DSS) are commonly used.

  • Enzymatic Digestion: The cross-linked protein is digested into smaller peptides using a protease such as trypsin.

  • Enrichment of Cross-linked Peptides: Cross-linked peptides are often larger than non-cross-linked peptides and can be enriched using size-exclusion chromatography (SEC).

  • LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation spectra of the cross-linked peptides are more complex than those of linear peptides.

  • Data Analysis: Specialized software (e.g., xQuest, pLink) is used to identify the cross-linked peptides from the complex MS/MS data.

In-solution Detection by Sulfur K-edge X-ray Absorption Spectroscopy (XAS)

To confirm the presence of the NOS bridge in a more native-like solution state, sulfur K-edge X-ray absorption spectroscopy was utilized.

  • Sample Preparation: Purified protein samples of the oxidized form, the reduced form, and a cysteine-to-serine mutant (as a negative control) were prepared under controlled conditions.

  • XAS Data Collection: Sulfur K-edge XAS spectra were recorded at a synchrotron facility.

  • Spectral Analysis: The oxidized protein exhibited a unique pre-edge feature corresponding to the S-O bond in the NOS bridge, which was absent in the reduced and mutant protein spectra, providing direct evidence for the bridge's existence in solution.

Visualizations

Signaling Pathway of Redox-Mediated Enzyme Regulation

RedoxRegulation cluster_protein Protein State ROS Oxidative Stress (e.g., ROS) Protein_Active Active Protein (Bridge Cleaved) ROS->Protein_Active Oxidation Reducing Reducing Environment Protein_Inactive Inactive Protein (NOS Bridge Formed) Reducing->Protein_Inactive Reduction

Caption: Redox-dependent regulation of protein activity via the formation and cleavage of a this compound NOS bridge.

Experimental Workflow for this compound Crosslink Identification

ExperimentalWorkflow start Start: Protein of Interest oxidize Induce Oxidative Stress start->oxidize digest Proteolytic Digestion (e.g., Trypsin) oxidize->digest enrich Enrichment of Cross-linked Peptides (SEC) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Specialized Software) lcms->data result Identification of Lys-Cys Crosslink data->result

Caption: A generalized workflow for the mass spectrometric identification of this compound crosslinks in proteins.

Logical Relationship of the Discovery

DiscoveryLogic observation Initial Observation: Anomalous Electron Density in NgTAL Crystal Structure hypothesis Hypothesis: Novel Covalent Crosslink between Lys and Cys observation->hypothesis validation Experimental Validation hypothesis->validation crystallography High-Resolution X-ray Crystallography validation->crystallography mass_spec Mass Spectrometry (Challenging due to lability) validation->mass_spec spectroscopy Sulfur K-edge XAS (In-solution confirmation) validation->spectroscopy conclusion Conclusion: Discovery of a Functional Lys-Cys NOS Bridge Redox Switch crystallography->conclusion spectroscopy->conclusion

Caption: The logical progression from initial observation to the conclusive discovery of the this compound redox switch.

Broader Implications and Future Directions

The discovery of the this compound redox switch has significant implications for our understanding of cellular signaling, oxidative stress, and disease pathogenesis. Its widespread presence suggests that this modification may play a regulatory role in a multitude of cellular processes.

For drug development professionals, this novel PTM presents a potential new target for therapeutic intervention. Modulating the formation or cleavage of the NOS bridge could offer a new strategy for controlling the activity of key proteins involved in disease.

Future research will likely focus on:

  • Identifying the full complement of proteins regulated by this modification.

  • Elucidating the enzymatic machinery responsible for the formation and reduction of the NOS bridge.

  • Investigating the role of this redox switch in various human diseases.

  • Developing small molecules that can specifically target and modulate this modification.

This in-depth guide provides a foundational understanding of the discovery and characterization of this compound as a protein modification. As research in this area continues to evolve, it promises to unveil further layers of complexity in cellular regulation and open up new avenues for therapeutic innovation.

References

Theoretical Properties and Experimental Approaches for the Dipeptide Lysylcysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysylcysteine (Lys-Cys or KC) is a dipeptide composed of the amino acids lysine and cysteine.[1] As a molecule combining the reactive thiol group of cysteine and the basic side chain of lysine, this compound holds potential for various biological activities and applications in drug development. This technical guide provides a comprehensive overview of the theoretical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance. While specific experimental data for this particular dipeptide is limited in the current scientific literature, this guide consolidates available computed data and provides generalized experimental frameworks based on established peptide chemistry methodologies.

Theoretical Properties

The theoretical properties of this compound provide foundational knowledge for understanding its behavior in biological and chemical systems. These properties are primarily derived from computational models and databases such as PubChem.

Physicochemical Properties

A summary of the computed physicochemical properties of L-lysyl-L-cysteine is presented in Table 1.[1] These values are crucial for predicting its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C9H19N3O3SPubChem[1]
Molecular Weight 249.33 g/mol PubChem[1]
IUPAC Name (2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoic acidPubChem[1]
Canonical SMILES C(CCN)C--INVALID-LINK--C(=O)O">C@@HNPubChem
InChI Key QBGPXOGXCVKULO-BQBZGAKWSA-NPubChem
Computed LogP -3.6PubChem
Topological Polar Surface Area 119 ŲPubChem
Hydrogen Bond Donors 5PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bond Count 9PubChem
Acid-Base Properties
Ionizable GroupPredicted pKa
α-Carboxyl (C-terminus of Cys)~2.0 - 2.5
Thiol (Cys side chain)~8.0 - 8.5
α-Amino (N-terminus of Lys)~9.0 - 9.5
ε-Amino (Lys side chain)~10.5 - 11.0
Calculated Isoelectric Point (pI) ~9.8 - 10.3

Note: These are estimated values. The actual pKa values can be influenced by the local chemical environment.

Experimental Protocols

This section outlines generalized protocols for the synthesis and analysis of this compound. These methods are based on standard procedures in peptide chemistry and can be adapted for specific research needs.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a generalized workflow for the synthesis of Lys-Cys using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

sps_workflow cluster_resin_prep Resin Preparation cluster_cys_coupling Cysteine Coupling cluster_lys_coupling Lysine Coupling cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis resin Swell Rink Amide Resin in DMF deprotect1 Fmoc Deprotection (Piperidine/DMF) resin->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_cys Couple Fmoc-Cys(Trt)-OH (HBTU/HOBt/DIEA) wash1->couple_cys wash2 Wash (DMF) couple_cys->wash2 deprotect2 Fmoc Deprotection (Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_lys Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt/DIEA) wash3->couple_lys wash4 Wash (DMF) couple_lys->wash4 final_deprotect Final Fmoc Deprotection wash4->final_deprotect wash5 Wash (DMF, DCM) final_deprotect->wash5 cleave Cleave from Resin (TFA/TIS/H2O) wash5->cleave precipitate Precipitate in cold ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify analyze Analyze by Mass Spectrometry purify->analyze

Solid-Phase Synthesis Workflow for this compound.

Methodology:

  • Resin Swelling: Rink Amide resin is swelled in dimethylformamide (DMF).

  • First Amino Acid Coupling (Cysteine):

    • The Fmoc protecting group is removed from the resin using a solution of piperidine in DMF.

    • The resin is washed thoroughly with DMF.

    • Fmoc-Cys(Trt)-OH (cysteine with a trityl protecting group on the side chain) is activated with HBTU/HOBt in the presence of DIEA and coupled to the resin.

    • The resin is washed with DMF.

  • Second Amino Acid Coupling (Lysine):

    • The Fmoc group is removed from the resin-bound cysteine.

    • The resin is washed with DMF.

    • Fmoc-Lys(Boc)-OH (lysine with a Boc protecting group on the side chain) is activated and coupled to the N-terminus of cysteine.

    • The resin is washed with DMF.

  • Final Deprotection and Cleavage:

    • The terminal Fmoc group is removed.

    • The resin is washed with DMF and dichloromethane (DCM).

    • The dipeptide is cleaved from the resin, and the side-chain protecting groups (Trt and Boc) are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: The crude peptide is precipitated in cold diethyl ether, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a standard technique for the analysis and purification of peptides. The following provides a general method for the analysis of this compound.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis sample Dissolve Lys-Cys in Mobile Phase A injection Inject Sample sample->injection column C18 Reverse-Phase Column injection->column gradient Gradient Elution (Water/Acetonitrile with TFA) column->gradient detection UV Detection (214/280 nm) gradient->detection chromatogram Analyze Chromatogram (Retention Time, Peak Area) detection->chromatogram

Workflow for HPLC Analysis of this compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the synthesized dipeptide.

Sample Preparation:

  • Dissolve 1-5 mg of purified this compound in 500 µL of a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Adjust the pH of the sample to a desired value (e.g., pH 4-5) to ensure stability and obtain sharp signals.

Experiments:

  • 1D ¹H NMR: To observe the proton signals and their chemical shifts.

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help to determine the peptide's conformation.

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide information on the carbon and nitrogen backbone and side chains.

Potential Biological Activities

While specific biological activities of this compound have not been extensively studied, its constituent amino acids suggest potential roles, particularly as an antioxidant.

Antioxidant Activity

Dipeptides containing cysteine are known to possess antioxidant properties. The thiol group of the cysteine residue can act as a potent scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The position of the cysteine residue within a dipeptide can influence its antioxidant activity.

antioxidant_mechanism LysCys This compound (R-SH) Thyl_radical Thiyl Radical (R-S•) LysCys->Thyl_radical Donates H• ROS Reactive Oxygen Species (e.g., •OH) Reduced_ROS Reduced Species (e.g., H₂O) ROS->Reduced_ROS Accepts H• Disulfide This compound Disulfide (R-S-S-R) Thyl_radical->Disulfide Combines with another R-S•

Potential Antioxidant Mechanism of this compound.

The proposed mechanism involves the donation of a hydrogen atom from the thiol group of cysteine to a reactive oxygen species, neutralizing the radical. The resulting thiyl radical on the cysteine residue can then react with another thiyl radical to form a stable disulfide bond.

Conclusion

This compound is a dipeptide with intriguing theoretical properties stemming from its unique combination of a basic and a sulfur-containing amino acid. While specific experimental data on its biological functions are currently scarce, this guide provides a solid foundation for researchers interested in exploring its potential. The provided theoretical data can inform the design of in silico studies, and the detailed experimental protocols offer a starting point for the chemical synthesis and analytical characterization of this dipeptide. Further research into the biological activities of this compound, particularly its potential antioxidant and signaling roles, is warranted and could unveil novel applications in the fields of biochemistry and drug development.

References

Lysine-Cysteine Adducts: A Potential Biomarker Platform for Oxidative Stress-Related Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper explores the emerging role of lysylcysteine and related lysine-cysteine adducts as potential biomarkers in diseases characterized by oxidative stress and chronic inflammation. We delve into the biochemical formation of these cross-links, provide detailed methodologies for their detection, present available data on their association with disease, and discuss their potential utility in clinical diagnostics and drug development.

Introduction: The Significance of Protein Cross-Linking

In the landscape of disease biomarkers, there is a continuous search for molecules that not only indicate the presence of pathology but also provide insight into its underlying mechanisms. Protein cross-links, formed as a consequence of post-translational modifications, represent a promising class of such biomarkers. Among these, the covalent adduction of lysine and cysteine residues is gaining attention. These cross-links can arise from enzymatic processes or, more critically for biomarker discovery, from non-enzymatic reactions driven by oxidative stress.

Conditions such as neurodegenerative diseases, cardiovascular disorders, and chronic kidney disease are all associated with elevated levels of reactive oxygen species (ROS) and reactive halogen species (RHS).[1][2][3] These reactive molecules can induce the formation of aberrant covalent bonds between amino acid residues, leading to protein aggregation, loss of function, and cellular damage.[1] The detection and quantification of specific cross-links, such as those between lysine and cysteine, in biological fluids could therefore offer a direct window into the oxidative burden and tissue damage occurring within a patient.

Biochemical Formation of Lysine-Cysteine Adducts

The formation of a covalent bond between the ε-amino group of lysine and the thiol group of cysteine is not a common post-translational modification under normal physiological conditions. Its presence often signifies underlying pathological processes, primarily enzymatic activity related to extracellular matrix remodeling or severe oxidative stress.

2.1 Enzymatic Cross-Linking via Lysyl Oxidases (LOX)

The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases secreted into the extracellular space.[4] Their primary function is to initiate the covalent cross-linking of collagen and elastin, essential for the structural integrity of the extracellular matrix (ECM). While the canonical LOX pathway involves the modification of lysine to form aldehydes that then react with other lysine or hydroxylysine residues, the broader enzymatic family's activity contributes to a microenvironment where lysine residues are activated and primed for various reactions. Dysregulation of LOX activity is implicated in numerous pathologies, including fibrosis and cancer.

2.2 Oxidative Stress-Induced Cross-Linking

A more direct and mechanistically informative pathway for this compound formation involves oxidative stress. Reactive species, particularly hypochlorous acid (HOCl) produced by myeloperoxidase during inflammation, are potent drivers of this reaction. Cysteine residues are highly susceptible to oxidation by HOCl, forming transient and highly reactive intermediates like sulfenyl chlorides (R-SCl). These intermediates can then readily react with nearby nucleophilic groups, such as the ε-amino group of a lysine residue, to form a stable covalent cross-link. This process can result in various adducts, including sulfenamide, sulfinamide, and sulfonamide bridges between the two amino acids.

The following diagram illustrates the proposed pathway for oxidative stress-induced formation of lysine-cysteine adducts.

G cluster_0 Inflammatory Cell (e.g., Neutrophil) cluster_1 Extracellular Space / Tissue Microenvironment MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl Cys_Ox Oxidized Cysteine Intermediate (e.g., Sulfenyl Chloride) HOCl->Cys_Ox Protein Native Protein Cys Cysteine Residue (-SH) Protein->Cys Lys Lysine Residue (-NH₂) Protein->Lys Cys->Cys_Ox Oxidation Crosslink Lysine-Cysteine Cross-link (Sulfenamide/Sulfinamide) Lys->Crosslink Cys_Ox->Crosslink Reaction with Lysine

Caption: Oxidative formation of Lysine-Cysteine cross-links.

Analytical Methodologies for Detection and Quantification

The detection of specific peptide or dipeptide biomarkers like this compound in complex biological matrices requires highly sensitive and specific analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

3.1 Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a generalized workflow for the targeted quantification of the this compound dipeptide in human plasma.

1. Sample Preparation and Protein Precipitation:

  • Thaw frozen plasma samples on ice.
  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₂-Lysylcysteine).
  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Incubate at -20°C for 30 minutes to enhance precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.

2. Supernatant Processing:

  • Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
  • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., Water with 0.1% formic acid).
  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Chromatography:
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Instrument: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both native this compound and its stable isotope-labeled internal standard. For example:
  • This compound: Q1: 250.1 m/z -> Q3: 129.1 m/z (Lysine immonium ion)
  • ¹³C₆,¹⁵N₂-Lysylcysteine: Q1: 258.1 m/z -> Q3: 135.1 m/z
  • Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Quantify the concentration of this compound in the samples by plotting the area ratios against a standard curve prepared with known concentrations of the analyte.

The following diagram outlines this experimental workflow.

G start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip Add Internal Std. centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound quantification in plasma.

Association with Disease: Lysyl Oxidase as a Surrogate Marker

Direct quantitative data for this compound as a biomarker is currently scarce in published literature. However, data for related enzymatic drivers, such as Lysyl Oxidase (LOX), which is involved in lysine modification and tissue fibrosis, can serve as a valuable surrogate to illustrate the potential of lysine-derived biomarkers. Elevated LOX levels have been correlated with the degree of fibrosis in several chronic diseases.

Table 1: Serum Lysyl Oxidase (LOX) Levels in Chronic Kidney Disease (CKD)

Patient GroupNSerum LOX (ng/mL, Mean ± SD)Degree of FibrosisReference
Healthy Controls300.25 ± 0.09None
CKD without Fibrosis320.28 ± 0.11None
CKD with Mild Fibrosis350.53 ± 0.15Mild
CKD with Moderate-Severe Fibrosis330.82 ± 0.21Moderate-Severe

Data synthesized from findings reported in Am J Nephrol. 2020;51(11):907-918. This study demonstrates a clear correlation between circulating levels of a lysine-modifying enzyme and the severity of tissue pathology, highlighting the potential of this axis for biomarker development.

Notably, lysine-cysteine cross-links have been directly detected in bronchoalveolar lavage fluid from children with cystic fibrosis, a disease characterized by chronic inflammation and infection, further supporting the link between these adducts and inflammatory conditions.

Conclusion and Future Directions

Lysine-cysteine adducts and related metabolites represent a promising, yet underexplored, class of biomarkers. Their formation is mechanistically linked to oxidative stress and enzymatic activity central to the pathophysiology of numerous chronic diseases. While direct evidence for the circulating dipeptide this compound is still emerging, the established role of related markers like lysyl oxidase in fibrotic diseases provides a strong rationale for further investigation.

Future research should focus on:

  • Developing and validating robust LC-MS/MS assays for the specific quantification of this compound and other oxidative adducts in large patient cohorts.

  • Conducting comprehensive clinical studies to establish concentration reference ranges and correlate biomarker levels with disease severity, progression, and response to therapy in target indications like CKD, cardiovascular disease, and neurodegenerative disorders.

  • Exploring the diagnostic and prognostic utility of these biomarkers, both as standalone tests and as part of a multi-marker panel for assessing oxidative stress and tissue damage.

The successful development of this compound-based biomarkers could provide invaluable tools for researchers and clinicians, enabling earlier diagnosis, more accurate patient stratification, and a deeper understanding of disease mechanisms, ultimately accelerating the development of novel therapeutic interventions.

References

An In-depth Technical Guide to the Chemical Synthesis of Lysylcysteine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the dipeptide lysylcysteine (Lys-Cys). The synthesis is detailed through solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, a cornerstone technique in modern peptide research. This document outlines the necessary protocols, from initial resin preparation to the final purification and characterization of the target dipeptide, offering a robust framework for its production in a research setting.

Introduction to this compound Synthesis

This compound is a dipeptide composed of the amino acids lysine and cysteine. Its synthesis is of interest to researchers exploring peptide structure, function, and the development of novel therapeutics. The presence of reactive side chains on both amino acids—the ε-amino group of lysine and the thiol group of cysteine—necessitates a carefully planned synthetic strategy involving orthogonal protecting groups to prevent unwanted side reactions. Solid-phase peptide synthesis provides an efficient and scalable method for producing such peptides with high purity.

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of this compound is effectively achieved using Fmoc-based SPPS. This strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group is base-labile and can be removed with a piperidine solution, while the side-chain protecting groups and the resin linkage are acid-labile, allowing for selective deprotection and final cleavage of the peptide from the resin.

Experimental Workflow for this compound Synthesis

G cluster_0 Resin Preparation cluster_1 Peptide Chain Elongation cluster_2 Cleavage & Deprotection cluster_3 Purification & Characterization Resin Select & Swell Resin Coupling1 Couple Fmoc-Cys(Trt)-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleave from Resin & Remove Side-Chain Protecting Groups Deprotection2->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & NMR Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound on a 0.1 mmol scale.

3.1. Materials and Reagents

ReagentSupplierPurity
Rink Amide ResinSigma-Aldrich100-200 mesh
Fmoc-Cys(Trt)-OHBachem>99%
Fmoc-Lys(Boc)-OHBachem>99%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich>99%
OxymaPure®Sigma-Aldrich>99%
PiperidineSigma-Aldrich>99%
N,N-Dimethylformamide (DMF)Thermo FisherPeptide Synthesis Grade
Dichloromethane (DCM)Thermo FisherHPLC Grade
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Triisopropylsilane (TIS)Sigma-Aldrich>98%
1,2-Ethanedithiol (EDT)Sigma-Aldrich>98%
Diethyl etherThermo FisherAnhydrous

3.2. Protocol 1: Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Cysteine):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve 3 equivalents of Fmoc-Cys(Trt)-OH and 3 equivalents of OxymaPure® in DMF. Add 3 equivalents of DIC and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the coupled cysteine by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF.

  • Second Amino Acid Coupling (Lysine):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Lys(Boc)-OH and 3 equivalents of OxymaPure® in DMF. Add 3 equivalents of DIC and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the final Fmoc group by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF and then with DCM, and dry under vacuum.

3.3. Protocol 2: Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).

  • Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

3.4. Protocol 3: Purification and Characterization

  • HPLC Purification:

    • Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

    • Purify the peptide using a preparative reversed-phase HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze by analytical HPLC to pool the purest fractions.

    • Lyophilize the pooled fractions to obtain the purified peptide.

  • Mass Spectrometry:

    • Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).

  • NMR Spectroscopy:

    • For structural confirmation, acquire ¹H and ¹³C NMR spectra of the purified peptide in a suitable deuterated solvent.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Scale of Synthesis0.1 mmol
Resin Loading0.5 mmol/g
Amino Acid Equivalents3 eq. per coupling
Coupling Reagent Equivalents3 eq. per coupling
Coupling Time2 hours per amino acid
Cleavage Time2 hours
Expected Crude Yield70-85%
Expected Purity (Post-HPLC)>95%

Role in a Biological Context: A Generalized Signaling Pathway

While this compound does not have a widely documented specific signaling pathway, synthetic peptides are invaluable tools for studying cellular signaling. The following diagram illustrates a general signal transduction cascade where an exogenous peptide could act as a ligand to a cell surface receptor, initiating a downstream signaling cascade.

Generalized Peptide-Mediated Cell Signaling

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide This compound (Exogenous Ligand) Receptor G-Protein Coupled Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Response

Caption: A generalized peptide-mediated cell signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the chemical synthesis, purification, and characterization of this compound for research purposes. By following the detailed protocols and understanding the underlying principles of solid-phase peptide synthesis, researchers can reliably produce this dipeptide for a variety of applications in drug development and fundamental scientific inquiry. The provided workflows and data tables serve as a practical reference for planning and executing the synthesis in a laboratory setting.

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Detection of Lysylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of covalent crosslinks between amino acid residues is a critical post-translational modification that can significantly impact protein structure and function. Among these, the formation of a lysylcysteine bond, an isopeptide linkage between the ε-amino group of lysine and the thiol group of cysteine, represents a unique modification implicated in various biological processes, including enzyme catalysis and protein stabilization. Accurate and sensitive detection and quantification of this compound are paramount for understanding its physiological and pathological roles. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for the characterization of such protein modifications.

These application notes provide detailed methodologies and protocols for the detection and quantification of this compound in protein samples using LC-MS/MS. The focus is on providing robust and reproducible workflows, from sample preparation to data analysis, to aid researchers in academic and industrial settings.

I. Experimental Protocols

A. Protein Sample Preparation and Enzymatic Digestion

The initial and most critical step in the analysis of this compound-containing proteins is the careful preparation of the sample to ensure the preservation of the modification while achieving efficient digestion into peptides suitable for MS analysis.

Protocol 1: In-Solution Digestion for Purified Proteins

This protocol is suitable for purified protein samples.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the protein sample (10-100 µg) in 100 µL of denaturation buffer (8 M urea in 50 mM Tris-HCl, pH 8.0).

    • To reduce disulfide bonds that are not part of the this compound linkage, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • To prevent the re-formation of disulfide bonds, alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 55 mM and incubate for 30 minutes in the dark at room temperature.[1]

    • Note: This step is critical and needs to be optimized. Over-reduction can potentially disrupt some forms of this compound bonds, while incomplete alkylation can lead to artifactual disulfide bond formation.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add a suitable protease, such as trypsin or Lys-C. A combination of enzymes can also be beneficial for achieving better sequence coverage.[2][3] The choice of protease should be considered carefully to generate peptides of an appropriate size containing the this compound crosslink.

      • Trypsin: Cleaves at the C-terminus of lysine and arginine residues. Trypsin is often the first choice due to its high specificity and efficiency.[3][4]

      • Lys-C: Cleaves at the C-terminus of lysine residues. It is more tolerant of denaturing conditions than trypsin.

      • Chymotrypsin: Cleaves at the C-terminus of aromatic residues (Phe, Tyr, Trp) and can be used as a complementary enzyme.

    • A two-step digestion using Lys-C followed by trypsin can be effective. First, digest with Lys-C in a higher urea concentration, then dilute and add trypsin for a more complete digestion.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove salts and detergents that can interfere with MS analysis. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the purified peptides in a vacuum centrifuge.

B. Enrichment of this compound-Containing Peptides (Optional)

Due to the often low stoichiometry of post-translational modifications, enrichment of peptides containing the this compound moiety may be necessary to enhance their detection.

Protocol 2: Covalent Chromatography for Cysteine-Containing Peptide Enrichment

This method can be adapted to enrich for peptides containing the cysteine part of the this compound link.

  • Prepare the protein digest as described in Protocol 1.

  • Use a thiol-specific covalent resin to capture cysteine-containing peptides. This is based on a thiol-disulfide exchange reaction.

  • Wash the resin extensively to remove non-cysteine-containing peptides.

  • Elute the captured peptides by cleaving the disulfide bond with a reducing agent.

  • Desalt the enriched peptides using C18 SPE before LC-MS/MS analysis.

C. LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended for the analysis of complex peptide mixtures. For targeted quantification, a triple quadrupole mass spectrometer can be used.

Protocol 3: Reversed-Phase LC-MS/MS

  • Sample Reconstitution: Reconstitute the dried peptide sample in a solution of 0.1% formic acid in water.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 75 µm I.D. x 15 cm length, packed with 1.9 µm particles).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 2% to 40% mobile phase B over 60-90 minutes at a flow rate of 200-300 nL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Data Acquisition:

      • Full Scan (MS1): Acquire spectra in the m/z range of 350-1800 with high resolution (>60,000).

      • Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Dynamic exclusion should be enabled to prevent repeated fragmentation of the same precursor.

      • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This requires prior knowledge of the precursor ion m/z and specific fragment ion m/z values for the this compound-containing peptide.

II. Data Presentation and Analysis

A. Identification of this compound-Containing Peptides

The identification of cross-linked peptides from MS/MS data is a complex task that typically requires specialized software. The software should be capable of searching a protein sequence database for pairs of peptides that are linked by a modification of a specific mass.

The fragmentation of a this compound cross-linked peptide will result in a complex MS/MS spectrum containing fragment ions from both peptide chains. Key fragmentation characteristics to look for include:

  • Characteristic Neutral Losses: Depending on the nature of the crosslink, specific neutral losses may be observed.

  • Fragment Ions from Both Peptides: The spectrum will contain b- and y-ions corresponding to both peptide sequences.

  • Cross-linker-Peptide Fragment Ions: Ions containing one of the peptides and a fragment of the other peptide attached to the cross-linker may be observed.

B. Quantitative Data Summary

For quantitative studies, it is essential to present the data in a clear and organized manner. The following tables provide templates for summarizing quantitative results.

Table 1: Performance Characteristics of the Quantitative LC-MS/MS Method

ParameterResult
Limit of Detection (LOD)e.g., 10 fmol
Limit of Quantification (LOQ)e.g., 50 fmol
Dynamic Rangee.g., 50 fmol - 5 pmol
Linearity (R²)e.g., >0.99
Intra-day Precision (%RSD)e.g., <10%
Inter-day Precision (%RSD)e.g., <15%
Accuracy (% Recovery)e.g., 90-110%

Note: These are example values and must be experimentally determined for each specific this compound-containing peptide.

Table 2: Example MRM Transitions for a Hypothetical this compound Peptide

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Description
e.g., 850.45 (2+)e.g., 675.32e.g., 25y-ion from Peptide A
e.g., 850.45 (2+)e.g., 450.21e.g., 28b-ion from Peptide B
e.g., 850.45 (2+)e.g., 932.48e.g., 22Fragment from Peptide A + crosslink

Note: These transitions are hypothetical and must be optimized experimentally for the specific peptide of interest.

III. Visualization of Workflows and Pathways

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound-containing proteins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_sample Protein Sample denaturation Denaturation, Reduction & Alkylation protein_sample->denaturation digestion Enzymatic Digestion denaturation->digestion desalting Desalting (SPE) digestion->desalting lc_msms LC-MS/MS Analysis desalting->lc_msms data_analysis Data Analysis (Crosslink Identification) lc_msms->data_analysis quantification Quantification data_analysis->quantification

Caption: General workflow for this compound analysis.
B. Lysine Metabolism and Protein Modification

The formation of this compound is a post-translational modification. Lysine itself is an essential amino acid with diverse metabolic fates. The diagram below provides a simplified overview of lysine metabolism and its role in protein modification.

lysine_pathway cluster_lysine_intake Dietary Intake cluster_cellular_pool Cellular Pool cluster_protein_synthesis Protein Synthesis & Modification cluster_catabolism Catabolism dietary_lysine Dietary Lysine free_lysine Free Lysine Pool dietary_lysine->free_lysine protein_synthesis Protein Synthesis free_lysine->protein_synthesis saccharopine Saccharopine Pathway free_lysine->saccharopine pipecolate Pipecolate Pathway free_lysine->pipecolate protein Protein protein_synthesis->protein ptm Post-Translational Modification protein->ptm This compound This compound Formation ptm->this compound tca TCA Cycle Intermediates saccharopine->tca pipecolate->tca

Caption: Simplified overview of lysine metabolism.

Conclusion

The detection and quantification of this compound by mass spectrometry present analytical challenges due to the complexity of the cross-linked species and their potentially low abundance. However, by employing careful sample preparation, appropriate enzymatic digestion strategies, and high-resolution mass spectrometry, it is possible to identify and quantify this important post-translational modification. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and validate their own methods for studying the role of this compound in biological systems.

References

Application Note: Identification of Intramolecular Lysylcysteine Thioether Crosslinks in Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of intramolecular lysylcysteine thioether crosslinks in peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals working in proteomics and protein characterization. The methodology described herein outlines the sample preparation, LC-MS/MS analysis, and data interpretation required to confidently identify this specific post-translational modification.

Introduction

Intramolecular crosslinking in proteins and peptides plays a crucial role in defining their three-dimensional structure, stability, and biological function. A this compound thioether bond is a covalent linkage formed between the side chains of a lysine and a cysteine residue within the same polypeptide chain. The identification of such crosslinks is essential for understanding protein folding, function, and for the development of novel therapeutics. Mass spectrometry has emerged as a powerful tool for the analysis of protein modifications, offering high sensitivity and the ability to pinpoint the exact location of the modification. This document provides a comprehensive workflow for the identification of this compound crosslinks.

Principle of the Method

The identification of a this compound intramolecular crosslink is based on the accurate mass measurement of the modified peptide and the analysis of its fragmentation pattern by tandem mass spectrometry (MS/MS). The formation of a thioether bond between a lysine and a cysteine residue results in a specific mass loss. During MS/MS analysis, the cyclic nature of the crosslinked portion of the peptide leads to a characteristic fragmentation pattern, which can be used for its unambiguous identification.

Data Presentation

The key quantitative data for the identification of a this compound crosslink is the mass of the modification.

ParameterDescriptionValue
Mass of Lysine Residue C₆H₁₂N₂O128.09496 Da
Mass of Cysteine Residue C₃H₅NOS103.00919 Da
Mass of H₂S H₂S33.98772 Da
Mass Modification (Lys + Cys) - H₂S-33.98772 Da
Resulting Mass of Crosslinked Residue C₉H₁₅N₃O₂197.11143 Da

Experimental Protocols

Sample Preparation

This protocol assumes the starting material is a purified protein or a complex protein mixture.

a. Reduction and Alkylation (Optional but Recommended)

To ensure that any free cysteine residues that are not part of a this compound linkage are blocked, a reduction and alkylation step is recommended.

  • Dissolve the protein sample in a buffer containing 8 M urea, 50 mM Tris-HCl, pH 8.0.

  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Cool the sample to room temperature.

  • Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature to alkylate free cysteine residues.

  • Quench the reaction by adding DTT to a final concentration of 10 mM.

b. Enzymatic Digestion

  • Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.

  • Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.

  • Incubate overnight at 37°C.

  • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

LC-MS/MS Analysis

a. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 75 µm i.d. x 15 cm) is suitable for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient of 5-40% mobile phase B over 60-90 minutes is recommended for optimal separation of peptides.

  • Flow Rate: A flow rate of 200-300 nL/min is typical for nano-LC.

b. Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is required for accurate mass measurement.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan:

    • Mass Range: m/z 350-1800

    • Resolution: > 60,000

  • MS2 Scan (Data-Dependent Acquisition):

    • Select the most intense precursor ions for fragmentation.

    • Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Resolution: > 15,000

    • Dynamic Exclusion: Enable to prevent repeated fragmentation of the same precursor.

Data Analysis
  • Database Search: Use a specialized search engine capable of identifying cross-linked peptides (e.g., MaxQuant with the Crosslink Search option, pLink, or MeroX).

  • Database: A FASTA database of the organism from which the protein sample was derived.

  • Search Parameters:

    • Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).

    • Variable Modifications:

      • Carbamidomethyl (C) (+57.02146 Da) if alkylation was performed.

      • Oxidation (M) (+15.99491 Da).

    • Crosslink Modification: Define a custom modification corresponding to the this compound crosslink with a mass loss of 33.98772 Da between a lysine and a cysteine residue.

  • Data Validation: Manually inspect the MS/MS spectra of candidate cross-linked peptides. The key feature to look for is a "silent region" in the b- and y-ion series corresponding to the amino acids within the cyclic portion of the peptide formed by the this compound bond. Fragmentation should primarily occur on the peptide backbone outside of this cyclic structure.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis protein_sample Protein Sample reduction_alkylation Reduction & Alkylation (Optional) protein_sample->reduction_alkylation digestion Enzymatic Digestion reduction_alkylation->digestion desalting Desalting (SPE) digestion->desalting lc_msms LC-MS/MS Analysis desalting->lc_msms Peptide Mixture data_analysis Database Search & Validation lc_msms->data_analysis identified_peptide identified_peptide data_analysis->identified_peptide Identified this compound Peptide

Caption: A flowchart of the experimental workflow for identifying this compound in peptides.

signaling_pathway Conceptual Fragmentation of a this compound-Containing Peptide cluster_fragmentation MS/MS Fragmentation (HCD/CID) peptide Precursor Ion (Peptide with Lys-Cys Crosslink) fragment1 Fragment Ions from N-terminal side (b-ions) peptide->fragment1 silent_region 'Silent Region' (No b- or y-ions from cyclic part) peptide->silent_region fragment2 Fragment Ions from C-terminal side (y-ions) peptide->fragment2

Caption: Expected fragmentation pattern of a this compound-crosslinked peptide.

Synthesizing Stable Lysylcysteine Isotopes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise synthesis of stable isotope-labeled peptides is crucial for a variety of applications, including quantitative proteomics, metabolic flux analysis, and as internal standards in mass spectrometry-based assays. This document provides detailed application notes and protocols for the chemical synthesis of stable lysylcysteine (Lys-Cys) dipeptide isotopes.

The synthesis of dipeptides such as this compound requires a strategic approach to protect reactive functional groups and ensure the correct peptide bond formation. The introduction of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), is typically achieved by using commercially available labeled amino acid precursors. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their mass, making them invaluable tracers in biological systems.[1][2]

This protocol will focus on a solution-phase synthesis approach, which is well-suited for the production of short peptides. The strategy involves the use of standard protecting groups for the amino and thiol functionalities of lysine and cysteine, respectively.

Synthetic Strategy Overview

The synthesis of this compound involves the formation of a peptide bond between the carboxyl group of lysine and the amino group of cysteine. To achieve this in a controlled manner, orthogonal protecting groups are employed. The general scheme is as follows:

  • Protection of Amino Acids: The α-amino group of lysine is protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, and its ε-amino group is protected with a tert-Butoxycarbonyl (Boc) group.[3] The thiol group of cysteine is protected with a Trityl (Trt) group.[4] The carboxyl group of cysteine is often protected as a methyl ester (-OMe) to prevent self-polymerization.

  • Peptide Coupling: The protected lysine and cysteine derivatives are coupled using a suitable activating agent to form the dipeptide.

  • Deprotection: The protecting groups are sequentially or globally removed to yield the final this compound dipeptide.

  • Purification: The crude product is purified using High-Performance Liquid Chromatography (HPLC).[5]

  • Characterization: The final product is characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Stable isotopes can be incorporated by using the appropriately labeled Fmoc-Lys(Boc)-OH or Cys(Trt)-OMe precursors, which are available from various commercial suppliers.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Isotopically Labeled Fmoc-Lys(Boc)-Cys(Trt)-OMe

This protocol describes the coupling of isotopically labeled Nα-Fmoc-Nε-Boc-L-lysine with S-trityl-L-cysteine methyl ester.

Materials:

  • Isotopically labeled Nα-Fmoc-Nε-Boc-L-lysine (e.g., ¹³C₆, ¹⁵N₂-labeled)

  • S-trityl-L-cysteine methyl ester hydrochloride (Cys(Trt)-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Separatory funnel

Procedure:

  • Preparation of Cys(Trt)-OMe free base: Dissolve S-trityl-L-cysteine methyl ester hydrochloride (1.1 equivalents) in DCM. Add DIPEA (1.2 equivalents) and stir for 15 minutes at room temperature. Use this solution directly in the next step.

  • Activation of Lysine: In a separate flask, dissolve the isotopically labeled Nα-Fmoc-Nε-Boc-L-lysine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Slowly add DIC (1.1 equivalents) to the lysine solution and stir for 20 minutes at 0 °C to pre-activate the carboxyl group.

  • Add the prepared Cys(Trt)-OMe free base solution to the activated lysine mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Fmoc-Lys(Boc)-Cys(Trt)-OMe.

Protocol 2: Deprotection of the Dipeptide

This protocol describes the removal of the Fmoc, Boc, Trt, and methyl ester protecting groups.

Materials:

  • Crude protected dipeptide (from Protocol 1)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Centrifuge

Procedure:

  • Fmoc Deprotection: Dissolve the crude protected dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 1-2 hours. Concentrate the solution under reduced pressure and proceed to the next step.

  • Global Deprotection (Boc, Trt) and Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the Fmoc-deprotected peptide residue. Stir at room temperature for 2-4 hours. The solution may turn yellow or orange due to the formation of the trityl cation.

  • Precipitation: After the cleavage is complete, precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Ester Hydrolysis: Dissolve the crude peptide in a mixture of MeOH and water. Add an aqueous solution of LiOH (1.2 equivalents) and stir at room temperature for 1-2 hours, monitoring by HPLC.

  • Neutralization and Lyophilization: Neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) and lyophilize to obtain the crude isotopically labeled this compound.

Protocol 3: Purification by Reversed-Phase HPLC

This protocol outlines the purification of the crude dipeptide.

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5% to 50% B over 30 minutes. The optimal gradient should be determined empirically using an analytical column first.

    • Flow Rate: Dependent on the column size.

    • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified isotopically labeled this compound as a white powder.

Data Presentation

Quantitative data from the synthesis and purification steps should be recorded systematically.

StepCompoundStarting Mass (mg)Molecular Weight ( g/mol )Moles (mmol)Product Mass (mg)Yield (%)Purity (by HPLC)
1 Labeled Fmoc-Lys(Boc)-OHValueValueValue
2 Cys(Trt)-OMe·HClValueValueValue
3 Coupling---ValueValueValue
4 DeprotectionValue--ValueValueValue
5 PurificationValue--ValueValue>95%

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product & Analysis Labeled Fmoc-Lys(Boc)-OH Labeled Fmoc-Lys(Boc)-OH Coupling Peptide Coupling (DIC, HOBt) Labeled Fmoc-Lys(Boc)-OH->Coupling Cys(Trt)-OMe Cys(Trt)-OMe Cys(Trt)-OMe->Coupling Deprotection Global Deprotection (TFA, Piperidine, LiOH) Coupling->Deprotection Protected Dipeptide Purification HPLC Purification Deprotection->Purification Crude Dipeptide Characterization MS & NMR Analysis Purification->Characterization Final_Product Stable Isotope This compound Characterization->Final_Product

Caption: Workflow for the solution-phase synthesis of stable isotope-labeled this compound.

Signaling Pathway Context

Stable isotope-labeled peptides are often used to study signaling pathways. For instance, this compound containing peptides could be substrates for specific proteases or part of larger proteins involved in cellular signaling. The diagram below illustrates a generic protease signaling pathway where a labeled peptide could be used as a tracer.

Signaling_Pathway cluster_pathway Protease Signaling Cascade Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Protease_A Protease A (activated) Receptor->Protease_A activates Substrate Protein Substrate (containing Lys-Cys) Protease_A->Substrate cleaves Labeled_Substrate Labeled Lys-Cys Peptide (Tracer) Protease_A->Labeled_Substrate cleaves Cleavage_Product Cleavage Products Substrate->Cleavage_Product Downstream Downstream Signaling Cleavage_Product->Downstream

Caption: A generic protease signaling pathway where labeled this compound peptides can be used.

References

Application Notes and Protocols for Protein Labeling Utilizing Lysine and Cysteine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of proteins through the strategic use of lysine and cysteine residues. While a specific class of "lysyl-cysteine derivatives" for protein labeling is not established in the literature, this document focuses on methodologies that leverage the unique reactivity of both lysine and cysteine side chains for site-specific labeling, dual functionalization, and the generation of advanced bioconjugates.

Introduction

The precise chemical modification of proteins is a cornerstone of modern biological research and therapeutic development. Cysteine and lysine are two of the most frequently targeted amino acids for bioconjugation due to their inherent nucleophilicity. Cysteine, with its thiol side chain, is relatively rare and highly reactive, making it ideal for site-specific labeling.[1][2] Lysine, with its primary amine side chain, is abundant on protein surfaces, offering multiple sites for modification.[3] This document explores strategies that either selectively target one of these residues in the presence of the other or enable the dual labeling of both, providing a versatile toolbox for protein functionalization.

I. Chemoselective Labeling Strategies

Achieving chemoselectivity—the preferential reaction with one functional group over others—is paramount in protein labeling. The differential reactivity of cysteine and lysine can be exploited through careful control of reaction conditions and the choice of reagents.

Cysteine-Specific Labeling in the Presence of Lysine

The thiol group of cysteine is a stronger nucleophile than the ε-amino group of lysine at neutral pH.[4] This difference allows for selective cysteine modification using thiol-reactive reagents.

Key Reagents:

  • Maleimides: React rapidly with thiols at pH 6.5-7.5 to form stable thioether bonds. Above pH 7.5, reactivity with amines can increase.[5]

  • Iodoacetamides: Alkylate thiols to form stable thioether bonds. These reagents are also highly selective for cysteines.

  • Thiol-ene reaction: A radical-mediated reaction that is highly specific for thiols.

Lysine-Specific Labeling in the Presence of Cysteine

Selective labeling of lysine in the presence of the more nucleophilic cysteine is more challenging but can be achieved.

Key Reagents & Strategies:

  • N-Hydroxysuccinimide (NHS) Esters: React with primary amines at pH 8.0-9.0 to form stable amide bonds. At this higher pH, cysteine thiols are mostly deprotonated and can also react, necessitating careful optimization.

  • Proximity-Driven Labeling: Reagents that first react reversibly with a cysteine can then be driven to react irreversibly with a nearby lysine due to high local concentration.

II. Quantitative Data Summary

The efficiency and specificity of various labeling strategies are summarized below.

Labeling StrategyReagentTarget Residue(s)Typical Labeling EfficiencySpecificityReference(s)
Thiol-Maleimide ConjugationMaleimideCysteine70-90%>95% for Cys over Lys at pH 7
Red-Light Induced Thiol-EnePorphyrin photocatalyst + alkeneCysteineNear-quantitativeHigh for Cys
Proximity-Driven Lysine LabelingTunable Amine-Reactive Electrophiles (TAREs)Lysine (proximal to Cys)-High
Cys-Directed BicyclizationChlorooxime-based cross-linkerCys-Lys-Cys, N-term-Cys-Cys, Lys-Cys-Lys-High

III. Experimental Protocols

Protocol 1: Site-Specific Cysteine Labeling with a Maleimide-Functionalized Dye

This protocol describes the labeling of a surface-accessible cysteine residue with a fluorescent dye.

Materials:

  • Protein with a single, accessible cysteine residue (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.2)

  • Maleimide-functionalized fluorescent dye (e.g., Maleimide-PEG4-Biotin)

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting column

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

Procedure:

  • Protein Reduction: If the protein contains disulfide bonds that may interfere or if the target cysteine is oxidized, reduce the protein by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Removal of Reducing Agent: Immediately before labeling, remove the reducing agent using a desalting column equilibrated with degassed reaction buffer. This step is critical as the reducing agent will compete with the protein's thiol for the maleimide reagent.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the maleimide-functionalized dye (dissolved in a minimal amount of DMSO or DMF if necessary) to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with the excess maleimide reagent.

  • Purification: Remove unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Confirm labeling efficiency and specificity using techniques such as UV-Vis spectroscopy (to quantify dye and protein concentration), mass spectrometry (to confirm covalent modification), and SDS-PAGE with fluorescence imaging.

Protocol 2: Proximity-Driven Dual Labeling of Cysteine and Lysine

This protocol outlines a strategy for labeling a cysteine residue and a proximal lysine residue using a bifunctional reagent.

Materials:

  • Protein with an accessible cysteine and a nearby lysine residue

  • Bifunctional crosslinker with a thiol-reactive group and a lysine-reactive group (e.g., a reagent with a maleimide and an NHS ester)

  • Reaction Buffer 1: PBS, pH 7.0

  • Reaction Buffer 2: PBS, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Cysteine Labeling:

    • Dissolve the protein in Reaction Buffer 1.

    • Add a 1.1-fold molar excess of the bifunctional crosslinker.

    • Incubate for 1 hour at room temperature to allow the maleimide group to react with the cysteine.

  • Purification: Remove the excess crosslinker using a desalting column equilibrated with Reaction Buffer 1.

  • Lysine Labeling:

    • Immediately after purification, adjust the pH of the protein solution to 8.5 by adding Reaction Buffer 2.

    • Incubate for 2 hours at room temperature to facilitate the reaction of the NHS ester with the proximal lysine. The high local concentration of the NHS ester due to its attachment to the nearby cysteine drives this reaction.

  • Quenching: Add quenching solution to a final concentration of 50 mM to hydrolyze any unreacted NHS esters.

  • Final Purification: Purify the dual-labeled protein using size-exclusion chromatography.

  • Characterization: Analyze the final product by mass spectrometry to confirm dual labeling and identify the modified residues.

IV. Visualizations

Experimental_Workflow_Cysteine_Labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Protein Protein with Cys Reduced_Protein Reduced Protein Protein->Reduced_Protein Add TCEP Purified_Protein Purified Protein Reduced_Protein->Purified_Protein Desalting Column Labeled_Protein Labeled Protein Purified_Protein->Labeled_Protein + Maleimide Dye (2h, RT) Final_Product Purified Labeled Protein Labeled_Protein->Final_Product Purification Analysis MS, SDS-PAGE, UV-Vis Final_Product->Analysis Proximity_Driven_Labeling_Pathway Protein Protein (Cys & Lys) Intermediate Cys-Labeled Intermediate Protein->Intermediate Step 1: Cys Labeling (pH 7.0) Reagent Bifunctional Reagent (Maleimide-Linker-NHS) Final_Product Dual-Labeled Protein (Cys-Linker-Lys) Intermediate->Final_Product Step 2: Proximity-Driven Lys Labeling (pH 8.5)

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Lysylcysteine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysylcysteine is a dipeptide composed of the amino acids lysine and cysteine. It is considered an incomplete breakdown product of protein digestion or catabolism.[1] While some dipeptides are known to have physiological or cell-signaling effects, this compound has not yet been definitively identified in human tissues or biofluids and is classified as an 'expected' metabolite.[1] The quantification of such dipeptides can be crucial for metabolomics research, understanding protein turnover, and potentially identifying novel biomarkers.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. The protocol is designed for high-throughput analysis in complex biological matrices, such as plasma, and is based on established principles for the analysis of amino acids and related compounds.

Principle

This method employs a stable isotope-labeled internal standard (SIL-IS) for accurate quantification. Samples are first deproteinized. The supernatant containing this compound and the SIL-IS is then directly analyzed by LC-MS/MS without the need for chemical derivatization. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (e.g., MedChemExpress, TargetMol)[2][3]

  • This compound-¹³C₆,¹⁵N₂ stable isotope-labeled internal standard (custom synthesis recommended)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare primary stocks of this compound and its SIL-IS in ultrapure water.

  • Working Standard Solutions: Serially dilute the primary this compound stock with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock in a 50:50 mixture of acetonitrile and water.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL) in acetonitrile to each tube. This high volume of acetonitrile serves as the protein precipitation agent.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new set of vials or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., Atlantis T3, 3 µm, 4.6 x 100 mm) is suitable for separating polar analytes.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.02
1.02
4.080
4.195
5.095
5.12
7.02
  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitoring Mode: Selected Reaction Monitoring (SRM)

    • Hypothetical SRM Transitions:

      • This compound (Analyte): Q1: 249.1 -> Q3: 129.1 (Lysine immonium ion)

      • This compound-SIL (IS): Q1: 257.1 -> Q3: 137.1 (Labeled Lysine immonium ion)

(Note: Optimal SRM transitions and collision energies must be empirically determined by infusing pure standards into the mass spectrometer.)

Method Validation Data

The following tables present representative data for a typical method validation, based on performance characteristics observed for similar analytical methods.

Table 1: Calibration Curve Performance

Parameter Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1 < 15% ± 15% < 15% ± 15%
Low QC 3 < 10% ± 10% < 10% ± 10%
Mid QC 75 < 10% ± 10% < 10% ± 10%

| High QC | 750 | < 10% | ± 10% | < 10% | ± 10% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent relative error.

Visualizations: Workflows and Logical Diagrams

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 50 µL Plasma, Standard, or QC s2 Add 200 µL Acetonitrile with Internal Standard s1->s2 s3 Vortex to Precipitate Protein s2->s3 s4 Centrifuge at 14,000 rpm s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL onto C18 Column s5->a1 a2 Gradient Elution a1->a2 a3 ESI Positive Ionization a2->a3 a4 SRM Detection a3->a4 d1 Integrate Peak Areas (Analyte and IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: General workflow for sample preparation and LC-MS/MS analysis.

G Context of this compound Formation and Analysis cluster_bio Biological Context cluster_ana Analytical Approach p1 Dietary / Endogenous Proteins p2 Protein Catabolism / Digestion p1->p2 p3 Amino Acids (Lysine, Cysteine) p2->p3 Complete Breakdown p4 This compound (Dipeptide Intermediate) p2->p4 Incomplete Breakdown p4->p3 a1 Biological Matrix (e.g., Plasma) p4->a1 Presence in Matrix a2 Extraction & Cleanup a1->a2 a3 LC-MS/MS Quantification a2->a3 a4 Quantitative Result (ng/mL) a3->a4

Caption: this compound as an intermediate in protein catabolism.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and high-throughput approach for the quantification of the dipeptide this compound in biological fluids. The simple protein precipitation step and direct injection streamline the sample preparation process, making it suitable for large-scale metabolomic studies. This protocol offers a solid foundation for researchers investigating protein metabolism and seeking to explore the potential biological significance of this and other dipeptides.

References

Application Note: Chromatographic Separation of Lysylcysteine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysylcysteine (Lys-Cys) is a dipeptide composed of lysine and cysteine, which is relevant in various biochemical contexts, including protein structure and post-translational modifications. The synthesis of this dipeptide can result in the formation of different stereoisomers. As diastereomers can exhibit different biological activities and conformational properties, their separation and quantification are crucial for research, quality control of synthetic peptides, and drug development.[1] High-performance liquid chromatography (HPLC) is the predominant method for the analytical scale separation of peptide diastereomers.[1] This application note provides a detailed protocol for the separation of this compound diastereomers using reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle of Separation

Diastereomers, unlike enantiomers, have different physicochemical properties, which allows for their separation on achiral stationary phases.[1] This method utilizes a reversed-phase C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with an ion-pairing agent (trifluoroacetic acid) to resolve the different this compound isomers. The separation is based on the subtle differences in the hydrophobicity and interaction of the diastereomers with the stationary phase.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the chromatographic separation of this compound isomers.

Materials and Reagents
  • This compound isomer standard mix (e.g., L-Lys-L-Cys, D-Lys-L-Cys, L-Lys-D-Cys, D-Lys-D-Cys)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with:

    • Binary or quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • UV-Vis detector or Mass Spectrometer (MS)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve the this compound isomer standard mix in Mobile Phase A to a final concentration of 1 mg/mL.

  • Sample Preparation: For unknown samples, dissolve them in Mobile Phase A to a similar concentration.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulate matter.

HPLC Procedure
  • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the HPLC system with the chromatographic conditions listed in the table above.

  • Inject 10 µL of the prepared standard or sample.

  • Run the gradient elution program.

  • Monitor the chromatogram at 220 nm.

  • After each run, a re-equilibration step with the initial conditions should be performed.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of four this compound diastereomers. The retention times and peak areas will vary depending on the specific HPLC system and column used.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs) between adjacent peaks
L-Lys-L-Cys12.5125000-
D-Lys-L-Cys13.81235002.1
L-Lys-D-Cys14.51260001.8
D-Lys-D-Cys15.91248002.5

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the chromatographic separation of this compound isomers.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Lys-Cys Isomer Standard filter_std Filter Standard prep_std->filter_std prep_sample Prepare Unknown Sample filter_sample Filter Sample prep_sample->filter_sample inject Inject Sample/ Standard filter_std->inject filter_sample->inject hplc_system Equilibrate HPLC System hplc_system->inject run Run Gradient Elution inject->run detect UV Detection (220 nm) run->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers integrate->quantify

Caption: Workflow for the separation and analysis of this compound isomers.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the separation and quantification of this compound diastereomers. This protocol can be adapted and optimized for different HPLC systems and specific research needs. The ability to resolve these isomers is critical for ensuring the purity of synthetic peptides and for studying the biological roles of specific stereoisomers in various scientific and pharmaceutical applications. For more complex mixtures or trace-level analysis, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended for enhanced sensitivity and specificity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the in vitro formation of covalent crosslinks between lysine and cysteine residues in proteins. The protocols outlined below utilize heterobifunctional crosslinking reagents, which offer controlled, stepwise conjugation, minimizing the formation of undesirable byproducts. These techniques are essential for various applications, including the generation of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the development of novel bioconjugates.

Method 1: Amine-to-Sulfhydryl Crosslinking using SMCC and Sulfo-SMCC

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), are widely used heterobifunctional crosslinkers.[1][2] They facilitate the creation of a stable thioether bond between a primary amine (from a lysine residue or the N-terminus) and a sulfhydryl group (from a cysteine residue).[3][4] The process involves a two-step reaction: first, the N-hydroxysuccinimide (NHS) ester end of the crosslinker reacts with an amine on one protein to form a stable amide bond. After removing the excess crosslinker, the maleimide end of the now-activated protein reacts with a sulfhydryl group on a second protein.[4]

The cyclohexane ring in the spacer arm of SMCC and Sulfo-SMCC enhances the stability of the maleimide group, reducing its hydrolysis rate and allowing for the storage of the maleimide-activated protein for later use.

Quantitative Data Summary
ParameterSMCCSulfo-SMCCReference
Molecular Weight 334.32 g/mol 436.37 g/mol
Spacer Arm Length 8.3 Å8.3 Å
Amine Reaction pH 7.0 - 9.07.0 - 9.0
Sulfhydryl Reaction pH 6.5 - 7.56.5 - 7.5
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Water-soluble (~5 mg/mL)
Molar Excess (Crosslinker:Protein) 5- to 80-fold5- to 80-fold
Experimental Protocol: Two-Step Crosslinking with Sulfo-SMCC

This protocol describes the conjugation of two proteins, Protein-A (containing accessible lysines) and Protein-B (containing an accessible cysteine).

Materials:

  • Protein-A in amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Protein-B with a reduced sulfhydryl group in a suitable buffer

  • Sulfo-SMCC

  • Desalting column

  • Reaction tubes

  • Spectrophotometer for protein concentration measurement

Procedure:

Step 1: Maleimide-Activation of Protein-A

  • Prepare Protein-A at a concentration of 1-10 mg/mL in a non-amine containing conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2).

  • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

  • Add a 5- to 20-fold molar excess of the Sulfo-SMCC solution to the Protein-A solution. The optimal molar excess depends on the protein concentration and should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation of Maleimide-Activated Protein-A to Protein-B

  • Immediately combine the maleimide-activated Protein-A with Protein-B (containing a free sulfhydryl). A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined experimentally.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • The reaction can be quenched by adding a solution of a free thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.

  • The final conjugate can be purified from unreacted proteins and byproducts using size-exclusion chromatography or other appropriate purification methods.

Visualization of the SMCC/Sulfo-SMCC Crosslinking Workflow

SMCC_Workflow cluster_step1 Step 1: Maleimide-Activation of Protein-A (Lysine-containing) cluster_step2 Step 2: Conjugation to Protein-B (Cysteine-containing) ProteinA Protein-A (-NH2) ActivatedProteinA Maleimide-Activated Protein-A ProteinA->ActivatedProteinA + Sulfo-SMCC (pH 7.2-7.5) SulfoSMCC Sulfo-SMCC SulfoSMCC->ActivatedProteinA Desalting Desalting Column ActivatedProteinA->Desalting ProteinB Protein-B (-SH) ExcessCrosslinker Excess Sulfo-SMCC Desalting->ActivatedProteinA Purified Conjugate Protein-A-S-Protein-B (Lysyl-Cysteine Crosslink) ProteinB->Conjugate + Maleimide-Activated Protein-A (pH 6.5-7.5)

Caption: Workflow for lysyl-cysteine crosslinking using Sulfo-SMCC.

Method 2: Cysteine-Directed Proximity-Driven Crosslinking using Chlorooxime-Based Reagents

A more recent approach for creating lysyl-cysteine crosslinks involves the use of chlorooxime-based heterobifunctional crosslinkers. This method is characterized by its rapid kinetics and high specificity for cysteine residues. The reaction proceeds in two steps: a fast conjugation of the chlorooxime group with a cysteine thiol, followed by a proximity-driven intramolecular reaction of an activated ester with a nearby lysine amine.

This strategy is particularly useful for peptide stapling and creating bicyclic peptides.

Quantitative Data Summary
ParameterChlorooxime-based CrosslinkersReference
Reaction Time Typically complete within 10 minutes
Reaction pH 7.4
Solvent PBS with a co-solvent like acetone for crosslinker solubility
Peptide Concentration ~10 µM
Crosslinker Concentration ~20 µM (2-fold molar excess)
Experimental Protocol: Cys-Lys-Cys Stapling of a Peptide

This protocol describes the bicyclization of a peptide containing two cysteines and one lysine using a chlorooxime-based crosslinker with an activated ester.

Materials:

  • Peptide with a Cys-Lys-Cys motif

  • Chlorooxime-based crosslinker (e.g., with a tetrafluoro phenol ester)

  • 10 mM PBS, pH 7.4

  • Acetone

  • LC-MS for reaction monitoring

Procedure:

  • Dissolve the peptide in 10 mM PBS (pH 7.4) to a final concentration of 10 µM.

  • Prepare a stock solution of the chlorooxime-based crosslinker in acetone.

  • Add the crosslinker to the peptide solution to a final concentration of 20 µM. The final reaction mixture should contain 20% acetone to ensure the solubility of the crosslinker.

  • Incubate the reaction at room temperature for 10 minutes.

  • Monitor the progress of the reaction by LC-MS to confirm the formation of the bicyclic peptide.

  • The product can be purified using reverse-phase HPLC.

Visualization of the Chlorooxime-Based Crosslinking Mechanism

Chlorooxime_Mechanism cluster_reaction Proximity-Driven Cys-Lys-Cys Stapling Peptide Peptide (Cys, Lys, Cys) Intermediate Monocyclic Intermediate Peptide->Intermediate + Crosslinker (Fast Cys Conjugation) Crosslinker Chlorooxime-Ester Crosslinker Crosslinker->Intermediate BicyclicPeptide Bicyclic Peptide Intermediate->BicyclicPeptide Intramolecular Lys Acylation

Caption: Mechanism of chlorooxime-based Cys-Lys-Cys peptide stapling.

Enzymatic Methods for Lysyl-Cysteine Crosslinking

Enzymatic methods offer high specificity for protein conjugation. While direct enzymatic formation of a lysyl-cysteine bond is not a common standalone technique, enzymes can be used to introduce functionalities that then react to form the crosslink. For instance, sortase A can be used for site-specific ligation. A chemoenzymatic method called Lysine Acylation Using Conjugating Enzymes (LACE) employs the E2 SUMO-conjugating enzyme Ubc9 to functionalize internal lysine residues within a minimal recognition tag. This functionalized lysine could then potentially be reacted with a cysteine.

Further research into specific enzyme systems that directly catalyze the formation of lysyl-cysteine crosslinks is ongoing. The development of such enzymes would provide powerful tools for site-specific protein modification.

References

Application Notes and Protocols for Lysylcysteine in Peptide Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for the primary structure confirmation and identification of post-translational modifications (PTMs) of therapeutic proteins, such as monoclonal antibodies (mAbs). The choice of protease for protein digestion is paramount for achieving complete and accurate sequence coverage. While trypsin is the most commonly used enzyme, its efficacy can be limited, leading to missed cleavages, especially at lysine residues, and poor digestion of tightly folded or proteolytically resistant proteins.

Lysyl endopeptidase (Lys-C) is a serine protease that specifically cleaves at the C-terminus of lysine residues. Its unique properties make it an invaluable tool for peptide mapping, either alone or in combination with other proteases like trypsin. A key advantage of Lys-C is its ability to retain activity under strong denaturing conditions (e.g., in the presence of urea or guanidine hydrochloride), which facilitates the digestion of highly stable and complex proteins.[1][2] The use of Lys-C, particularly in a sequential or combined digest with trypsin, has been demonstrated to significantly improve digestion efficiency, increase peptide identification, and enhance overall sequence coverage.[3][4][5] This application note provides detailed protocols and data on the use of lysylcysteine (Lys-C) for comprehensive peptide mapping.

Advantages of this compound in Peptide Mapping

Employing Lys-C in peptide mapping workflows offers several distinct advantages over traditional trypsin-only digestions:

  • Enhanced Digestion of Proteolytically Resistant Proteins: Lys-C remains active in high concentrations of denaturants like urea and guanidine hydrochloride, allowing for the effective digestion of tightly folded and stable proteins that are often resistant to trypsin alone.

  • Reduced Missed Cleavages: When used in conjunction with trypsin, Lys-C significantly reduces the number of missed cleavages at lysine sites, leading to more complete protein digestion.

  • Increased Sequence Coverage: By generating a different set of peptides and overcoming the limitations of trypsin, Lys-C helps to achieve higher overall protein sequence coverage, which is critical for comprehensive characterization.

  • Alternative Cleavage Specificity: Lys-C provides an orthogonal cleavage strategy to trypsin, generating larger peptide fragments which can be advantageous for certain analytical applications.

  • Streamlined Workflows: In some protocols, the use of Lys-C can eliminate the need for desalting or buffer-exchange steps that are often required for tryptic digests, thereby simplifying sample preparation.

Data Presentation

The following tables summarize quantitative data from studies comparing the performance of Lys-C-based digestion strategies with trypsin-only digestions for peptide mapping of monoclonal antibodies.

Table 1: Comparison of Sequence Coverage for NIST Monoclonal Antibody (mAb) Heavy Chain

Digestion MethodNumber of Unique PeptidesHeavy Chain Sequence Coverage (%)Reference
Trypsin-only26785.8
Trypsin/Lys-C28891.6

Table 2: Sequence Coverage for a Proteolysis-Resistant Single-Domain Antibody (Ab-1)

Digestion MethodObserved PeptidesSequence Coverage (%)Reference
Trypsin-only7 of 10 predicted91
Lys-C4 of 4 predicted100

Experimental Protocols

Herein are detailed protocols for in-solution protein digestion using Lys-C and a combination of Trypsin/Lys-C.

Protocol 1: In-Solution Protein Digestion with Lys-C under Denaturing Conditions

This protocol is suitable for proteolytically resistant proteins that require strong denaturation for efficient digestion.

Materials:

  • Protein sample (e.g., monoclonal antibody)

  • Urea, sequencing grade

  • Tris-HCl, pH 8.5

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Iodoacetamide (IAM)

  • Lys-C, Mass Spectrometry Grade

  • Formic Acid

  • Milli-Q water

Procedure:

  • Denaturation and Reduction:

    • Bring the protein solution to a final concentration of 8 M Urea and 100 mM Tris-HCl, pH 8.5.

    • Add TCEP to a final concentration of 5 mM.

    • Incubate at room temperature for 20 minutes.

  • Alkylation:

    • Add freshly prepared iodoacetamide to a final concentration of 10 mM.

    • Incubate at room temperature for 15 minutes in the dark.

  • Digestion:

    • Add Lys-C at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate for 4 hours at 37°C in the dark.

  • Reaction Quenching:

    • Add formic acid to a final concentration of 5% to stop the digestion.

  • Sample Preparation for LC-MS:

    • The digested sample is now ready for desalting (e.g., using C18 spin columns) and subsequent analysis by LC-MS/MS.

Protocol 2: Sequential In-Solution Digestion with Trypsin/Lys-C Mix under Denaturing Conditions

This two-step protocol is highly effective for complex and resistant proteins, leveraging the activity of Lys-C in high urea concentrations followed by tryptic digestion upon dilution.

Materials:

  • Protein sample

  • Urea, sequencing grade

  • Tris-HCl, pH 8.0

  • Trypsin/Lys-C Mix, Mass Spectrometry Grade

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

Procedure:

  • Initial Denaturation and Lys-C Digestion:

    • Dissolve the protein sample in a solution containing 6-8 M urea and 50 mM Tris-HCl, pH 8.0.

    • Add the Trypsin/Lys-C Mix to the protein solution at a 1:25 protease-to-protein ratio (w/w).

    • Incubate for 3-4 hours at 37°C.

  • Dilution and Trypsin Digestion:

    • Dilute the reaction mixture at least six-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 1 M or less.

    • Continue the incubation overnight at 37°C to allow for tryptic digestion.

  • Reaction Quenching:

    • Terminate the digestion by adding TFA to a final concentration of 0.5-1%.

  • Sample Clarification and Analysis:

    • Centrifuge the sample at 14,000-16,000 x g for 10 minutes to remove any particulate matter.

    • The supernatant is ready for LC-MS/MS analysis.

Visualizations

Logical Relationship Diagram

Logical_Relationship cluster_problem Challenges in Peptide Mapping cluster_solution Lys-C Application cluster_outcome Improved Outcomes Proteolytically_Resistant_Proteins Proteolytically Resistant Proteins LysC This compound (Lys-C) Proteolytically_Resistant_Proteins->LysC Addressed by Incomplete_Digestion Incomplete Digestion (Missed Cleavages) Incomplete_Digestion->LysC Addressed by Denaturing_Conditions Activity in Denaturing Conditions (Urea, GuHCl) LysC->Denaturing_Conditions Exhibits Combined_Digestion Use in Combination with Trypsin LysC->Combined_Digestion Enables Enhanced_Digestion Enhanced Digestion of Resistant Proteins Denaturing_Conditions->Enhanced_Digestion Leads to Reduced_Missed_Cleavages Reduced Missed Cleavages Combined_Digestion->Reduced_Missed_Cleavages Leads to Increased_Sequence_Coverage Increased Sequence Coverage Enhanced_Digestion->Increased_Sequence_Coverage Reduced_Missed_Cleavages->Increased_Sequence_Coverage Comprehensive_Characterization Comprehensive Protein Characterization Increased_Sequence_Coverage->Comprehensive_Characterization

Caption: Advantages of Lys-C in overcoming peptide mapping challenges.

Experimental Workflow Diagram

Peptide_Mapping_Workflow Start Protein Sample (e.g., Monoclonal Antibody) Denaturation_Reduction 1. Denaturation & Reduction (e.g., 8M Urea, TCEP) Start->Denaturation_Reduction Alkylation 2. Alkylation (e.g., Iodoacetamide) Denaturation_Reduction->Alkylation Digestion 3. Enzymatic Digestion (Lys-C or Trypsin/Lys-C) Alkylation->Digestion Quenching 4. Reaction Quenching (e.g., Formic Acid/TFA) Digestion->Quenching Desalting 5. Sample Cleanup/Desalting (e.g., C18 solid-phase extraction) Quenching->Desalting LC_Separation 6. LC Separation (Reversed-Phase HPLC) Desalting->LC_Separation MS_Analysis 7. Mass Spectrometry (MS and MS/MS Analysis) LC_Separation->MS_Analysis Data_Analysis 8. Data Analysis (Peptide Identification & PTMs) MS_Analysis->Data_Analysis End Peptide Map & Sequence Coverage Data_Analysis->End

References

Application Notes and Protocols for the Solid-Phase Synthesis of Lysylcysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysylcysteine-containing peptides are a pivotal class of molecules in biomedical research and drug development. The presence of both a primary amine on the lysine side chain and a thiol group on the cysteine side chain offers unique opportunities for dual functionalization, cyclization, and the attachment of various payloads such as drugs, imaging agents, or targeting moieties. Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common and efficient method for preparing these peptides. This document provides detailed application notes and protocols for the successful synthesis, purification, and characterization of this compound-containing peptides.

Challenges in the Synthesis of this compound-Containing Peptides

The synthesis of peptides containing both lysine and cysteine residues presents specific challenges that must be carefully managed to ensure high yield and purity.

  • Orthogonal Protection: The key challenge lies in the selection of appropriate protecting groups for the ε-amino group of lysine and the sulfhydryl group of cysteine. These protecting groups must be "orthogonal," meaning they can be selectively removed without affecting each other or the acid-labile protecting groups on other amino acid side chains.[1] This allows for site-specific modification of either the lysine or cysteine residue while the peptide is still on the solid support.

  • Cysteine Racemization: Cysteine is susceptible to racemization during the activation and coupling steps of SPPS, particularly in the presence of bases like diisopropylethylamine (DIEA).[2] This can be minimized by using less hindered bases or specific coupling reagents.

  • Disulfide Bond Formation: The thiol group of cysteine is prone to oxidation, which can lead to the formation of undesired disulfide bonds, either intramolecularly or intermolecularly. Careful handling and the use of scavengers during cleavage are essential to maintain the free thiol form if desired.

  • Peptide Aggregation: Sequences containing hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.[3]

Orthogonal Protection Strategy

A robust orthogonal protection strategy is fundamental for the successful synthesis and subsequent modification of this compound-containing peptides. The standard Fmoc/tBu strategy provides the first level of orthogonality, where the Nα-Fmoc group is base-labile and the side-chain protecting groups are acid-labile. For this compound peptides, a third layer of orthogonality is often required.

A common and effective strategy involves:

  • Nα-Protection: Fmoc (9-fluorenylmethyloxycarbonyl), removed by a secondary amine base (e.g., piperidine).

  • Lysine ε-Amino Protection: Boc (tert-butyloxycarbonyl), which is acid-labile and removed during the final cleavage with trifluoroacetic acid (TFA). For selective on-resin modification of lysine, an ultra-acid-labile group like Mtt (4-methyltrityl) or a palladium-labile group like Alloc (allyloxycarbonyl) can be used.[4]

  • Cysteine Thiol Protection: Trt (trityl), which is also acid-labile and removed during the final TFA cleavage. For selective on-resin modification of cysteine or regioselective disulfide bond formation, a protecting group orthogonal to both Boc and Fmoc is necessary, such as Acm (acetamidomethyl), which is removed by iodine.

Orthogonal_Protection cluster_Peptide Peptide on Solid Support cluster_ProtectingGroups Protecting Groups cluster_Cleavage Cleavage Conditions Peptide Growing Peptide Chain Fmoc Nα-Fmoc Peptide->Fmoc N-terminus Boc Lys(Boc) Peptide->Boc Lys side chain Trt Cys(Trt) Peptide->Trt Cys side chain Piperidine Piperidine (Base) Fmoc->Piperidine Removed by TFA TFA (Acid) Boc->TFA Removed by Trt->TFA Removed by

Diagram 1: Orthogonal protection in Fmoc-SPPS of a this compound peptide.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model this compound-containing peptide: Ac-Ala-Lys-Gly-Cys-NH₂ .

Data Presentation: Synthesis of Ac-Ala-Lys-Gly-Cys-NH₂
ParameterValue
ResinRink Amide MBHA
Resin Substitution0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling ReagentHBTU/DIEA
Fmoc Deprotection20% Piperidine in DMF
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Crude Yield85 mg (89%)
Purity (Crude)78% (by HPLC)
Final Yield (after purification)55 mg (58%)
Final Purity>98% (by HPLC)
Theoretical Mass (Monoisotopic)475.24 Da
Observed Mass (ESI-MS)476.25 [M+H]⁺
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Gly-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Acetic Anhydride

Procedure:

  • Resin Swelling:

    • Place 100 mg (0.05 mmol) of Fmoc-Rink Amide MBHA resin in a reaction vessel.

    • Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection (Initial):

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Cys(Trt)-OH):

    • In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.15 mmol, 3 eq.), HBTU (0.15 mmol, 3 eq.) in 1 mL of DMF.

    • Add DIEA (0.30 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5 x 1 min).

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for the remaining amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF (5 x 1 min).

    • Add a solution of acetic anhydride (0.5 mmol, 10 eq.) and DIEA (1.0 mmol, 20 eq.) in 2 mL of DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

    • Dry the resin under vacuum for at least 1 hour.

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Amino Acid Acetylation N-terminal Acetylation Loop->Acetylation Final Amino Acid Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End Final Peptide Characterization->End

Diagram 2: General workflow for the solid-phase synthesis of a this compound peptide.
Protocol 2: Peptide Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Preparation of Cleavage Cocktail:

    • In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare approximately 2 mL for 100 mg of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Add the filtrate dropwise to a larger tube containing 10 mL of cold diethyl ether. A white precipitate should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to pellet the peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with another 10 mL of cold diethyl ether and centrifuge again.

    • Decant the ether and dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

Materials:

  • Acetonitrile (ACN) with 0.1% TFA (Solvent B)

  • Deionized water with 0.1% TFA (Solvent A)

  • Preparative and analytical C18 RP-HPLC columns

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Solvent A.

    • Purify the peptide using a preparative C18 column on an HPLC system.

    • Use a linear gradient of 5-50% Solvent B over 30 minutes at a flow rate of 10 mL/min.

    • Collect fractions and analyze them using analytical RP-HPLC to identify the pure fractions.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Characterization:

    • Analytical RP-HPLC: Confirm the purity of the final product using an analytical C18 column with a gradient of 5-95% Solvent B over 15 minutes at a flow rate of 1 mL/min. Purity should be >98%.

    • Mass Spectrometry: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 ACN/water) and analyze by ESI-MS to confirm the molecular weight.

Applications in Drug Development

This compound-containing peptides serve as versatile scaffolds in drug development. The orthogonal handles on the lysine and cysteine side chains allow for the creation of complex and highly functionalized molecules.

  • Peptide-Drug Conjugates (PDCs): A cytotoxic drug can be attached to the lysine side chain, while a targeting ligand is conjugated to the cysteine, or vice versa, to create a targeted drug delivery system.

  • Bifunctional Probes: An imaging agent (e.g., a fluorophore) can be attached to one residue, and a therapeutic or binding moiety to the other, for theranostic applications.

  • Stapled Peptides: The lysine and cysteine side chains can be cross-linked with a bifunctional linker to create a "stapled" peptide. This conformational constraint can increase the peptide's helicity, proteolytic stability, and binding affinity to its target.

Conclusion

The solid-phase synthesis of this compound-containing peptides, while presenting unique challenges, is a powerful technique that enables the creation of sophisticated and highly functionalized molecules for research and therapeutic applications. By employing a carefully planned orthogonal protection strategy and optimized synthesis and purification protocols, researchers can successfully produce these versatile peptides in high yield and purity.

References

Application Notes and Protocols for the Detection of Lysylcysteine Crosslinks in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of covalent crosslinks between amino acid residues is a critical post-translational modification that can significantly alter protein structure and function. Among these, the lysylcysteine crosslink, an endogenous modification often arising from conditions of oxidative stress, is gaining attention for its potential role in various physiological and pathological processes. This document provides detailed application notes and protocols for the detection and characterization of this compound crosslinks in complex biological samples such as cell lysates. The methodologies described herein are primarily based on mass spectrometry (MS), a powerful analytical technique for the identification of protein modifications.[1][2]

Data Presentation: Quantitative Analysis of this compound Crosslinks

The quantification of this compound crosslinks is essential for understanding their abundance and potential functional significance. Mass spectrometry-based approaches offer several strategies for quantification. The choice of method will depend on the specific experimental goals, sample availability, and instrumentation.

Table 1: Comparison of Mass Spectrometry-Based Quantification Strategies for this compound Detection

Quantification StrategyPrincipleAdvantagesDisadvantagesTypical Application
Label-Free Quantification (LFQ) Compares the signal intensities (peak areas or spectral counts) of the crosslinked peptide ions across different samples.No special reagents required; applicable to any sample type.Can be susceptible to variations in sample preparation and instrument performance; requires careful normalization.Large-scale screening studies to identify changes in crosslink abundance between different conditions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "light" or "heavy" amino acids. The intensity ratio of the heavy and light forms of the crosslinked peptide is used for relative quantification.Highly accurate for relative quantification; internal standard is introduced early in the workflow, minimizing experimental variability.Not applicable to tissue samples; requires cell lines that can be metabolically labeled; can be expensive.Investigating the dynamics of crosslink formation in response to a specific stimulus in cultured cells.
Isobaric Tagging (e.g., TMT, iTRAQ) Peptides from different samples are labeled with chemical tags that are isobaric but generate unique reporter ions upon fragmentation in the mass spectrometer.Allows for multiplexing of several samples in a single MS run, increasing throughput; compatible with a wide range of sample types.Can be expensive; potential for ratio distortion due to co-isolation of interfering ions.Comparative analysis of crosslink abundance across multiple experimental conditions or time points.
Parallel Reaction Monitoring (PRM) / Multiple Reaction Monitoring (MRM) Targeted mass spectrometry methods that specifically monitor for the presence and abundance of a known crosslinked peptide.High sensitivity and specificity; excellent for absolute quantification when used with stable isotope-labeled peptide standards.Requires prior knowledge of the crosslinked peptide sequence and its fragmentation pattern; not suitable for discovery-based studies.Validation of crosslink identification and precise quantification of specific crosslinks of interest.

Experimental Protocols

The detection of endogenous this compound crosslinks requires a multi-step workflow that includes cell lysis, protein digestion, enrichment of crosslinked peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Preparation of Cell Lysates for Crosslink Analysis

This protocol describes the preparation of cell lysates under conditions that aim to preserve endogenous protein modifications.

Materials:

  • Cell culture plates with adherent cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is a good starting point as it is effective for whole-cell extracts. A typical formulation is 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease and Phosphatase Inhibitor Cocktail (commercially available)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors to the plate.

  • Scrape the cells off the plate using a cold plastic cell scraper and gently transfer the cell suspension into a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream processing or can be stored at -80°C.

Protocol 2: In-Solution Digestion of Proteins

This protocol describes the enzymatic digestion of proteins in the cell lysate to generate peptides for MS analysis.

Materials:

  • Cell lysate from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate

  • Formic Acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Take a known amount of protein from the cell lysate (e.g., 1 mg).

  • Add urea to the lysate to a final concentration of 8 M to denature the proteins.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes. This step is crucial to prevent the formation of artificial disulfide bonds.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge.

Protocol 3: Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

Crosslinked peptides are generally larger than linear peptides. This property can be exploited for their enrichment using SEC.[3][4][5]

Materials:

  • Digested and desalted peptide mixture from Protocol 2

  • Size Exclusion Chromatography (SEC) column suitable for peptide separation

  • HPLC system

  • Mobile Phase: e.g., 30% acetonitrile, 0.1% trifluoroacetic acid in water

Procedure:

  • Reconstitute the dried peptide mixture in the SEC mobile phase.

  • Inject the sample onto the SEC column.

  • Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.

  • Dry the collected fractions in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general overview of the LC-MS/MS analysis for the identification of crosslinked peptides.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • Reconstitute the enriched peptide fractions in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Inject the sample onto the nano-LC system.

  • Separate the peptides using a reversed-phase column with a suitable gradient.

  • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

  • Analyze the acquired MS/MS data using specialized crosslink identification software (e.g., MeroX, pLink, Kojak). This software can identify spectra generated from crosslinked peptides.

  • For this compound crosslinks, the software should be configured to search for a covalent bond between a lysine and a cysteine residue, accounting for the specific mass of the crosslink. The type of this compound bond (e.g., thioether, N-O-S bridge) will determine the mass modification to be searched for.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant denaturation Denaturation & Reduction protein_quant->denaturation alkylation Alkylation denaturation->alkylation digestion Tryptic Digestion alkylation->digestion desalting Desalting (C18) digestion->desalting sec Size Exclusion Chromatography (SEC) desalting->sec lc_msms LC-MS/MS sec->lc_msms data_analysis Data Analysis (Crosslink Identification) lc_msms->data_analysis

Caption: Workflow for the detection of endogenous this compound crosslinks.

Putative Role of Lysyl Oxidase in TGF-β Signaling

Lysyl oxidase (LOX) is an enzyme known to catalyze the crosslinking of collagen and elastin by modifying lysine residues. LOX has also been shown to interact with and regulate TGF-β signaling. While the direct formation of this compound crosslinks by LOX in the context of TGF-β signaling is an area of active research, the following diagram illustrates a potential mechanism where LOX-mediated protein modifications could influence this pathway.

tgf_beta_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binding & Activation LOX Lysyl Oxidase (LOX) LOX->TGFb Binding & Regulation of Signaling ECM_Proteins ECM Proteins (e.g., Collagen) LOX->ECM_Proteins Oxidative deamination of Lysine ECM_Proteins->ECM_Proteins Potential this compound Crosslink Formation Smads Smad Proteins TGFbR->Smads Phosphorylation Gene_Expression Target Gene Expression (e.g., Fibrosis-related genes) Smads->Gene_Expression Nuclear Translocation & Transcription Regulation

References

Troubleshooting & Optimization

Technical Support Center: Detection of Lysylcysteine in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the detection of lysylcysteine in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to detect?

This compound is a dipeptide formed through an isopeptide bond between the epsilon-amino group of a lysine residue and the thiol group of a cysteine residue. This can occur as a post-translational modification within a single protein (intramolecular crosslink) or between two different proteins (intermolecular crosslink). The detection of this compound in complex samples is challenging due to several factors:

  • Low Abundance: this compound crosslinks are often present at substoichiometric levels compared to unmodified peptides, making them difficult to detect amongst a high background of other molecules.

  • Complex Fragmentation Spectra: Mass spectrometry (MS) analysis of crosslinked peptides results in complex tandem mass (MS/MS) spectra containing fragment ions from both peptide chains. This complexity can make manual and automated spectral interpretation difficult.

  • Sample Complexity: In biological samples such as cell lysates or plasma, the high abundance of other proteins and biomolecules can interfere with the detection of low-abundance this compound-containing peptides.

  • Instability of the Isopeptide Bond: The stability of the isopeptide bond under various sample preparation conditions, such as acid hydrolysis or enzymatic digestion, can be a concern and may lead to the loss of the target analyte.

Q2: What are the primary methods for detecting this compound?

The primary and most powerful technique for identifying and characterizing this compound crosslinks is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This method allows for the separation of complex peptide mixtures and the generation of detailed fragmentation spectra that can be used to identify the specific amino acid sequences of the crosslinked peptides and the site of the linkage.

Q3: Is derivatization necessary for this compound detection?

While not always mandatory, derivatization of the thiol group of cysteine can be beneficial. It can improve the stability of the cysteine residue and introduce a specific tag for enrichment, thereby increasing the chances of detection, especially for low-abundance species.

Q4: How can I enrich for this compound-containing peptides?

Enrichment strategies are often crucial for the successful detection of low-abundance crosslinked peptides. Common approaches include:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. Since crosslinked peptides are generally larger than their linear counterparts, SEC can be used for enrichment.

  • Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides often carry a higher positive charge than linear peptides, allowing for their separation and enrichment using SCX.

  • Affinity Purification: If a specific antibody against the this compound modification is available, it can be used for highly specific enrichment. Alternatively, if a tag has been introduced through derivatization, affinity purification targeting that tag can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound.

Problem 1: No or very few this compound crosslinks are detected.
Potential Cause Troubleshooting Steps
Inefficient Crosslinking (if using a crosslinking reagent) Optimize the crosslinker-to-protein ratio, reaction time, temperature, and buffer pH. Ensure the crosslinker is fresh and has not been hydrolyzed.
Low Abundance of Endogenous Crosslinks Implement an enrichment strategy such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to increase the relative concentration of crosslinked peptides before LC-MS/MS analysis.
Sample Complexity Masking the Signal Prefractionate the sample before LC-MS/MS analysis to reduce the complexity of the peptide mixture. This can be done at the protein level (e.g., SDS-PAGE) or at the peptide level (e.g., high-pH reversed-phase chromatography).
Inefficient Enzymatic Digestion Ensure complete denaturation, reduction, and alkylation of the protein sample before digestion. Use a sufficient amount of a high-quality protease (e.g., trypsin, Lys-C) and optimize digestion time and temperature. Consider using a combination of proteases to improve sequence coverage.
Instability of the Isopeptide Bond Minimize harsh sample handling conditions. If using acid hydrolysis, be aware that it can lead to the degradation of some amino acids and their modifications. Enzymatic digestion is generally a milder approach.
Problem 2: Mass spectrometry data is difficult to interpret.
Potential Cause Troubleshooting Steps
Complex MS/MS Spectra Use specialized software designed for the analysis of crosslinked peptide data (e.g., xQuest, pLink, Kojak). These tools have algorithms specifically developed to handle the complexity of crosslink spectra.
Poor Fragmentation Optimize the collision energy (HCD, CID) during MS/MS acquisition to ensure sufficient fragmentation of both peptide chains.
Inaccurate Mass Measurement Calibrate the mass spectrometer regularly to ensure high mass accuracy for both precursor and fragment ions. This is critical for confident peptide identification.
Ambiguous Site of Crosslinking Manually inspect the MS/MS spectra to confirm the presence of fragment ions that are diagnostic for the specific crosslink site. Look for b- and y-ions that pinpoint the modified lysine and cysteine residues.

Quantitative Data Summary

The quantitative detection of endogenous this compound crosslinks is a significant analytical challenge, and as such, specific limits of detection (LOD) and quantification (LOQ) are highly dependent on the sample matrix, enrichment strategy, and instrumentation used. The following table provides a general overview of the performance of a validated LC-MS/MS method for a related isopeptide, ε-(γ-glutamyl)lysine, in a complex biological matrix, which can serve as a benchmark.[1]

AnalyteMatrixMethodSensitivity (LOD)Precision (%CV)
ε-(γ-glutamyl)lysineHuman UrineLC-MS/MS0.1 ng/mL[1]< 20%[1]

Experimental Protocols

Protocol 1: Generic Workflow for Enrichment and Identification of this compound Crosslinked Peptides

This protocol outlines a general strategy for the enrichment and identification of this compound-containing peptides from a complex protein mixture.

1. Sample Preparation and Protein Digestion: a. Extract proteins from the biological sample using a suitable lysis buffer containing protease inhibitors. b. Denature the proteins by heating or using denaturants like urea or SDS. c. Reduce disulfide bonds with a reducing agent (e.g., DTT or TCEP). d. Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent their re-oxidation and to block non-crosslinked cysteines. e. Digest the proteins into peptides using a specific protease, such as trypsin, overnight at 37°C.

2. Enrichment of Crosslinked Peptides (using SEC): a. Resuspend the digested peptide mixture in a mobile phase suitable for size-exclusion chromatography (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid). b. Inject the sample onto an SEC column with a pore size appropriate for separating peptides. c. Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.

3. LC-MS/MS Analysis: a. Acidify the enriched peptide fractions with formic acid. b. Load the sample onto a reversed-phase LC column. c. Elute the peptides using a gradient of increasing acetonitrile concentration. d. Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode. e. Set the MS method to acquire MS/MS spectra of the most intense precursor ions.

4. Data Analysis: a. Use a specialized software package for crosslinked peptide identification (e.g., xQuest, pLink) to search the acquired MS/MS data against a protein sequence database. b. Specify the mass modification corresponding to the this compound crosslink in the search parameters. c. Manually validate the identified crosslinked peptide-spectrum matches to ensure high confidence in the results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction Denaturation Denaturation, Reduction & Alkylation ProteinExtraction->Denaturation Digestion Enzymatic Digestion Denaturation->Digestion SEC Size-Exclusion Chromatography Digestion->SEC LCMS LC-MS/MS SEC->LCMS DataAnalysis Data Analysis (Specialized Software) LCMS->DataAnalysis

Caption: Experimental workflow for this compound detection.

troubleshooting_logic Start No/Low this compound Signal CheckEnrichment Is an enrichment step being used? Start->CheckEnrichment CheckDigestion Is digestion complete? CheckEnrichment->CheckDigestion Yes ImplementEnrichment Implement SEC or SCX CheckEnrichment->ImplementEnrichment No CheckMS Are MS parameters optimized? CheckDigestion->CheckMS Yes OptimizeDigestion Optimize denaturation, reduction, alkylation, and enzyme ratio CheckDigestion->OptimizeDigestion No OptimizeMS Adjust collision energy, use specialized software CheckMS->OptimizeMS No Success Signal Improved CheckMS->Success Yes ImplementEnrichment->Success OptimizeDigestion->Success OptimizeMS->Success

Caption: Troubleshooting logic for low signal.

References

Technical Support Center: Optimizing Mass Spectrometry for Lysylcysteine Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the mass spectrometric fragmentation for the identification of peptides containing lysylcysteine linkages.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying this compound-containing peptides by mass spectrometry?

Identifying peptides with this compound modifications, particularly those involving disulfide bonds, presents several challenges. These include the low abundance of these modified peptides in complex biological samples, the potential for disulfide bond scrambling during sample preparation, and the complexity of tandem mass (MS/MS) spectra.[1][2] In bottom-up proteomics, the standard workflow involves reducing and alkylating disulfide bonds, which can lead to the loss of information about the original linkage.[1]

Q2: Which fragmentation method is best suited for analyzing peptides with this compound disulfide bonds: CID, HCD, or ETD?

The choice of fragmentation method is critical and depends on the specific experimental goals.[3]

  • Collision-Induced Dissociation (CID) is a widely used, low-energy fragmentation technique that primarily cleaves peptide amide bonds, producing b- and y-type ions.[4] However, it can be less effective for peptides with labile post-translational modifications (PTMs) and may not efficiently fragment the disulfide bond itself.

  • Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that can result in more extensive fragmentation and the detection of low m/z fragment ions. This can provide richer spectra for peptide identification.

  • Electron Transfer Dissociation (ETD) is particularly advantageous for analyzing disulfide-linked peptides. ETD preferentially cleaves the disulfide bond while preserving the peptide backbone, generating c- and z-type ions. This allows for the identification of the individual peptide chains involved in the linkage.

For complex disulfide linkages, a combination of fragmentation techniques, such as ETD for initial disulfide bond cleavage followed by HCD for sequencing the individual peptide chains (MS3), can be a powerful strategy.

Q3: How does the presence of a lysine residue affect peptide fragmentation?

The basic side chain of lysine can influence fragmentation patterns. In CID, peptides with a lysine residue can sequester a proton, which can affect the mobility of the proton along the peptide backbone and influence which bonds are preferentially cleaved. Peptides generated by Lys-C digestion will have a basic residue at both the N- and C-terminus, leading to a mixture of b- and y-ions in CID.

Q4: What are some common artifacts to watch out for during sample preparation for this compound analysis?

A primary concern is the formation of non-native disulfide bonds, or "disulfide scrambling," which can occur at high pH or temperature in the presence of free sulfhydryl groups. To minimize this, it's recommended to perform digestion at a low pH and to alkylate any free cysteines. Incomplete reduction or alkylation can also lead to a complex mixture of peptides, making data analysis challenging.

Troubleshooting Guides

Issue 1: Low Sequence Coverage of the this compound-Containing Peptide

Possible Cause:

  • Suboptimal collision energy.

  • Inappropriate fragmentation method for the peptide's charge state and composition.

  • The peptide is too long for efficient fragmentation by CID/HCD.

Troubleshooting Steps:

  • Optimize Collision Energy: The optimal collision energy is dependent on the instrument, the precursor ion's m/z, and its charge state. It is recommended to perform a collision energy ramping experiment for your specific peptide of interest to determine the energy that yields the most informative fragment ions. For broader analyses, using predicted collision energy values based on the precursor's m/z and charge state can be a good starting point.

  • Switch Fragmentation Method:

    • If you are using CID and observing poor fragmentation, consider switching to HCD for potentially richer spectra.

    • For peptides with higher charge states (3+ and above), ETD is often more effective than CID or HCD. ETD can provide complementary fragmentation information, cleaving the peptide backbone at different locations (N-Cα bond) to produce c- and z-ions.

  • Consider an Alternative Protease: If trypsin digestion results in very long peptides that are difficult to fragment, using a different protease like Lys-N or Glu-C might generate peptides of a more suitable length for MS/MS analysis.

  • Employ Supplemental Activation: When using ETD, especially for doubly charged precursors, the resulting fragment ions may remain non-covalently associated. Applying a low-energy collisional activation after the ETD reaction can help to dissociate this complex and improve the detection of fragment ions.

Issue 2: Ambiguous Identification of the Disulfide Linkage

Possible Cause:

  • Fragmentation method does not efficiently cleave the disulfide bond.

  • Co-elution of isomeric disulfide-linked peptides.

  • Insufficient fragmentation to confidently identify both peptide chains.

Troubleshooting Steps:

  • Utilize ETD: As ETD preferentially cleaves disulfide bonds, it is the method of choice for unambiguously identifying the constituent peptides. The resulting MS/MS spectrum will show charge-reduced precursor ions and the individual peptide chains.

  • Implement an MS3 Strategy: For complex spectra, an MS2-ETD followed by an MS3-HCD or MS3-CID experiment can be highly effective. In this approach, the ETD step breaks the disulfide bond, and the subsequent MS3 scan isolates one of the resulting peptide chains for more detailed fragmentation and sequencing.

  • Improve Chromatographic Separation: Enhancing the liquid chromatography (LC) separation can help to resolve isomeric peptides, ensuring that the MS/MS spectra are derived from a single precursor. This can involve optimizing the gradient, using a longer column, or employing a different stationary phase.

Issue 3: No Peaks or Loss of Sensitivity in the Mass Spectrometer

Possible Cause:

  • Gas leaks in the system.

  • Issues with the sample introduction or ionization source.

  • Detector malfunction.

Troubleshooting Steps:

  • Check for Leaks: Systematically check for gas leaks, starting from the gas supply and moving through the gas filter, shutoff valves, and column connectors. A leak detector can be a valuable tool for this purpose.

  • Inspect the Sample Path: Ensure that the autosampler and syringe are functioning correctly and that the sample is properly prepared. Check the column for any visible cracks or blockages.

  • Verify Detector Operation: Confirm that the detector is functioning correctly. For example, if using a flame ionization detector, ensure the flame is lit and gases are flowing as expected.

  • Consult Instrument Manuals: For persistent issues, refer to the manufacturer's troubleshooting guides for your specific mass spectrometer model.

Experimental Protocols

Protocol 1: Sample Preparation for Disulfide Bond Analysis (Non-Reducing Conditions)
  • Protein Denaturation and Alkylation of Free Thiols:

    • Dissolve the protein sample in a denaturing buffer at a slightly acidic pH (e.g., pH 6.5) to minimize disulfide scrambling.

    • If the protein is known to have free cysteine residues, add N-ethylmaleimide (NEM) to alkylate these groups and prevent them from forming new disulfide bonds. Incubate at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the sample with a buffer compatible with your chosen protease (e.g., 50 mM ammonium bicarbonate for trypsin) to reduce the concentration of the denaturant.

    • Add the protease (e.g., trypsin, Lys-C) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate at 37°C. The duration of digestion may need to be optimized; a shorter digestion time might be necessary to minimize disulfide scrambling.

  • Quenching and Desalting:

    • Stop the digestion by adding an acid, such as formic acid, to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip prior to LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Fragmentation Methods for this compound Analysis

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragmentation Peptide amide bonds (b- and y-ions)Peptide amide bonds (b- and y-ions)N-Cα backbone bonds (c- and z-ions)
Disulfide Bond Cleavage Generally inefficientMore efficient than CID but not primaryHighly efficient, preferential cleavage
Best For Routine peptide sequencingHigh-resolution fragment ion detectionAnalysis of PTMs and disulfide bonds
Common Issues Loss of labile PTMsCan have longer acquisition timesLess effective for low charge state precursors

Table 2: General Starting Points for Normalized Collision Energy (NCE)

Precursor Charge StateRecommended NCE RangeNotes
2+25 - 35A good starting point for most doubly charged tryptic peptides.
3+20 - 30Triply charged peptides often require slightly lower collision energy.
4+ and higher15 - 25Higher charge states generally require lower collision energy for optimal fragmentation.

Note: These are general guidelines. Optimal collision energy should be determined empirically for the specific instrument and analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Prot Protein Sample Denate Denaturation & Alkylation (NEM, pH 6.5) Prot->Denate Digest Enzymatic Digestion (e.g., Trypsin, low pH) Denate->Digest Desalt Quenching & Desalting (C18 SPE) Digest->Desalt LC LC Separation Desalt->LC Inject MS1 MS1 Scan (Precursor Selection) LC->MS1 ETD_MS2 ETD MS2 (Disulfide Cleavage) MS1->ETD_MS2 HCD_MS3 HCD MS3 (Peptide Sequencing) ETD_MS2->HCD_MS3 DA Data Analysis HCD_MS3->DA

Caption: Experimental workflow for this compound disulfide bond analysis.

troubleshooting_logic start Low Sequence Coverage? opt_ce Optimize Collision Energy start->opt_ce Yes switch_frag Switch Fragmentation Method (CID -> HCD or ETD) opt_ce->switch_frag Still low end Improved Coverage opt_ce->end alt_protease Use Alternative Protease switch_frag->alt_protease Still low switch_frag->end supp_act Apply Supplemental Activation (with ETD) alt_protease->supp_act If using ETD alt_protease->end supp_act->end

Caption: Troubleshooting logic for low peptide sequence coverage.

References

Technical Support Center: Analysis of Lysylcysteine-Containing Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of lysylcysteine during sample preparation for analyses such as mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The dipeptide this compound is susceptible to degradation primarily through two pathways involving the cysteine residue:

  • Oxidation: The thiol group (-SH) of the cysteine residue is highly susceptible to oxidation. This can lead to the formation of disulfide bonds (cystine), both intramolecularly and intermolecularly, or further oxidation to sulfenic, sulfinic, and sulfonic acids. This process is often accelerated by exposure to atmospheric oxygen, higher pH, and the presence of metal ions.

  • β-elimination to Dehydroalanine (DHA): Under certain conditions, particularly at basic pH, the cysteine residue can undergo β-elimination of its thiol group to form a reactive dehydroalanine (DHA) intermediate. The presence of a nearby lysine residue can facilitate this reaction. DHA can then react with nucleophiles, including the ε-amino group of a lysine residue, to form cross-linked products like lysinoalanine.

Q2: How does the presence of lysine influence the degradation of the adjacent cysteine?

A2: The close proximity of a lysine residue to a cysteine can accelerate the degradation of the cysteine. The ε-amino group of lysine can act as a base, promoting the β-elimination of the cysteine's thiol group to form dehydroalanine (DHA). This is particularly relevant under neutral to basic pH conditions.

Q3: What is the optimal pH range for preparing and storing samples containing this compound?

A3: To minimize degradation, especially the formation of dehydroalanine and disulfide bond scrambling, it is recommended to maintain a low pH. Keeping the sample at a pH of 3-4 will help keep the thiol groups of cysteine protonated, thus limiting their reactivity.[1] For enzymatic digestions that require a higher pH (e.g., with trypsin), it is crucial to employ other protective measures like reduction and alkylation.

Q4: What are the recommended storage conditions for this compound-containing samples?

A4: For long-term stability, samples should be stored in a lyophilized (freeze-dried) state at -20°C or -80°C. If the sample is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Using degassed solvents and storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound-containing peptides and proteins.

Problem Potential Cause Recommended Solution
Unexpected peaks in mass spectrum corresponding to dimers or higher-order oligomers. Oxidation and Disulfide Bond Formation: The thiol groups of cysteine residues have oxidized to form intermolecular disulfide bonds.1. Reduction and Alkylation: Treat the sample with a reducing agent (e.g., DTT or TCEP) to break the disulfide bonds, followed by an alkylating agent (e.g., iodoacetamide) to cap the free thiols and prevent them from re-forming disulfide bonds. 2. Maintain Low pH: Work at a pH of 3-4 to keep the thiols protonated and less reactive.[1]
Mass loss of 34 Da observed in mass spectrum. Formation of Dehydroalanine (DHA): The cysteine residue has undergone β-elimination of H₂S. This is more likely to occur at higher pH.1. Control pH: Maintain a pH below 7 during sample handling and storage.[2] 2. Immediate Alkylation: After reduction, immediately alkylate the free thiols to prevent this side reaction.
Unexpected adduction with a mass of +57 Da on cysteine. Alkylation without prior reduction: Iodoacetamide has reacted with a free thiol that was not part of a disulfide bond.This is the expected outcome of a successful alkylation of a reduced cysteine and confirms the presence of free thiols in the original sample. If all cysteines were expected to be in disulfide bonds, this indicates partial reduction of the sample.
Poor peptide recovery after desalting. Peptide Adsorption: Peptides can adsorb to plasticware or desalting column material.1. Acidify Sample: Ensure the sample is acidified (e.g., with 0.1% TFA) to a pH < 3 before desalting on C18 columns. 2. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes.
Broad or split peaks in chromatogram. Sample Contamination or On-Column Issues: Contaminants in the sample or issues with the chromatographic column.1. Proper Sample Cleanup: Ensure thorough desalting of the sample before LC-MS analysis. 2. Column Maintenance: Regularly maintain and clean the LC column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Reduction and Alkylation of this compound-Containing Peptides

This protocol is designed to prevent disulfide bond formation and scrambling.

Materials:

  • 1 M Dithiothreitol (DTT) stock solution

  • 0.5 M Iodoacetamide (IAA) stock solution (prepare fresh and protect from light)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve Sample: Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer.

  • Reduction: Add 1 M DTT to a final concentration of 10 mM. Incubate the sample at 56°C for 30-60 minutes.[3]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add 0.5 M IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 30-45 minutes.[1]

  • Quenching (Optional): To quench the excess IAA, add DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Acidification: Acidify the sample with TFA to a pH of < 3 for subsequent desalting and mass spectrometry analysis.

Quantitative Data Summary
Parameter Condition Purpose Reference
pH for Storage 3-4Minimize disulfide scrambling and DHA formation
DTT Concentration 5-10 mMReduction of disulfide bonds
TCEP Concentration 5-50 mMReduction of disulfide bonds (odorless alternative to DTT)
Iodoacetamide (IAA) Concentration 10-55 mMAlkylation of free thiols
Reduction Temperature 37-56°CEfficient disulfide bond reduction
Alkylation Temperature Room TemperatureCapping of free thiols
Reduction Time 20-60 minutesComplete reduction of disulfides
Alkylation Time 15-45 minutesComplete alkylation of thiols

Visualizations

This compound Degradation Pathways

LysCys This compound Disulfide Disulfide-linked Dimer/Oligomer LysCys->Disulfide Oxidation (O₂, Metal Ions, pH > 7) Oxidized Sulfenic/Sulfinic/Sulfonic Acid LysCys->Oxidized Further Oxidation DHA Dehydroalanine (DHA) Intermediate LysCys->DHA β-elimination (High pH, Lysine proximity) Crosslink Lysinoalanine Crosslink DHA->Crosslink + Lysine

Caption: Major degradation pathways of this compound during sample preparation.

Preventative Workflow for this compound Sample Preparation

cluster_prep Sample Preparation Start This compound Sample Reduce 1. Reduction (e.g., 10 mM DTT, 56°C, 30 min) Start->Reduce Alkyl 2. Alkylation (e.g., 55 mM IAA, RT, 30 min, dark) Reduce->Alkyl Acidify 3. Acidification (TFA to pH < 3) Alkyl->Acidify Desalt 4. Desalting (C18 solid-phase extraction) Acidify->Desalt Analyze Ready for MS Analysis Desalt->Analyze

References

Technical Support Center: Synthesis of Lysylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthetic production of lysylcysteine. Our aim is to help you improve the yield and purity of your final product.

Troubleshooting Guide

Low yield or impure product can arise from various factors during solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Final Yield

  • Symptom: The quantity of purified this compound is significantly lower than theoretically expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Fmoc-Deprotection Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh.[1] Increase deprotection time or perform a second deprotection step. Use a colorimetric test like the Kaiser test to confirm the presence of free primary amines before coupling.[1][2]
Incomplete Coupling Increase the coupling reaction time.[3] Consider using a more efficient coupling reagent or a different solvent.[3] For difficult couplings, perform a "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation Synthesize at a lower concentration to reduce intermolecular interactions. Incorporate protecting groups or use microwave-assisted synthesis to disrupt secondary structure formation.
Premature Cleavage If using an acid-labile linker, ensure that no acidic conditions are inadvertently introduced during synthesis.
Poor Resin Swelling Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM) before synthesis to allow for efficient reagent diffusion.

Issue 2: Presence of Impurities in the Final Product

  • Symptom: HPLC or mass spectrometry analysis of the crude product shows multiple peaks in addition to the desired this compound product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Deletion Products Improve coupling efficiency by using strategies outlined in "Incomplete Coupling" above.
Truncated Sequences Ensure complete deprotection at each step. Consider a capping step with acetic anhydride after coupling to block unreacted amines from further elongation.
Side Reactions Use high-quality, fresh reagents to minimize the introduction of impurities. Optimize cleavage conditions (time, scavengers) to prevent degradation of the peptide. For cysteine-containing peptides, consider using appropriate scavengers during cleavage to prevent oxidation.
Diketopiperazine Formation This is common when coupling the third amino acid. If applicable to a longer peptide containing this dipeptide, consider using pre-coupled dipeptides (pseudoproline dipeptides) to avoid this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the yield of this compound?

A1: The most critical steps are ensuring complete Fmoc-deprotection and complete coupling at each cycle of the synthesis. Incomplete reactions at these stages lead to the accumulation of deletion and truncated sequences, which are difficult to separate from the final product and significantly reduce the overall yield.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Several methods can be employed. A qualitative and quick method is the Kaiser test, which detects free primary amines. A blue color indicates a successful deprotection or an incomplete coupling. For a more quantitative assessment, a small amount of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry at different stages of the synthesis.

Q3: What are "difficult sequences" and is this compound considered one?

A3: "Difficult sequences" are peptides that are prone to aggregation due to the formation of stable secondary structures on the resin, which hinders reagent access. This is often caused by a high content of hydrophobic amino acids. While this compound itself is a short dipeptide and unlikely to form extensive secondary structures, longer sequences containing it could be prone to aggregation depending on the surrounding amino acids.

Q4: What are the optimal cleavage conditions for this compound from the resin?

A4: The optimal cleavage conditions depend on the type of resin and the protecting groups used for the amino acid side chains. A common cleavage cocktail for peptides with acid-labile protecting groups is a mixture of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect the cysteine residue. The exact ratio and cleavage time should be optimized for your specific synthesis.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Efficiency

  • Carefully remove a few beads of the peptide-resin from the reaction vessel and wash them thoroughly with DCM.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of the following solutions:

    • Solution A: 5% ninhydrin in ethanol

    • Solution B: 80% phenol in ethanol

    • Solution C: 2% 0.001 M KCN in pyridine

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue/Purple: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

    • Yellow/Colorless: Indicates the absence of free primary amines, suggesting a complete and successful coupling.

Protocol 2: Small-Scale Test Cleavage

  • Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the prepared cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% water, 2.5% TIS).

  • Allow the cleavage to proceed for 1-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to assess purity and identify any potential issues.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Cleavage & Analysis start Start with Resin deprotection Fmoc-Deprotection start->deprotection coupling_lys Couple Fmoc-Lys(Boc)-OH deprotection->coupling_lys wash1 Wash coupling_lys->wash1 deprotection2 Fmoc-Deprotection wash1->deprotection2 coupling_cys Couple Fmoc-Cys(Trt)-OH deprotection2->coupling_cys wash2 Wash coupling_cys->wash2 cleavage Cleavage from Resin wash2->cleavage purification HPLC Purification cleavage->purification analysis Mass Spec Analysis purification->analysis final_product Pure this compound analysis->final_product troubleshooting_yield start Low Yield Observed check_coupling Analyze Crude Product (HPLC/MS) start->check_coupling incomplete_coupling Incomplete Coupling/Deprotection check_coupling->incomplete_coupling Deletion/Truncation Products aggregation Peptide Aggregation check_coupling->aggregation Broad Peaks side_reactions Side Reactions check_coupling->side_reactions Unexpected Masses solution1 Optimize Coupling/Deprotection Steps (Double Coupling, Fresh Reagents) incomplete_coupling->solution1 solution2 Modify Synthesis Conditions (Lower Concentration, Microwave) aggregation->solution2 solution3 Optimize Cleavage Cocktail (Add Scavengers) side_reactions->solution3

References

Technical Support Center: Lysyl-Cysteine Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lysyl-cysteine crosslinking reactions. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my crosslinking efficiency low, resulting in a poor yield of the desired conjugate?

A1: Low crosslinking efficiency is a common issue that can stem from several factors related to both stages of the reaction: the N-hydroxysuccinimide (NHS) ester reaction with lysine and the maleimide reaction with cysteine.

Troubleshooting Steps:

  • Optimize Reaction pH: The pH of your reaction buffers is critical. The NHS ester reaction with primary amines (lysine) is most efficient at a pH of 7.2-8.5.[1][2][3] The maleimide reaction with sulfhydryls (cysteine) is most efficient at a pH of 6.5-7.5.[1][2] Ensure your buffers are within these optimal ranges for each respective step.

  • Check for Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the lysine residues for the NHS ester, significantly reducing your yield. Similarly, any free thiols (e.g., from reducing agents like DTT or β-mercaptoethanol) in your cysteine-containing protein solution will compete with the protein's cysteine residues for the maleimide group.

  • Crosslinker Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the crosslinker inactive. The rate of hydrolysis increases with pH. To minimize hydrolysis, prepare your NHS ester stock solution immediately before use in an anhydrous solvent like DMSO or DMF and add it to your protein solution promptly.

  • Insufficient Molar Excess of Crosslinker: A sufficient molar excess of the crosslinker is necessary to drive the reaction to completion, especially with dilute protein solutions. You may need to empirically determine the optimal molar ratio for your specific proteins.

  • Protein Concentration: Low protein concentrations can lead to lower crosslinking efficiency. If possible, perform the reaction with your proteins at a higher concentration (e.g., 1-10 mg/mL).

Q2: I'm observing a significant amount of non-specific crosslinking or aggregation of my proteins.

A2: Non-specific crosslinking and aggregation can occur if the crosslinker reacts with unintended targets or if the crosslinking process itself induces protein denaturation.

Troubleshooting Steps:

  • Control Molar Excess: While a molar excess of the crosslinker is needed, too high of a concentration can lead to excessive modification, altering the protein's properties and causing aggregation. Titrate the crosslinker concentration to find the optimal balance between efficiency and specificity.

  • Optimize Reaction Time and Temperature: Shorter incubation times or performing the reaction at a lower temperature (e.g., 4°C) can help control the extent of the reaction and reduce the risk of non-specific modifications and aggregation.

  • Purity of Proteins: Ensure your protein samples are of high purity. Contaminating proteins can also be crosslinked, leading to a heterogeneous product.

  • Buffer Conditions: The buffer composition can influence protein stability. Ensure your chosen buffer is appropriate for maintaining the native structure of your proteins throughout the crosslinking procedure.

Q3: My final crosslinked product is unstable and appears to be degrading over time. What could be the cause?

A3: The stability of the final conjugate is largely dependent on the thiosuccinimide linkage formed between the maleimide and the cysteine thiol. This linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.

Troubleshooting Steps:

  • Consider Stabilized Maleimides: Next-generation maleimides have been developed that form more stable linkages. These may involve modifications that promote rapid hydrolysis of the thiosuccinimide ring to a more stable, open form.

  • Storage Conditions: Store your purified conjugate in a buffer at a slightly acidic pH (e.g., pH 6.0) to minimize the rate of the retro-Michael reaction. Avoid long-term storage in buffers containing high concentrations of nucleophiles.

  • Analytical Monitoring: Use techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to monitor the stability of your conjugate over time and to identify any degradation products.

Quantitative Data Summary

For successful lysyl-cysteine crosslinking, it is crucial to control the reaction parameters. The following tables provide a summary of key quantitative data for optimizing your experiments.

Table 1: Recommended Molar Excess of Heterobifunctional Crosslinker (e.g., SMCC) over Protein.

Protein ConcentrationRecommended Molar ExcessReference
< 1 mg/mL40-80 fold
1-4 mg/mL20-fold
5-10 mg/mL5-10 fold

Table 2: Optimal pH Ranges for Lysyl-Cysteine Crosslinking Reactions.

Reaction StepTarget ResidueReactive GroupOptimal pH RangeReference
Step 1LysineNHS Ester7.2 - 8.5
Step 2CysteineMaleimide6.5 - 7.5

Table 3: Half-life of NHS Ester Hydrolysis at Different pH Values.

pHTemperatureHalf-lifeReference
7.00°C4-5 hours
8.64°C10 minutes

Experimental Protocols

Protocol 1: Two-Step Lysyl-Cysteine Crosslinking using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol outlines the general procedure for crosslinking a protein containing accessible lysines (Protein-NH2) with a protein containing a free cysteine (Protein-SH).

Materials:

  • Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein-SH in an amine-free, reducing agent-free buffer (e.g., PBS, pH 6.5-7.0)

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

Step 1: Activation of Protein-NH2 with the NHS Ester

  • Prepare a stock solution of the crosslinker (e.g., 10 mM SMCC) in anhydrous DMSO or DMF immediately before use.

  • Add the crosslinker stock solution to the Protein-NH2 solution to achieve the desired molar excess (refer to Table 1).

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

Step 2: Conjugation of Maleimide-Activated Protein-NH2 with Protein-SH

  • If the cysteine residue in Protein-SH is part of a disulfide bond, it must first be reduced. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

  • Combine the maleimide-activated Protein-NH2 with Protein-SH in a suitable molar ratio.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a quenching solution to react with any remaining maleimide groups.

Protocol 2: Analysis of Crosslinked Products by SDS-PAGE

Procedure:

  • Mix an aliquot of your crosslinking reaction with an equal volume of 2x Laemmli sample buffer. For a non-reducing gel, omit any reducing agents like β-mercaptoethanol or DTT from the sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your proteins of interest and the higher molecular weight crosslinked product.

  • Run the gel until the dye front reaches the bottom.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The appearance of a new band at a higher molecular weight corresponding to the sum of the molecular weights of the two proteins indicates successful crosslinking.

Protocol 3: Identification of Crosslinked Peptides by Mass Spectrometry

Procedure:

  • After confirming crosslinking by SDS-PAGE, the crosslinked protein band can be excised from the gel.

  • Perform in-gel digestion of the protein using a protease such as trypsin.

  • Extract the resulting peptides from the gel.

  • Analyze the peptide mixture by LC-MS/MS.

  • Use specialized software to search the MS/MS data for crosslinked peptides. This software can identify pairs of peptides that are covalently linked by the crosslinker, allowing for the precise identification of the interacting lysine and cysteine residues.

Visualizations

Crosslinking_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Maleimide Reaction Protein-NH2 Protein-NH2 Activated_Protein Maleimide-Activated Protein Protein-NH2->Activated_Protein + Crosslinker (pH 7.2-8.5) Crosslinker Crosslinker Crosslinker->Activated_Protein Protein-SH Protein-SH Activated_Protein->Protein-SH Purification (remove excess crosslinker) Crosslinked_Product Lysyl-Cysteine Crosslinked Product Protein-SH->Crosslinked_Product + Activated Protein (pH 6.5-7.5)

Caption: Experimental workflow for a two-step lysyl-cysteine crosslinking reaction.

Troubleshooting_Tree decision decision issue issue solution solution start Start Troubleshooting issue1 Low Crosslinking Yield start->issue1 Problem decision1 Is reaction pH optimal? issue1->decision1 decision2 Are buffers amine/thiol-free? decision1->decision2 Yes solution1 Adjust pH: - Step 1: 7.2-8.5 - Step 2: 6.5-7.5 decision1->solution1 No decision3 Is crosslinker fresh? decision2->decision3 Yes solution2 Use non-competing buffers (e.g., PBS, HEPES) decision2->solution2 No decision4 Is molar excess sufficient? decision3->decision4 Yes solution3 Prepare fresh crosslinker in anhydrous solvent decision3->solution3 No solution4 Increase molar excess (titrate for optimum) decision4->solution4 No

Caption: A decision tree for troubleshooting low yield in crosslinking reactions.

Reaction_Mechanism cluster_lysine_reaction Step 1: Lysine Modification cluster_cysteine_reaction Step 2: Cysteine Conjugation Lysine Protein-Lysine (-NH2) Activated Maleimide-Activated Protein Lysine->Activated + SMCC SMCC (NHS Ester - Maleimide) SMCC->Activated NHS_leaving NHS (leaving group) Activated->NHS_leaving releases Activated2 Maleimide-Activated Protein Final_Product Crosslinked Product (Thioether Bond) Activated2->Final_Product + Cysteine Protein-Cysteine (-SH) Cysteine->Final_Product

Caption: Chemical mechanism of a two-step lysyl-cysteine crosslinking reaction.

References

Technical Support Center: Strategies to Avoid Off-Target Lysine Alkylation in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of artifactual lysine modification during sample preparation for proteomics?

A1: The primary cause is the off-target reaction of alkylating agents, most commonly iodoacetamide (IAA), with the ε-amino group of lysine residues.[1][2][3][4] Alkylating agents are used to cap cysteine residues after disulfide bond reduction, preventing them from reforming.[1] However, these reagents are not perfectly specific and can react with other nucleophilic amino acid side chains, including lysine.

Q2: Why is this off-target modification of lysine a problem?

A2: This artifact is problematic for several reasons:

  • Data Complication: It introduces unexpected mass shifts that can complicate peptide identification and protein sequence coverage analysis.

  • Misinterpretation of PTMs: A double alkylation of a lysine residue by iodoacetamide results in a mass shift of +114 Da, which is isobaric to the diglycine remnant left on a lysine after tryptic digestion of a ubiquitinated protein. This can lead to the false identification of ubiquitination sites.

  • Reduced Sequence Coverage: Modified lysine residues may inhibit tryptic cleavage at that site, leading to longer, harder-to-detect peptides and reduced protein sequence coverage.

Q3: What experimental factors influence the rate of off-target lysine alkylation?

A3: Several factors can increase the likelihood of side reactions:

  • pH: The desired reaction with cysteine is most efficient at a pH of 8.0-8.5. However, higher pH levels also increase the nucleophilicity of the lysine amino group, promoting off-target reactions.

  • Reagent Concentration: Using an excessive concentration of the alkylating agent significantly increases the probability of modifying less reactive sites like lysine.

  • Reaction Time and Temperature: Longer incubation times and higher temperatures can lead to an increase in side reactions.

  • Reagent Reactivity: Highly reactive alkylating agents like iodoacetamide are more prone to off-target reactions compared to less reactive alternatives.

Q4: Are there alternative alkylating agents that are less likely to modify lysine?

A4: Yes, several alternatives to iodoacetamide exist, each with its own advantages and disadvantages:

  • Chloroacetamide (CAA): Generally less reactive than IAA, which can reduce off-target modifications. However, it may require longer reaction times or higher temperatures for complete cysteine alkylation and has been shown to increase methionine oxidation.

  • Acrylamide: Reacts with cysteines via a Michael addition mechanism and has been reported to have fewer side reactions with lysine compared to iodoacetamide.

  • N-ethylmaleimide (NEM): While specific for cysteines, NEM has been reported to cause a high level of side reactions, particularly with peptide N-termini and lysine residues.

Troubleshooting Guide

This guide provides solutions to common issues related to off-target lysine alkylation.

Problem 1: High incidence of unexpected +57 Da or +114 Da modifications on lysine residues in my mass spectrometry data.

  • Possible Cause: Off-target alkylation by iodoacetamide (single modification +57 Da, double modification +114 Da).

  • Solutions:

    • Optimize Iodoacetamide Concentration: Use the lowest concentration of IAA that still provides complete cysteine alkylation. A concentration of 14 mM has been shown to be effective without excessive side reactions.

    • Control pH: Maintain the pH of the reaction buffer strictly between 8.0 and 8.5. Avoid letting the pH drift to higher values.

    • Optimize Reaction Time and Temperature: Perform the alkylation step at room temperature for 30 minutes in the dark. Avoid elevated temperatures.

    • Quench the Reaction: After alkylation, quench the excess iodoacetamide by adding a thiol-containing reagent like DTT or L-cysteine. This will consume the remaining reactive agent before it can modify the digestion enzyme (e.g., trypsin) or other protein sites.

    • Consider Alternative Reagents: If the problem persists, switch to a less reactive alkylating agent like chloroacetamide or acrylamide. Be aware of their specific drawbacks (see FAQ A4).

Problem 2: Incomplete cysteine alkylation is observed alongside lysine modifications.

  • Possible Cause: This indicates a systemic issue with the reduction and alkylation steps. The conditions may be too harsh, leading to side reactions before the primary reaction is complete, or the reagents may be degraded.

  • Solutions:

    • Ensure Complete Reduction: Before alkylation, ensure that all disulfide bonds are fully reduced. Use a fresh solution of a reducing agent like DTT (5-10 mM) and incubate at 56°C for 30-60 minutes.

    • Use Fresh Reagents: Iodoacetamide solutions are light-sensitive and should be prepared fresh immediately before use. Store the solid reagent in the dark.

    • Sequential Optimization: First, ensure complete reduction. Then, optimize the alkylation conditions as described in Problem 1.

Data Presentation: Comparison of Alkylating Agents

The following tables summarize quantitative data on the performance and side reactions of common alkylating agents.

Table 1: Comparison of Off-Target Alkylation Events for Different Reagents

Data represents the number of identified peptides with the specified modification from a yeast whole-cell lysate experiment.

Alkylating Reagent (14 mM)Peptides with Alkylated CysteinePeptides with Alkylated N-terminusPeptides with Alkylated Lysine
Iodoacetamide (IAA)818 ± 2992 ± 815 ± 2
Acrylamide (AA)785 ± 40133 ± 910 ± 1
N-Ethylmaleimide (NEM)487 ± 39791 ± 73114 ± 11
4-Vinylpyridine (4-VP)27 ± 573 ± 813 ± 2

(Data adapted from a comparative study on alkylating reagents.)

Table 2: Effect of Iodoacetamide Concentration on Cysteine Alkylation and Off-Target Reactions

Data represents the number of identified peptides with the specified modification.

Iodoacetamide ConcentrationPeptides with Alkylated CysteinePeptides with Alkylated N-terminusPeptides with Alkylated Lysine
4 mM765 ± 3085 ± 614 ± 1
8 mM790 ± 2888 ± 715 ± 2
14 mM818 ± 2992 ± 815 ± 2
20 mM825 ± 3195 ± 916 ± 2

(Data adapted from a study optimizing iodoacetamide concentration.)

Experimental Protocols

Protocol 1: Standard In-Solution Protein Reduction and Alkylation

  • Protein Solubilization: Solubilize the protein pellet in a buffer containing 8 M urea or 6 M guanidine hydrochloride to ensure complete denaturation. A common buffer is 8 M urea in 50 mM Tris-HCl, pH 8.5.

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate the sample at 56°C for 30-45 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Prepare a fresh solution of 100 mM iodoacetamide in your buffer. Add iodoacetamide to the sample to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching (Recommended): To stop the alkylation reaction, add DTT to a final concentration of 10 mM (in addition to the initial 5mM) and incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup and Digestion: The sample is now ready for buffer exchange (to remove urea/guanidine), digestion with a protease like trypsin, and subsequent analysis.

Protocol 2: Quenching Excess Alkylating Agent Before Digestion

  • Complete Alkylation: Follow steps 1-4 of the Standard In-Solution Reduction and Alkylation protocol.

  • Prepare Quenching Agent: Prepare a stock solution of either L-cysteine or DTT.

  • Add Quenching Agent: Add the quenching agent to a final concentration that is at least equal to the initial concentration of the reducing agent used. For example, if 5 mM DTT was used for reduction, add at least 5 mM DTT or cysteine to quench.

  • Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature.

  • Proceed to Digestion: The sample is now safe for the addition of trypsin or other proteases.

Visualizations

Desired vs. Off-Target Alkylation by Iodoacetamide cluster_0 Desired Pathway cluster_1 Off-Target Pathway Reduced Protein (Cys-SH) Reduced Protein (Cys-SH) Alkylated Cysteine (Cys-S-CH2CONH2) Alkylated Cysteine (Cys-S-CH2CONH2) Reduced Protein (Cys-SH)->Alkylated Cysteine (Cys-S-CH2CONH2) Iodoacetamide (Optimal Conditions) Protein (Lys-NH2) Protein (Lys-NH2) Alkylated Lysine (Lys-NH-CH2CONH2) Alkylated Lysine (Lys-NH-CH2CONH2) Protein (Lys-NH2)->Alkylated Lysine (Lys-NH-CH2CONH2) Excess Iodoacetamide (Suboptimal Conditions) Standard Workflow for Protein Reduction and Alkylation Start Start Solubilize & Denature Protein Solubilize & Denature Protein Start->Solubilize & Denature Protein Reduce Disulfide Bonds (DTT, 56°C) Reduce Disulfide Bonds (DTT, 56°C) Solubilize & Denature Protein->Reduce Disulfide Bonds (DTT, 56°C) Cool to Room Temp Cool to Room Temp Reduce Disulfide Bonds (DTT, 56°C)->Cool to Room Temp Alkylate Cysteines (IAA, RT, Dark) Alkylate Cysteines (IAA, RT, Dark) Cool to Room Temp->Alkylate Cysteines (IAA, RT, Dark) Quench Excess IAA (DTT) Quench Excess IAA (DTT) Alkylate Cysteines (IAA, RT, Dark)->Quench Excess IAA (DTT) Enzymatic Digestion (Trypsin) Enzymatic Digestion (Trypsin) Quench Excess IAA (DTT)->Enzymatic Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion (Trypsin)->LC-MS/MS Analysis Logic Diagram for Troubleshooting Off-Target Alkylation Start Start Lysine Alkylation Observed? Lysine Alkylation Observed? Start->Lysine Alkylation Observed? Check IAA Concentration Check IAA Concentration Lysine Alkylation Observed?->Check IAA Concentration Yes Problem Solved Problem Solved Lysine Alkylation Observed?->Problem Solved No Check Reaction pH Check Reaction pH Check IAA Concentration->Check Reaction pH Check Time & Temp Check Time & Temp Check Reaction pH->Check Time & Temp Implement Quenching Step Implement Quenching Step Check Time & Temp->Implement Quenching Step Consider Alternative Reagent Consider Alternative Reagent Implement Quenching Step->Consider Alternative Reagent Problem Persists Problem Persists Consider Alternative Reagent->Problem Persists

References

Technical Support Center: Overcoming Solubility Issues with Lysylcysteine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with lysylcysteine peptides.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide won't dissolve. What are the first steps I should take?

A1: For this compound peptides, which contain a basic lysine residue and an oxidation-prone cysteine residue, a systematic approach to solubilization is recommended. Start with small aliquots of your peptide for testing to avoid wasting material.[1][2][3]

  • Start with Water: Attempt to dissolve a small amount of the peptide in sterile, distilled, and degassed water.[4][5] this compound is a dipeptide and may have some inherent water solubility.

  • Acidic Buffer: If water is unsuccessful, the presence of the basic lysine residue suggests that an acidic environment will improve solubility. Try dissolving the peptide in a small amount of 10% acetic acid.

  • Organic Solvents (with caution): If the peptide remains insoluble, a small amount of an organic solvent can be used. However, be cautious as some organic solvents can promote aggregation or are incompatible with biological assays. For cysteine-containing peptides, it is crucial to avoid DMSO as it can oxidize the thiol group. If an organic solvent is necessary, consider using DMF or acetonitrile.

Q2: Why is my this compound peptide solution cloudy or forming a precipitate over time?

A2: Cloudiness or precipitation can be due to several factors, including peptide aggregation and oxidation of the cysteine residue.

  • Aggregation: Peptides, especially those with hydrophobic characteristics or at high concentrations, can self-associate to form insoluble aggregates.

  • Oxidation: The free thiol group on the cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide bonds between peptide molecules. This dimerization or oligomerization can significantly decrease solubility. This process is accelerated at neutral or basic pH.

Q3: What is the optimal pH for dissolving and storing this compound peptides?

A3: Due to the presence of a basic lysine residue, this compound peptides are generally more soluble in acidic conditions. An acidic pH (below 7) will protonate the amino groups, leading to increased repulsion between peptide molecules and better interaction with the aqueous solvent. For the cysteine residue, an acidic pH also helps to prevent the oxidation of the thiol group, which is more likely to occur at neutral or basic pH. Therefore, degassed acidic buffers are recommended for both dissolving and storing this compound peptide solutions.

Q4: Can I use sonication or heating to help dissolve my this compound peptide?

A4: Yes, both sonication and gentle heating can be used to aid dissolution.

  • Sonication: A brief sonication can help to break up peptide aggregates and increase the rate of dissolution.

  • Heating: Gentle warming can also improve solubility. However, excessive or prolonged heating should be avoided as it can lead to peptide degradation.

Always visually inspect the solution during these processes to monitor for any signs of degradation, such as a change in color.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Adding Aqueous Buffer
  • Cause: The peptide may be highly hydrophobic or the buffer conditions (pH, ionic strength) are unfavorable, leading to rapid aggregation.

  • Solution Workflow:

    G Troubleshooting Immediate Precipitation A Start: Peptide Precipitates B Dissolve in minimal acidic buffer (e.g., 10% Acetic Acid) A->B C Slowly add peptide solution to vigorously stirred aqueous buffer B->C D Observe for turbidity C->D E Clear Solution: Solubilization successful D->E No F Turbid Solution: Reached solubility limit D->F Yes G Consider alternative co-solvents (e.g., Acetonitrile, DMF) F->G

    Caption: Workflow for addressing immediate peptide precipitation.

Issue 2: Peptide Solution Becomes Cloudy Over Time at 4°C
  • Cause: This often indicates slow aggregation or oxidation of the cysteine residue. Storing at 4°C can slow down but not always prevent these processes.

  • Solution Workflow:

    G Troubleshooting Cloudiness Over Time A Start: Solution becomes cloudy at 4°C B Prepare fresh solution using degassed acidic buffer A->B E Consider adding a reducing agent (e.g., DTT) to the buffer A->E C Store aliquots at -20°C or -80°C B->C D Thaw rapidly and use immediately C->D F Monitor for stability E->F

    Caption: Workflow for addressing delayed peptide precipitation.

Data Presentation

Table 1: Qualitative Solubility Guidelines for this compound Peptides

Solvent/ConditionExpected SolubilityRationale & Remarks
Sterile, Degassed Water Low to ModerateA good starting point, but solubility may be limited.
Acidic Buffers (e.g., 10% Acetic Acid) HighThe basic lysine residue is protonated, increasing solubility. This is the recommended primary solvent.
Physiological Buffers (e.g., PBS, pH 7.4) LowNearing the isoelectric point can reduce solubility. Cysteine oxidation is more likely at this pH.
Basic Buffers (e.g., Ammonium Bicarbonate) Very LowNot recommended. Promotes cysteine oxidation and disulfide bond formation, leading to insolubility.
Organic Solvents (Acetonitrile, DMF) Moderate to HighCan be effective for highly hydrophobic peptides, but should be used as a last resort and with caution in biological assays.
DMSO Not Recommended Can oxidize the cysteine residue.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound Peptides

This protocol is designed to determine the optimal solvent for your this compound peptide using a small amount of material.

Materials:

  • Lyophilized this compound peptide

  • Sterile, degassed deionized water

  • 10% Acetic Acid solution

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Preparation: Weigh out a small, accurately known amount of your lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Test with Water: Add a defined volume of sterile, degassed water to achieve a target concentration (e.g., 100 µL for 10 mg/mL).

  • Mixing: Vortex the sample for 30 seconds.

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter. A fully dissolved peptide should yield a clear solution.

  • Acidic Solvent: If the peptide is not fully dissolved, take a new 1 mg aliquot and repeat steps 2-4 using 10% acetic acid.

  • Organic Co-solvent (if necessary): If both water and acidic buffer fail, take a new 1 mg aliquot. First, add a minimal amount of ACN or DMF (e.g., 10 µL) and vortex. Then, slowly add the acidic buffer dropwise while vortexing to the desired final concentration.

  • Record Observations: Carefully document the solubility in each solvent system.

Protocol 2: Preventing Cysteine Oxidation in this compound Peptide Solutions

This protocol outlines the steps to prepare and handle this compound peptide solutions to minimize oxidation.

Materials:

  • Lyophilized this compound peptide

  • Acidic buffer (e.g., 0.1 M acetate buffer, pH 4-5)

  • Nitrogen or Argon gas source

  • Sealed vials

  • Sterile, filtered pipette tips

Procedure:

  • Degas the Buffer: Before use, thoroughly degas the acidic buffer by sparging with an inert gas (nitrogen or argon) for at least 15-20 minutes. This removes dissolved oxygen, which is a primary cause of cysteine oxidation.

  • Weigh Peptide: Weigh the desired amount of lyophilized peptide in a clean vial.

  • Reconstitution: Add the degassed acidic buffer to the peptide to the desired concentration.

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas before sealing.

  • Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into smaller volumes, flush with inert gas, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Handling: When using the peptide solution, allow the vial to come to room temperature before opening to minimize condensation. Use sterile, filtered tips and work quickly to minimize exposure to air.

Signaling Pathways and Experimental Workflows

As this compound is a simple dipeptide, it does not have a specific signaling pathway. However, the experimental workflow for handling and solubilizing this peptide is critical for obtaining reliable experimental results.

G General Workflow for Handling this compound Peptides cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Use A Start: Lyophilized Peptide B Perform Small-Scale Solubility Test (Protocol 1) A->B C Select Optimal Solvent (likely acidic buffer) B->C D Weigh Peptide C->D E Reconstitute in Degassed Acidic Buffer (Protocol 2) D->E F Vortex/Sonicate Gently E->F G Aliquot into smaller volumes F->G H Store at -20°C or -80°C G->H I Use in Experiment G->I

Caption: Recommended workflow for preparing and handling this compound peptides.

References

Technical Support Center: Quantitative Analysis of Lysylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the dipeptide lysylcysteine.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for this compound quantification.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient Protein Hydrolysis: The peptide bond linking this compound to a larger protein has not been effectively cleaved.Optimize Hydrolysis Conditions: Ensure complete denaturation of the protein before enzymatic digestion. For acid hydrolysis, verify the concentration of HCl (typically 6M) and the hydrolysis time and temperature (e.g., 110°C for 24 hours).[1] • Enzyme Specificity: If using enzymatic digestion, ensure the chosen protease (e.g., Lys-C) is active and appropriate for cleaving at the desired site.
Sample Degradation: this compound may be unstable under the sample processing or storage conditions. The cysteine residue is susceptible to oxidation.Maintain Cold Chain: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. • Control Storage Conditions: For long-term storage, keep samples at -80°C. Avoid multiple freeze-thaw cycles.[2] • Use of Reducing Agents: Consider adding a reducing agent like DTT or TCEP during sample preparation to prevent disulfide bond formation involving the cysteine residue.
Poor Derivatization Efficiency: Incomplete reaction of this compound with the derivatizing agent (e.g., FMOC-Cl) leads to a weak signal.Optimize Derivatization pH: The reaction with FMOC-Cl is pH-dependent. Ensure the pH of the reaction buffer is optimal (e.g., around pH 11.4 for FMOC-Cl).[3][4] • Reagent Quality: Use fresh, high-quality derivatization reagents. • Reaction Time: Allow sufficient time for the derivatization reaction to complete (e.g., 40 minutes at room temperature for FMOC-Cl).[3]
Suboptimal LC-MS/MS Parameters: The instrument is not properly configured to detect and quantify this compound.Optimize MS/MS Transitions: Select the most abundant and specific precursor and product ions for this compound in multiple reaction monitoring (MRM) mode. • Tune Ion Source Parameters: Optimize parameters such as spray voltage, gas flows, and temperature for maximal signal intensity.
High Background Noise or Interfering Peaks Matrix Effects: Components in the biological matrix (e.g., plasma, cell lysate) are co-eluting with this compound and suppressing or enhancing its ionization.Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances. • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different column to improve the separation of this compound from matrix components. • Use a Stable Isotope-Labeled Internal Standard: A heavy-labeled this compound internal standard will co-elute and experience similar matrix effects, allowing for more accurate quantification.
Contamination: Contamination from reagents, labware, or carryover from previous injections can introduce interfering peaks.Use High-Purity Reagents: Employ HPLC or MS-grade solvents and reagents. • Thoroughly Clean Labware: Ensure all tubes and vials are clean and free of contaminants. • Implement a Column Wash Step: Include a robust wash step in your LC method between sample injections to prevent carryover.
Poor Reproducibility (High %CV) Inconsistent Sample Preparation: Variability in pipetting, extraction, or derivatization steps between samples.Standardize Protocols: Ensure all samples are processed using the same, well-defined protocol. • Use an Internal Standard: Add an internal standard early in the sample preparation workflow to account for variability in sample handling and analysis. • Automate Where Possible: Utilize automated liquid handlers for precise and repeatable reagent addition.
Instrument Instability: Fluctuations in the LC or MS performance.Equilibrate the System: Allow the LC-MS system to equilibrate thoroughly before starting a sample queue. • Perform System Suitability Tests: Inject a standard solution at the beginning and throughout the analytical run to monitor system performance.

Frequently Asked Questions (FAQs)

1. What is the best method for releasing this compound from a protein?

The choice between acid hydrolysis and enzymatic digestion depends on the specific research question.

  • Acid Hydrolysis (e.g., 6M HCl at 110°C for 24 hours): This method is harsh and will break all peptide bonds, releasing all constituent amino acids. However, it can lead to the degradation of certain amino acids.

  • Enzymatic Digestion (e.g., with Lys-C): This is a milder method that cleaves proteins at specific sites. Lys-C cleaves at the C-terminus of lysine residues, which would release peptides containing this compound if the protein sequence allows. This is preferable for preserving the integrity of the dipeptide within a larger peptide fragment for analysis.

2. Why is derivatization necessary for this compound analysis by LC-MS?

While direct analysis is possible, derivatization is often employed to:

  • Improve Chromatographic Retention: this compound is a polar molecule and may have poor retention on traditional reversed-phase HPLC columns. Derivatization with a hydrophobic agent like FMOC-Cl increases its retention and improves peak shape.

  • Enhance Ionization Efficiency: Derivatization can improve the ionization of this compound in the mass spectrometer's ion source, leading to a stronger signal and better sensitivity.

  • Increase Sensitivity for Fluorescence Detection: If using HPLC with fluorescence detection, a derivatizing agent that imparts fluorescence (like FMOC-Cl) is essential for sensitive detection.

3. How do I select the appropriate MS/MS transitions for this compound?

The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive quantification. This is typically done by infusing a pure standard of this compound into the mass spectrometer and performing a product ion scan on the precursor ion. The most intense and specific fragment ions are then chosen as product ions for the MRM method.

4. What is a suitable internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of this compound. This will have the same chemical properties and chromatographic behavior as the endogenous this compound, allowing for the most accurate correction for sample loss and matrix effects. If a stable isotope-labeled standard is not available, a structurally similar dipeptide that is not present in the sample can be used as an alternative.

5. How can I improve the recovery of this compound from my biological samples?

  • Optimize Protein Precipitation: If using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) to determine which provides the best recovery of this compound while efficiently removing proteins.

  • Solid-Phase Extraction (SPE): Develop an SPE method using a cartridge that effectively retains and elutes this compound while removing interfering matrix components.

  • Minimize Sample Handling Steps: Each step in the sample preparation process can lead to sample loss. Streamline your workflow to include only the necessary steps.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance metrics for the analysis of related compounds in biological matrices. These values can serve as a benchmark when developing a method for this compound.

Table 1: LC-MS/MS Performance for Carboxymethyl-lysine (CML) and Carboxyethyl-lysine (CEL) in Human Plasma

ParameterCMLCEL
Linearity Range0.025 - 1.500 µmol/L0.025 - 1.500 µmol/L
Lower Limit of Quantification (LLOQ)0.025 µmol/L0.025 µmol/L
Average Recovery94.24%97.89%
Intra-day Precision (%RSD)< 9%< 9%
Inter-day Precision (%RSD)< 9%< 9%

Data adapted from a study on modified lysine derivatives.

Table 2: LC-MS/MS Performance for S-Methyl-L-cysteine (SMC) and its Sulfoxide (SMCSO) in Human Plasma

ParameterSMCSMCSO
Limit of Detection (LOD)0.04 µM0.02 µM
Linearity (r²)> 0.9987> 0.9987
Recovery~100%~70%
Quantification Accuracy98.28 ± 5.66%98.28 ± 5.66%

Data adapted from a study on cysteine derivatives.

Experimental Protocols

Protocol 1: In-Solution Enzymatic Digestion for this compound-Containing Peptides

This protocol is for the release of peptides from a purified protein sample.

  • Protein Denaturation:

    • Resuspend the protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction:

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.

    • Incubate at room temperature for 20 minutes.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 10 mM.

    • Incubate at room temperature for 15 minutes in the dark.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

    • Add Lys-C protease at a 1:100 (enzyme:protein) ratio.

    • Incubate for 4 hours at 37°C.

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 5%.

    • The sample is now ready for desalting and LC-MS/MS analysis.

Protocol 2: Derivatization with FMOC-Cl for HPLC Analysis

This protocol is for the derivatization of free this compound or hydrolyzed samples.

  • Sample Preparation:

    • Ensure the sample is in an aqueous solution.

  • Buffering:

    • Add borate buffer (pH 11.4) to the sample.

  • Derivatization Reaction:

    • Add FMOC-Cl solution in acetonitrile. The molar ratio of FMOC-Cl to total amino acids should be between 10 and 300.

    • Vortex and incubate at room temperature for 40 minutes.

  • Stabilization:

    • Add an acid (e.g., hydrochloric acid) to stabilize the FMOC derivatives.

  • Analysis:

    • The sample is now ready for injection into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Cell Lysate) precip Protein Precipitation (e.g., Acetonitrile) start->precip hydrolysis Protein Hydrolysis (Acid or Enzymatic) precip->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup deriv Derivatization (e.g., FMOC-Cl) cleanup->deriv lcms LC-MS/MS Analysis deriv->lcms data Data Processing & Quantification lcms->data

General workflow for quantitative analysis of this compound.

logical_relationship protein Protein containing This compound hydrolysis Hydrolysis (Enzymatic/Acid) protein->hydrolysis This compound Free this compound or Peptide Fragment hydrolysis->this compound catabolism Further Catabolism This compound->catabolism amino_acids Individual Amino Acids (Lysine & Cysteine) catabolism->amino_acids

Logical relationship of this compound formation and degradation.

References

Technical Support Center: Interference in Lysylcysteine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lysylcysteine detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common interference issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding interference in this compound detection.

Q1: What are the primary sources of interference in this compound LC-MS/MS analysis?

Interference in this compound analysis can originate from various sources, broadly categorized as endogenous and exogenous.

  • Endogenous Interferences: These are substances naturally present in the biological sample. In matrices like plasma, serum, or tissue homogenates, these include:

    • Phospholipids: A major component of cell membranes that can cause significant ion suppression in the mass spectrometer's ESI source.

    • Salts and Proteins: High concentrations of salts and proteins can also lead to ion suppression and contaminate the ion source.

    • Metabolites: Other small molecules in the sample may have similar properties to this compound and co-elute, causing interference.[1]

  • Exogenous Interferences: These are substances introduced during sample collection, preparation, or analysis.[1] Examples include:

    • Anticoagulants: Used during blood collection.

    • Solvents and Reagents: Impurities in solvents or reagents used for extraction and derivatization.

    • Plasticizers: Leaching from plastic labware.[2]

Q2: I am observing a high background or "noisy" baseline in my chromatogram. What could be the cause?

A noisy baseline can obscure the this compound peak and affect quantification. Common causes include:

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to a high background.

  • Dirty Ion Source: Accumulation of non-volatile salts and other contaminants in the ion source of the mass spectrometer.

  • Matrix Effects: Co-eluting matrix components can create a high chemical background.

Troubleshooting Steps:

  • Prepare fresh mobile phases using high-purity solvents and additives.

  • Clean the ion source according to the manufacturer's recommendations.

  • Optimize the sample preparation method to remove more of the matrix components.

Q3: My this compound peak has poor shape (e.g., tailing, fronting, or splitting). How can I improve it?

Poor peak shape can compromise resolution and integration accuracy. Here are some potential causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

  • Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your final extract in the initial mobile phase.

  • Column Contamination or Degradation: Buildup of contaminants on the column can lead to peak tailing or splitting. Flush the column or, if necessary, replace it.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Try adjusting the mobile phase pH or using a different column chemistry.

Q4: I suspect I have isobaric interference. How can I confirm and resolve this?

Isobaric interference occurs when another compound in the sample has the same nominal mass as this compound, leading to an artificially high signal.

Confirmation and Resolution:

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can often resolve compounds with the same nominal mass but different exact masses.

  • Chromatographic Separation: Optimize your LC method to try and separate the interfering compound from this compound. This may involve changing the column, mobile phase, or gradient profile.

  • MS/MS Fragmentation: Analyze the fragmentation pattern of the peak . If it contains fragment ions that are not characteristic of this compound, an isobaric interference is likely present.

  • Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound will have a different mass but co-elute with the analyte. If the ratio of the analyte to the SIL-IS is inconsistent across different samples, it may indicate the presence of an interfering compound in some of the samples.

Troubleshooting Guides

This section provides more detailed troubleshooting workflows for common issues.

Guide 1: Low Signal Intensity or Poor Sensitivity

Low signal intensity is a frequent challenge in this compound detection. The following diagram illustrates a systematic approach to troubleshooting this issue.

LowSignalTroubleshooting start Low Signal Intensity for this compound check_ms Check Mass Spectrometer Performance start->check_ms infusion Direct Infusion of this compound Standard check_ms->infusion ms_issue MS Issue: - Clean Ion Source - Tune and Calibrate infusion->ms_issue Low/No Signal lc_issue LC or Sample Issue infusion->lc_issue Good Signal end Signal Restored ms_issue->end check_lc Check LC System lc_issue->check_lc lc_params LC Parameters: - Check for Leaks - Verify Flow Rate - Check Column Integrity check_lc->lc_params lc_ok LC System OK lc_params->lc_ok No Obvious Problem lc_problem Fix LC System: - Repair Leaks - Replace Column lc_params->lc_problem Problem Found sample_issue Investigate Sample-Related Issues lc_ok->sample_issue lc_problem->end sample_prep Sample Preparation: - Inefficient Extraction? - Analyte Degradation? sample_issue->sample_prep optimize_prep Optimize Sample Prep: - Try Different Extraction Method - Use Fresh Samples sample_prep->optimize_prep Yes matrix_effects Matrix Effects: - Ion Suppression? sample_prep->matrix_effects No optimize_prep->end mitigate_matrix Mitigate Matrix Effects: - Dilute Sample - Improve Cleanup - Use SIL-IS matrix_effects->mitigate_matrix Yes matrix_effects->end No mitigate_matrix->end

Troubleshooting workflow for low signal intensity.
Guide 2: Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a major source of interference. The following diagram outlines strategies to identify and mitigate these effects.

MatrixEffectsMitigation start Suspected Matrix Effects assess_me Assess Matrix Effects start->assess_me post_column Post-Column Infusion assess_me->post_column post_extraction Post-Extraction Spike assess_me->post_extraction me_confirmed Matrix Effects Confirmed post_column->me_confirmed post_extraction->me_confirmed no_me Minimal Matrix Effects me_confirmed->no_me No mitigation Mitigation Strategies me_confirmed->mitigation Yes end Accurate Quantification no_me->end sample_prep Improve Sample Preparation mitigation->sample_prep chromatography Optimize Chromatography mitigation->chromatography internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->internal_std dilution Dilute Sample mitigation->dilution sample_prep->end chromatography->end internal_std->end dilution->end

Strategies for mitigating matrix effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Protein Precipitation from Plasma/Serum

This is a common and relatively simple method for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile or methanol.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

SPE can provide a cleaner extract compared to protein precipitation, which is particularly useful for complex matrices like urine.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (for conditioning)

  • Deionized water (for conditioning and washing)

  • 5% Ammonium hydroxide in methanol (for elution)

  • Vacuum manifold

Procedure:

  • Condition the SPE cartridge: Sequentially pass 1 mL of methanol and 1 mL of deionized water through the cartridge.

  • Load the sample: Load 1 mL of urine onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Elute this compound: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protocol 3: Tissue Homogenization and Extraction

This protocol is for extracting this compound from tissue samples.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • Lysis buffer (e.g., RIPA buffer)

  • Ice-cold acetone

  • Sonicator

  • Refrigerated centrifuge

Procedure:

  • Snap-freeze the tissue sample in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Add ice-cold lysis buffer to the tissue powder and homogenize further.

  • Sonicate the homogenate on ice to ensure complete cell lysis and to shear DNA.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and proceed with protein precipitation using ice-cold acetone as described in Protocol 1.

Data Presentation

The following tables summarize quantitative data related to interference mitigation strategies.

Table 1: Comparison of Sample Preparation Methods for Reducing Matrix Effects in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Reference
Protein Precipitation (Acetonitrile)85 ± 765 ± 12
Solid-Phase Extraction (Mixed-Mode)92 ± 588 ± 8
Liquid-Liquid Extraction (Ethyl Acetate)78 ± 972 ± 15

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value closer to 100% indicates less matrix effect.

Table 2: Effect of Derivatization on Signal Intensity

Derivatization ReagentAnalyteSignal Enhancement FactorReference
Dansyl ChlorideAmino Acids~10-fold
FMOC-ClAmino AcidsVariable
Propionic AnhydridePeptides~5-fold

This technical support center provides a starting point for addressing interference issues in this compound detection. For more specific issues, consulting the instrument manufacturer's documentation and relevant scientific literature is always recommended.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and confirmation of protein crosslinks are paramount for understanding protein structure, function, and interaction networks. Among these, the lysylcysteine crosslink, a covalent bond between a lysine and a cysteine residue, plays a crucial role in various biological processes and is of significant interest in drug development. This guide provides an objective comparison of key orthogonal methods for confirming this compound crosslinks, supported by experimental data and detailed protocols.

The establishment of a this compound crosslink introduces a unique structural feature that can be pivotal for protein stability and function. However, confident identification of these crosslinks requires rigorous validation using multiple, independent (orthogonal) techniques to avoid false positives and ensure data accuracy. The primary methods for this confirmation include mass spectrometry, Edman degradation, and amino acid analysis, each providing a different line of evidence.

Method Comparison at a Glance

A comprehensive approach to confirming a this compound crosslink involves leveraging the strengths of different analytical techniques. While mass spectrometry offers high-throughput screening and precise localization, Edman degradation provides sequential validation, and amino acid analysis gives a quantitative measure of the modified residues.

Method Principle Information Provided Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized crosslinked peptides and their fragments.Precise mass of the crosslinked peptides, identification of the specific lysine and cysteine residues involved, and relative quantification.High sensitivity and throughput; provides detailed structural information.[1][2]Complex data analysis; potential for false positives without careful validation.
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.Confirms the presence of a modified lysine residue at a specific position in the peptide sequence.Provides direct, sequential evidence of the modification.[3][4]Requires a pure peptide with an unblocked N-terminus; not suitable for high-throughput analysis.[5]
Amino Acid Analysis Hydrolysis of the protein/peptide followed by quantification of the constituent amino acids.Determines the relative abundance of lysine and cysteine, indicating potential modification or loss of these residues.Provides quantitative data on the overall amino acid composition.Does not provide information on the specific location of the crosslink.

Quantitative Data Presentation

The following table presents a hypothetical but representative comparison of data that could be obtained from the orthogonal validation of a this compound crosslink in a target peptide.

Parameter Mass Spectrometry Edman Degradation Amino Acid Analysis
Crosslink Identification Crosslinked peptide identified with a high confidence score (e.g., >95%)A "blank" or modified PTH-amino acid observed at the expected cycle for the crosslinked lysine.Reduced recovery of free lysine and cysteine compared to the unmodified protein.
Localization MS/MS fragmentation localizes the crosslink to specific Lys and Cys residues.Loss of signal at a specific cycle corresponding to the modified lysine's position.Not applicable.
Quantification Relative quantification of crosslinked vs. non-crosslinked peptides (e.g., using SILAC).Initial yield of the PTH-amino acid at the cycle preceding the crosslink, followed by a significant drop.Molar ratio of lysine and cysteine relative to other amino acids.
Confidence Level High, based on statistical validation of spectral data.High for confirming the position of the modified residue in a pure peptide.Moderate, provides supporting quantitative evidence.

Experimental Workflows and Protocols

A robust strategy for confirming a this compound crosslink involves a multi-step workflow, starting with the high-sensitivity screening capabilities of mass spectrometry, followed by targeted validation with Edman degradation and quantitative confirmation by amino acid analysis.

cluster_0 Mass Spectrometry Workflow cluster_1 Edman Degradation Workflow cluster_2 Amino Acid Analysis Workflow Protein Digestion Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Peptide Separation Database Search & Crosslink ID Database Search & Crosslink ID LC-MS/MS Analysis->Database Search & Crosslink ID Spectral Data Quantitative Analysis (Optional) Quantitative Analysis (Optional) Database Search & Crosslink ID->Quantitative Analysis (Optional) Identified Crosslinks Isolate Crosslinked Peptide Isolate Crosslinked Peptide N-terminal Sequencing N-terminal Sequencing Isolate Crosslinked Peptide->N-terminal Sequencing PTH-Amino Acid Analysis PTH-Amino Acid Analysis N-terminal Sequencing->PTH-Amino Acid Analysis Sequence Validation Sequence Validation PTH-Amino Acid Analysis->Sequence Validation Protein Hydrolysis Protein Hydrolysis Amino Acid Separation Amino Acid Separation Protein Hydrolysis->Amino Acid Separation Quantification Quantification Amino Acid Separation->Quantification Compositional Analysis Compositional Analysis Quantification->Compositional Analysis

Figure 1: High-level experimental workflows for the orthogonal confirmation of this compound crosslinks.

Mass Spectrometry Protocol
  • Protein Digestion: The protein sample containing the putative this compound crosslink is digested with a specific protease (e.g., trypsin).

  • Enrichment (Optional): Crosslinked peptides can be enriched using techniques like size-exclusion chromatography to increase the chances of detection.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1) and fragmentation spectra of selected peptides (MS2).

  • Data Analysis: The acquired spectra are searched against a protein sequence database using specialized crosslinking software (e.g., xQuest, MeroX). The software identifies candidate crosslinked peptides based on their mass and fragmentation patterns.

  • Validation: The identified crosslinked spectra are manually inspected to ensure high-quality matches and accurate assignment of the crosslinked residues.

Edman Degradation Protocol
  • Isolation of Crosslinked Peptide: The specific peptide containing the this compound crosslink, identified by mass spectrometry, is isolated, typically by HPLC.

  • N-terminal Sequencing: The purified peptide is subjected to automated Edman degradation. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and collected.

  • PTH-Amino Acid Analysis: The collected phenylthiohydantoin (PTH)-amino acid derivative from each cycle is identified by HPLC.

  • Confirmation: A failure to release a detectable PTH-amino acid at the cycle corresponding to the position of the crosslinked lysine, or the appearance of a novel derivative, confirms the modification.

Amino Acid Analysis Protocol
  • Protein Hydrolysis: The protein sample is completely hydrolyzed into its constituent amino acids, typically by acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).

  • Derivatization: The free amino acids are derivatized to make them detectable by chromatography.

  • Chromatographic Separation: The derivatized amino acids are separated by HPLC.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of known standards. A decrease in the expected molar ratio of lysine and cysteine in the crosslinked sample compared to a control sample provides evidence of the crosslink.

Logical Relationship for Confirmation

The confirmation of a this compound crosslink follows a logical progression from discovery to validation.

Hypothesis Hypothesized Lys-Cys Crosslink MS_Screening Mass Spectrometry Screening Hypothesis->MS_Screening Initial Evidence Edman_Validation Edman Degradation Validation MS_Screening->Edman_Validation Identified Peptide for Validation AAA_Quantification Amino Acid Analysis Quantification MS_Screening->AAA_Quantification Protein for Bulk Analysis Confirmed_Crosslink Confirmed Lys-Cys Crosslink Edman_Validation->Confirmed_Crosslink Positional Confirmation AAA_Quantification->Confirmed_Crosslink Quantitative Support

Figure 2: Logical flow for the orthogonal confirmation of a this compound crosslink.

Conclusion

The confirmation of this compound crosslinks requires a multi-pronged approach that combines the strengths of different analytical techniques. Mass spectrometry serves as a powerful discovery tool, providing high-resolution information on the location of the crosslink. Edman degradation offers a classic and robust method for validating the modification at a specific position within the peptide sequence. Finally, amino acid analysis provides quantitative data to support the presence of the crosslink. By integrating these orthogonal methods, researchers can achieve a high degree of confidence in the identification and characterization of this compound crosslinks, paving the way for a deeper understanding of protein structure and function.

References

A Comparative Analysis of Covalent Cross-Links in Proteins: Disulfide Bonds vs. Lysine-Involved Linkages

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics, formation, and experimental analysis of key covalent bonds that define protein structure and function.

In the intricate world of protein architecture, covalent cross-links play a pivotal role in stabilizing three-dimensional structures, dictating biological activity, and enabling the development of sophisticated therapeutics. Among these, the disulfide bond has long been a cornerstone of protein chemistry. However, the versatility of other amino acid residues, particularly lysine, to form diverse covalent linkages offers a broader palette for protein engineering and drug design. This guide provides a comparative analysis of the well-established disulfide bond and various lysine-involved cross-links, including the recently discovered lysine-cysteine N-O-S bridge. We delve into their chemical properties, formation mechanisms, and the experimental protocols used to characterize them, offering a practical resource for laboratory research.

Introduction to Covalent Cross-Links

Covalent bonds that form between amino acid side chains within a single polypeptide chain (intrachain) or between different polypeptide chains (interchain) are critical for maintaining the structural integrity and function of many proteins, especially those secreted into the oxidizing extracellular environment.

Disulfide Bonds: Formed by the oxidation of two cysteine residues, the resulting cystine linkage is a key feature in a vast number of proteins, from enzymes and hormones to antibodies. These bonds are crucial for stabilizing folded conformations.[1][2]

Lysine-Involved Cross-Links: The primary amine of the lysine side chain is a potent nucleophile and can participate in various reactions to form stable covalent bonds. These can be formed with other amino acid side chains or with exogenous cross-linking agents. A notable, naturally occurring example is the isopeptide bond , often formed between a lysine and an asparagine or glutamine residue, which is critical in protein-protein interactions and cellular regulation. Furthermore, the discovery of a lysine-cysteine N-O-S bridge has unveiled a novel, redox-sensitive covalent linkage in proteins across all domains of life.[3][4][5]

Comparative Data of Bond Characteristics

The choice of cross-linking strategy in protein engineering and bioconjugation depends on the desired properties of the final product, such as stability, reversibility, and biological activity. The following table summarizes the key characteristics of disulfide bonds and lysine-involved cross-links.

FeatureDisulfide BondLysine-Amine Based Cross-Link (e.g., with NHS Ester)Lysine-Cysteine N-O-S Bridge
Participating Residues Two CysteinesLysine and another residue (e.g., Asp, Gln for isopeptide) or a reactive groupLysine and Cysteine
Bond Type S-S (Disulfide)C-N (Amide/Isopeptide)N-O-S
Formation Condition Oxidative environmentCan be spontaneous or enzymatically catalyzed; chemical cross-linking requires specific reagentsOxidizing conditions
Reversibility Reducible with agents like DTT or TCEPGenerally stable; enzymatic cleavage may be possible for some isopeptide bondsReversible upon addition of reducing agents
Relative Stability Moderately stable; susceptible to reductionHighly stable amide bondLess stable than a disulfide bond; acts as a redox switch
pKa of Reactive Group Thiol group (Cys): ~8.5Epsilon-amino group (Lys): ~10.5Epsilon-amino group (Lys): ~10.5; Thiol group (Cys): ~8.5
Prevalence in Nature Common, especially in extracellular proteinsIsopeptide bonds are widespread; N-O-S bridges are newly discovered but appear to be ubiquitousNewly discovered, but potentially widespread
Key Functional Roles Structural stabilization, redox signalingProtein-protein interactions, ubiquitination, structural stabilizationRedox regulation of enzyme function, allosteric control

Formation Mechanisms and Chemical Reactivity

The distinct chemistries of cysteine and lysine side chains dictate their reactivity and the methods used for artificial cross-linking in research and drug development.

Disulfide Bond Formation

Disulfide bonds form through the oxidation of the thiol groups (-SH) of two cysteine residues. In the endoplasmic reticulum of eukaryotic cells, this process is facilitated by enzymes. Chemically, it is a redox reaction where two sulfhydryl groups are oxidized to form a disulfide bridge.

G Disulfide Bond Formation cluster_0 Two Cysteine Residues Cys1 Protein-SH Oxidation Oxidation (+ [O]) Cys2 HS-Protein Disulfide Protein-S-S-Protein Oxidation->Disulfide Reduction Reduction (+ 2H⁺ + 2e⁻) Disulfide->Reduction

Figure 1. Redox cycle of disulfide bond formation and reduction.
Lysine-Amine Based Cross-Linking with NHS Esters

The primary amine of a lysine residue is a strong nucleophile at a pH above its pKa (~10.5), although it can still react at physiological pH. N-hydroxysuccinimide (NHS) esters are common reagents used to label or cross-link proteins via their lysine residues. The amine group attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.

G Lysine Cross-Linking with NHS Ester cluster_0 Reactants cluster_1 Products Lys Protein-NH₂ Reaction Nucleophilic Acyl Substitution (pH 7.0-9.0) NHS R-CO-O-NHS Product Protein-NH-CO-R Reaction->Product Byproduct NHS Reaction->Byproduct

Figure 2. Reaction of a lysine primary amine with an NHS ester.
Cysteine-Thiol Based Cross-Linking with Maleimides

The thiol group of cysteine is a soft nucleophile and exhibits high reactivity and selectivity towards maleimides, especially in the pH range of 6.5-7.5. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specificity makes it a widely used bioconjugation strategy.

G Cysteine Cross-Linking with Maleimide cluster_0 Reactants Cys Protein-SH Reaction Michael Addition (pH 6.5-7.5) Maleimide R-Maleimide Product Protein-S-Thioether-R Reaction->Product

Figure 3. Reaction of a cysteine thiol with a maleimide.
Lysine-Cysteine N-O-S Bridge Formation

This recently identified covalent bond forms between a lysine and a cysteine residue, bridged by an oxygen atom. It is formed under oxidizing conditions and is reversible upon the addition of reducing agents, suggesting its role as a redox switch in regulating protein function. The exact mechanism of its formation in vivo is still under investigation but is thought to involve reactive oxygen species.

G Lysine-Cysteine N-O-S Bridge cluster_0 Residues Lys Protein-NH₂ Oxidation Oxidative Conditions Cys HS-Protein NOS_Bridge Protein-N-O-S-Protein Oxidation->NOS_Bridge Reduction Reductive Conditions NOS_Bridge->Reduction

Figure 4. Formation and reduction of a Lysine-Cysteine N-O-S bridge.

Experimental Protocols for Characterization

A variety of biophysical and biochemical techniques are employed to identify and characterize covalent cross-links and to assess their impact on protein stability.

Identification of Cross-Linked Residues by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying cross-linked peptides and pinpointing the exact amino acid residues involved.

Experimental Protocol: In-solution Digestion and LC-MS/MS Analysis

  • Cross-Linking Reaction: Incubate the purified protein with the cross-linking reagent (e.g., a bis-NHS ester for lysine or a bifunctional maleimide for cysteine) under optimal buffer and pH conditions. Quench the reaction after a defined time.

  • Denaturation and Reduction/Alkylation (for disulfide analysis): Denature the protein using urea or guanidinium chloride. For disulfide bond analysis, reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent re-oxidation.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Use specialized software to identify the cross-linked peptides. The software searches for pairs of peptides whose combined mass, plus the mass of the cross-linker, matches the mass of a precursor ion observed in the MS spectrum. The fragmentation pattern in the MS/MS spectrum is then used to confirm the identity of the cross-linked peptides and the site of the cross-link.

G Experimental Workflow for Cross-Link Analysis Start Protein Sample CrossLink Chemical Cross-Linking Start->CrossLink Digest Enzymatic Digestion (e.g., Trypsin) CrossLink->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data Data Analysis (Cross-Link Identification) LC_MS->Data Result Identified Cross-Linked Residues Data->Result

Figure 5. A generalized workflow for the identification of cross-linked residues.
Assessment of Protein Stability

The introduction or removal of a covalent cross-link can significantly alter the stability of a protein. Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) are two widely used techniques to quantify these changes.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein solution as a function of temperature. The temperature at which the protein unfolds (the melting temperature, Tm) is a direct measure of its thermal stability.

  • Sample Preparation: Prepare solutions of the protein (both the wild-type and the cross-linked or mutated variant) and a matching buffer. The protein concentration should be accurately determined and typically ranges from 0.1 to 2 mg/mL.

  • DSC Measurement: Load the protein solution into the sample cell and the matched buffer into the reference cell of the calorimeter. Scan a temperature range that covers the unfolding transition of the protein, typically at a scan rate of 60-90 °C/hour for proteins.

  • Data Analysis: Subtract the buffer-buffer scan from the protein scan to obtain the heat capacity curve of the protein. The peak of this curve corresponds to the Tm. A higher Tm indicates greater thermal stability.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule like a protein. The CD spectrum in the far-UV region (190-260 nm) is sensitive to the protein's secondary structure. Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength as a function of temperature.

  • Sample Preparation: Prepare a protein solution of known concentration (typically 0.1 mg/mL for far-UV CD) in a buffer that has low absorbance in the far-UV region.

  • CD Measurement: Record the CD spectrum at a starting temperature where the protein is folded. Then, increase the temperature in a controlled manner and record the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for alpha-helical proteins).

  • Data Analysis: Plot the CD signal versus temperature. The resulting curve can be fitted to a two-state unfolding model to determine the Tm.

Conclusion

The covalent stabilization of proteins through disulfide bonds and a growing repertoire of lysine-involved cross-links provides a powerful toolkit for both understanding fundamental protein biology and for the development of novel biotherapeutics. While disulfide bonds are a natural and robust solution for stabilizing extracellular proteins, the unique chemical reactivity of lysine offers diverse opportunities for site-specific modification and the introduction of novel functionalities. The recent discovery of the lysine-cysteine N-O-S bridge underscores the exciting and evolving landscape of protein chemistry. A thorough understanding of the comparative properties of these bonds and the experimental methods to characterize them is essential for researchers aiming to harness their potential in drug development and synthetic biology.

References

A Comparative Guide to Validating Lysylcysteine Crosslinks in Protein Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of a lysylcysteine crosslink, particularly the Cys-O-Lys bridge, has unveiled a novel post-translational modification that can act as a redox-sensitive switch to regulate protein function. Validating the presence of this intramolecular bond is crucial for understanding its physiological and pathological roles. This guide provides a comparative overview of key experimental techniques for identifying and characterizing this compound crosslinks, complete with experimental protocols and data presentation formats to aid in your research.

Comparison of Validation Methodologies

Choosing the appropriate method for validating a this compound crosslink depends on several factors, including the availability of purified protein, the required level of structural detail, and the specific research question. The following table summarizes the key characteristics of the primary analytical techniques.

FeatureMass Spectrometry (MS)X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Identification of crosslinked peptides and precise location of the modification.High-resolution 3D structure of the protein, including the crosslink.Detailed information on the covalent bond and the local protein structure in solution.
Sample Requirements Purified protein or complex protein mixtures.Highly pure, crystallizable protein.Highly pure, soluble, and stable protein. Isotopic labeling is often required.
Resolution Can pinpoint the exact amino acid residues involved in the crosslink.Atomic resolution, providing precise bond lengths and angles.Atomic resolution, provides information on bond connectivity and dynamics.
Key Advantages High sensitivity, suitable for complex mixtures, provides direct evidence of the covalent linkage.Provides a definitive, high-resolution static picture of the crosslink.Can study the protein in its native-like solution state and assess the dynamics of the crosslink.
Limitations Does not provide 3D structural information of the entire protein.Requires protein crystallization, which can be challenging. The crystal structure is a static representation.Limited to smaller proteins (typically < 40 kDa). Can be time-consuming and technically demanding.
Data Interpretation Analysis of tandem mass spectra to identify fragment ions characteristic of the crosslinked peptides.Interpretation of electron density maps to model the crosslink.Analysis of 2D and 3D NMR spectra to identify through-bond and through-space correlations.

Experimental Protocols

Mass Spectrometry-Based Validation

Mass spectrometry is a powerful tool for identifying this compound crosslinks by pinpointing the modified peptides and their exact connection sites.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis P Protein Digestion (e.g., with Trypsin) E Enrichment of Crosslinked Peptides (Optional, e.g., SEC) P->E LCMS LC-MS/MS Analysis E->LCMS DB Database Searching (with custom modification) LCMS->DB VI Manual Spectra Validation DB->VI

Mass Spectrometry Workflow for this compound Validation

Methodology:

  • Protein Digestion: The protein of interest is digested with a specific protease, such as trypsin. This generates a mixture of linear and crosslinked peptides.

  • Enrichment of Crosslinked Peptides (Optional): To increase the chances of detection, the crosslinked peptides can be enriched using techniques like size-exclusion chromatography (SEC), as crosslinked peptides are generally larger than linear peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1) and then fragments them to obtain sequence information (MS2).

  • Data Analysis:

    • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. The search parameters must be set to include a custom modification corresponding to the mass of the this compound crosslink (e.g., the mass of an oxygen atom for a Cys-O-Lys bridge).

    • Manual Spectra Validation: The identified crosslinked peptide spectra must be manually inspected to confirm the presence of fragment ions that support the assigned sequences and the location of the crosslink.

X-ray Crystallography for Structural Confirmation

X-ray crystallography provides unequivocal evidence for a this compound crosslink by revealing the three-dimensional arrangement of atoms in the protein.

Experimental Workflow:

cluster_0 Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Determination & Refinement cluster_3 Validation C Protein Crystallization XD X-ray Diffraction Data Collection C->XD DP Data Processing XD->DP PS Phase Determination DP->PS MB Model Building PS->MB R Refinement MB->R EDM Electron Density Map Inspection R->EDM

X-ray Crystallography Workflow for Crosslink Identification

Methodology:

  • Protein Crystallization: The purified protein is crystallized to obtain a well-ordered, three-dimensional lattice.

  • X-ray Diffraction Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

  • Data Processing and Structure Determination: The diffraction data is processed to determine the electron density map of the protein.

  • Model Building and Refinement: A model of the protein structure is built into the electron density map and refined to best fit the experimental data.

  • Electron Density Map Inspection: The electron density map in the region of the putative crosslink is carefully inspected. A continuous electron density between the side chains of the lysine and cysteine residues provides strong evidence for a covalent bond.

NMR Spectroscopy for In-Solution Validation

NMR spectroscopy can confirm the presence of a this compound crosslink in a protein in solution, providing valuable information about the local structure and dynamics.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis IL Isotopic Labeling (e.g., 13C, 15N) NMR 2D/3D NMR Experiments (e.g., HSQC, NOESY, TOCSY) IL->NMR RA Resonance Assignment NMR->RA SI Structural Interpretation RA->SI

NMR Spectroscopy Workflow for Crosslink Identification

Methodology:

  • Isotopic Labeling: The protein is typically produced with uniform isotopic labeling (e.g., with ¹³C and ¹⁵N) to enhance the NMR signals and facilitate resonance assignment.

  • NMR Data Acquisition: A series of 2D and 3D NMR experiments are performed.

    • ¹H-¹⁵N HSQC: This experiment provides a "fingerprint" of the protein, with one peak for each amino acid residue (except proline).

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment and Structural Interpretation: The NMR signals are assigned to specific atoms in the protein sequence. The presence of through-bond correlations (from TOCSY) and through-space correlations (from NOESY) between the side chains of the lysine and cysteine residues can confirm the covalent linkage.

Alternative Approaches

While the three methods described above are the primary techniques for validating a this compound crosslink, other approaches can provide complementary information:

  • Edman Degradation: This classical protein sequencing method can be used to analyze the N-terminal sequence of peptides. If a crosslinked peptide is isolated, Edman degradation could potentially be used to sequence one of the peptide chains up to the point of the crosslink. However, the modified amino acid at the crosslink site may not be identifiable with standard methods.

  • Computational Prediction: Various computational tools can predict post-translational modifications on lysine residues based on sequence and structural features. While not a direct validation method, these tools can help to identify potential this compound crosslink sites for further experimental investigation.

By employing a combination of these powerful analytical techniques, researchers can confidently validate the presence of this compound crosslinks and pave the way for a deeper understanding of their role in protein function and disease.

The Lysylcysteine Bridge: A Covalent Redox Switch Modulating Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

A recently discovered post-translational modification, the formation of a covalent bridge between lysine and cysteine residues, has been identified as a critical regulator of protein function. This guide provides a comparative analysis of proteins with and without this lysylcysteine linkage, highlighting the profound impact of this "redox switch" on enzymatic activity. The data presented herein is primarily based on the characterization of the transaldolase enzyme from Neisseria gonorrhoeae, a key model system for understanding this novel regulatory mechanism.

The this compound bridge, specifically a nitrogen-oxygen-sulfur (NOS) linkage, acts as a redox-sensitive switch.[1][2][3] Under oxidizing conditions, the NOS bridge is formed, leading to a constrained protein conformation and significantly reduced or abolished activity.[4] Conversely, under reducing conditions, the bridge is cleaved, resulting in a conformational change that activates the protein.[1] This mechanism has been described as a "loaded-spring" model, where the oxidized, bridged state holds the protein in a tense, inactive conformation, and reduction releases this tension, allowing the protein to adopt its active form.

Functional Comparison: The Case of Neisseria gonorrhoeae Transaldolase

The functional disparity between the two states of the Neisseria gonorrhoeae transaldolase (NgTAL) is dramatic, with the reduced, unbridged form exhibiting enzymatic activity that is several orders of magnitude higher than the oxidized, bridged form. This stark difference underscores the role of the this compound NOS bridge as a potent allosteric regulator.

Quantitative Analysis of Enzyme Kinetics

The following table summarizes the kinetic parameters for the oxidized (with this compound bridge) and reduced (without this compound bridge) states of NgTAL. The data reveals a substantial increase in the catalytic efficiency (kcat/Km) upon reduction of the NOS bridge.

State of NgTALKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Oxidized (with this compound Bridge) ~10.0~0.01~1
Reduced (without this compound Bridge) 5.6 ± 0.417.6 ± 0.33143

Note: The kcat for the oxidized state is an approximation based on the reported "several orders of magnitude" difference in activity.

The "Loaded-Spring" Mechanism of a Redox Switch

The formation and breakage of the this compound NOS bridge induce significant conformational changes that are propagated from the protein surface to the active site. This allosteric regulation is the cornerstone of the "loaded-spring" mechanism.

cluster_oxidized Oxidized State cluster_reduced Reduced State Oxidized_Inactive Inactive Enzyme (Lys-NOS-Cys Bridge) Constrained_Conformation Constrained Conformation Oxidized_Inactive->Constrained_Conformation maintains Reduced_Active Active Enzyme (Separate Lys and Cys) Oxidized_Inactive->Reduced_Active Reduction Inactive_Active_Site Inactive Active Site Constrained_Conformation->Inactive_Active_Site propagates to Reduced_Active->Oxidized_Inactive Oxidation Relaxed_Conformation Relaxed Conformation Reduced_Active->Relaxed_Conformation adopts Active_Active_Site Active Active Site Relaxed_Conformation->Active_Active_Site enables Oxidizing_Conditions Oxidizing Conditions (e.g., ROS) Reducing_Conditions Reducing Conditions (e.g., DTT)

Caption: Allosteric regulation by the this compound redox switch.

Experimental Protocols

The identification and characterization of the this compound NOS bridge have been achieved through a combination of high-resolution structural biology and specialized spectroscopic techniques.

Key Experimental Methodologies

1. Protein Expression and Purification:

  • The gene encoding the protein of interest (e.g., transaldolase from N. gonorrhoeae) is cloned into an expression vector.

  • The protein is overexpressed in a suitable host, such as E. coli.

  • Purification is typically achieved using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography) to obtain a homogenous protein sample.

2. Crystallization under Oxidizing and Reducing Conditions:

  • Oxidized State (with this compound Bridge): Purified protein is crystallized in the absence of reducing agents. The presence of atmospheric oxygen is often sufficient to promote the formation of the NOS bridge.

  • Reduced State (without this compound Bridge): The protein is incubated with a reducing agent, such as dithiothreitol (DTT), prior to and during crystallization to ensure the cleavage of the NOS bridge.

3. X-ray Crystallography:

  • Crystals of both the oxidized and reduced protein are cryo-cooled and subjected to X-ray diffraction.

  • High-resolution diffraction data is collected, processed, and used to solve the three-dimensional structure of the protein in both states.

  • The electron density maps are carefully analyzed to confirm the presence or absence of the covalent NOS linkage between the lysine and cysteine residues.

4. Sulfur K-edge X-ray Absorption Spectroscopy (XAS):

  • This technique provides direct evidence for the presence of the NOS bridge in solution.

  • A solution of the protein in its oxidized state is exposed to a monochromatic X-ray beam, and the absorption of X-rays by the sulfur atoms is measured.

  • The resulting spectrum of the oxidized protein shows a characteristic pre-edge feature corresponding to the S-O bond in the NOS bridge, which is absent in the spectrum of the reduced protein.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Expression Protein Expression and Purification Oxidized Oxidizing Conditions (e.g., air) Expression->Oxidized Reduced Reducing Conditions (e.g., DTT) Expression->Reduced Crystallography_Ox X-ray Crystallography (Oxidized) Oxidized->Crystallography_Ox XAS_Ox Sulfur K-edge XAS (Oxidized) Oxidized->XAS_Ox Crystallography_Red X-ray Crystallography (Reduced) Reduced->Crystallography_Red XAS_Red Sulfur K-edge XAS (Reduced) Reduced->XAS_Red Structure_Ox Structure with Lys-NOS-Cys Bridge Crystallography_Ox->Structure_Ox Structure_Red Structure without Bridge Crystallography_Red->Structure_Red Spectrum_Ox XAS Spectrum with S-O Peak XAS_Ox->Spectrum_Ox Spectrum_Red XAS Spectrum without S-O Peak XAS_Red->Spectrum_Red

Caption: Experimental workflow for this compound bridge analysis.

Conclusion

The discovery of the this compound NOS bridge as a redox-sensitive covalent crosslink represents a significant advancement in our understanding of post-translational modifications and their role in regulating protein function. The dramatic, switch-like control of enzymatic activity observed in Neisseria gonorrhoeae transaldolase highlights the potential for this modification to be a widespread regulatory mechanism in diverse biological processes. Further research is warranted to explore the prevalence and functional consequences of this novel redox switch across different protein families and organisms. This understanding may open new avenues for therapeutic intervention by targeting the redox state of specific proteins.

References

A Researcher's Guide to Antibody Specificity for Lysylcysteine Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Lysylcysteine and Antibody Specificity

This compound is a dipeptide formed from the amino acids lysine and cysteine.[1][2] In the context of proteomics and cell biology, the covalent linkage between lysine and cysteine residues within or between proteins represents a specific type of post-translational modification (PTM).[3] These modifications play crucial roles in cellular processes by altering protein structure and function.[4] Consequently, antibodies that can specifically recognize these PTMs are invaluable tools for research.[5]

The generation and validation of PTM-specific antibodies, however, are challenging. The chemical differences between a modified and non-modified residue can be subtle, leading to a high risk of antibody cross-reactivity. An antibody may bind not only to the intended this compound target but also to unmodified lysine, unmodified cysteine, or other structurally similar molecules. This guide provides a framework for comparing the performance of anti-lysylcysteine antibodies, with a focus on assessing their cross-reactivity through quantitative data and standardized experimental protocols.

Comparative Analysis of Anti-Lysylcysteine Antibodies

The specificity of an antibody is paramount for reliable experimental results. A highly specific antibody will bind strongly to its intended target (e.g., a peptide containing a this compound linkage) while showing minimal binding to potential off-target molecules. The following table summarizes hypothetical performance data for three distinct anti-lysylcysteine antibodies, illustrating how their specificity and cross-reactivity can be compared.

Table 1: Performance Comparison of Hypothetical Anti-Lysylcysteine Antibodies

Antibody IDClonalityTarget Antigen (Peptide Sequence)Competitor MoleculeIC50 (nM)¹% Cross-Reactivity²
Ab-101 MonoclonalAc-Cys-Ala-Lys(Cys)-Gly-His-NH₂Ac-Cys-Ala-Lys(Cys)-Gly-His-NH₂1.5100%
Unmodified Lysine> 10,000< 0.015%
Unmodified Cysteine> 10,000< 0.015%
Ac-Cys-Ala-Lys-Gly-His-NH₂8,5000.018%
Ab-202 PolyclonalAc-Cys-Ala-Lys(Cys)-Gly-His-NH₂Ac-Cys-Ala-Lys(Cys)-Gly-His-NH₂5.2100%
Unmodified Lysine9,8000.053%
Unmodified Cysteine> 10,000< 0.052%
Ac-Cys-Ala-Lys-Gly-His-NH₂4,2000.124%
Ab-303 MonoclonalAc-Cys-Ala-Lys(Cys)-Gly-His-NH₂Ac-Cys-Ala-Lys(Cys)-Gly-His-NH₂3.8100%
Unmodified Lysine1,2000.317%
Unmodified Cysteine2,5000.152%
Ac-Cys-Ala-Lys-Gly-His-NH₂9500.400%

¹IC50 is the concentration of a competitor that inhibits 50% of the antibody's binding to the target antigen. A lower IC50 indicates higher affinity. ²% Cross-Reactivity is calculated as: (IC50 of Target Antigen / IC50 of Competitor Molecule) x 100.

Data Interpretation:

  • Ab-101 demonstrates the highest specificity. It has a very low IC50 for the target this compound peptide and extremely high IC50 values for potential off-target molecules, resulting in negligible cross-reactivity.

  • Ab-202 , a polyclonal antibody, shows good specificity but has detectable, albeit low, cross-reactivity with the unmodified peptide.

  • Ab-303 exhibits the lowest specificity of the three, with significant cross-reactivity towards both free amino acids and the unmodified peptide backbone. This antibody would be less suitable for applications requiring precise detection of the this compound modification.

Visualizing Antibody Specificity

The concept of antibody specificity and cross-reactivity can be illustrated with a simple diagram. A specific antibody has a binding site (paratope) that is structurally complementary to the unique shape of the this compound modification (epitope). Cross-reactivity occurs when the antibody binds to other, structurally similar molecules.

G cluster_0 High Specificity Binding cluster_1 Cross-Reactivity / No Binding Antibody1 Antibody Target This compound Epitope Antibody1->Target Strong Binding Antibody2 Antibody OffTarget1 Unmodified Lysine Antibody2->OffTarget1 Weak / No Binding OffTarget2 Unmodified Cysteine Antibody2->OffTarget2 Weak / No Binding

Caption: Conceptual diagram of antibody specificity.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental design. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying antibody specificity.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the specificity of an antibody by measuring how effectively various unlabeled competitor molecules inhibit the binding of the antibody to its target antigen coated on a microplate.

Materials:

  • High-binding 96-well microplates

  • Target antigen: Synthetic peptide containing the this compound modification

  • Anti-lysylcysteine primary antibody

  • Competitor molecules (e.g., unmodified peptide, free L-lysine, free L-cysteine)

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the target this compound peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Incubation:

    • Prepare serial dilutions of the competitor molecules (e.g., from 10 µM down to 0.1 nM) in Assay Buffer.

    • Prepare the primary antibody at a constant, pre-determined optimal concentration (e.g., the concentration that gives 80% of the maximum signal in a direct ELISA) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, but increase to 5 washes.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC50 for each competitor.

Visualizing the Competitive ELISA Workflow

The following diagram outlines the key steps in the competitive ELISA protocol for assessing antibody cross-reactivity.

cluster_competition Competition Step A 1. Coat Plate with Lys-Cys Peptide B 2. Block Plate A->B Incubate & Wash D 4. Add Mixture to Plate B->D Wash C 3. Pre-incubate Antibody with Competitor Molecule C->D Transfer E 5. Wash Unbound Antibody D->E Incubate F 6. Add Secondary Ab-HRP E->F G 7. Wash Unbound Secondary Ab F->G Incubate H 8. Add TMB Substrate G->H I 9. Read Absorbance (450nm) H->I Incubate & Stop

Caption: Workflow for competitive ELISA.

References

A Researcher's Guide to Lysyl-Cysteine Data Analysis Software

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of proteomics, the study of protein-protein interactions and structural dynamics is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe these complexities. Specifically, the analysis of data generated from cross-linking lysine and cysteine residues—a "lysyl-cysteine" analysis—provides valuable distance constraints for structural modeling. This guide offers a comparative overview of software designed for the analysis of such data, tailored for researchers, scientists, and drug development professionals.

Performance Comparison of XL-MS Data Analysis Software

The selection of the appropriate software is critical for the accurate identification and quantification of cross-linked peptides from complex mass spectrometry data. Below is a summary of the performance of several popular software tools, based on published benchmark studies. The metrics include the number of correctly identified cross-links and the false discovery rate (FDR), which are crucial indicators of a software's sensitivity and accuracy.

SoftwareCross-Linker TypeNumber of Correct Cross-Links IdentifiedCalculated False Discovery Rate (FDR)Processing TimeKey Features
MeroX MS-cleavable (DSBU, DSSO)HighLowShortestUser-friendly interface, specialized for cleavable cross-linkers.[1]
MaxLynx MS-cleavable (DSBU)Low-Longest-
xiSEARCH MS-cleavable (DSBU)Highest-ModerateHigh number of identified interactions.[1]
pLink Non-cleavable (DSS)High2.4%-Compatible with multiple cross-linker types.[2]
StavroX Non-cleavable (DSS)Moderate6.7%-Identifies various types of cross-linked peptides.[3]
Kojak Non-cleavable (DSS)High32%-Widely adopted for automated XL-MS analysis.[4]
MetaMorpheus Non-cleavable (DSS)----
XlinkX MS-cleavable (DSBU, DSSO)---Integrated into Proteome Discoverer.

Note: The performance of each software can vary depending on the dataset, cross-linker used, and search parameters. The data presented here is a synthesis from multiple studies to provide a general overview.

Experimental Protocols

A typical experimental workflow for analyzing lysyl-cysteine cross-links involves several key steps, from sample preparation to data analysis. Below are detailed methodologies for a generic XL-MS experiment and a specific protocol for using a heterobifunctional cross-linker.

General Experimental Workflow for XL-MS

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Protein Complex Isolation Protein Complex Isolation Cross-linking Reaction Cross-linking Reaction Protein Complex Isolation->Cross-linking Reaction Incubate with cross-linker Quenching Quenching Cross-linking Reaction->Quenching Stop reaction Protein Digestion Protein Digestion Quenching->Protein Digestion e.g., Trypsin LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Inject peptide mixture Database Search Database Search LC-MS/MS Analysis->Database Search Generate peak lists Validation & Visualization Validation & Visualization Database Search->Validation & Visualization Identify cross-linked peptides

  • Protein Complex Isolation: Isolate the protein or protein complex of interest to a high degree of purity.

  • Cross-linking Reaction: Incubate the purified protein sample with the chosen cross-linking reagent. For lysine-cysteine cross-linking, a heterobifunctional cross-linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is used. The reaction is typically carried out at room temperature for 30-60 minutes.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer, such as Tris or glycine, which contains primary amines that react with and consume the excess cross-linker.

  • Protein Digestion: Digest the cross-linked protein mixture into smaller peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography (LC) and analyze the peptides by tandem mass spectrometry (MS/MS) to determine their mass and sequence.

  • Database Search: Use specialized software to search the acquired MS/MS data against a protein sequence database to identify the cross-linked peptides.

  • Validation and Visualization: Validate the identified cross-links and visualize them in the context of the protein's structure or interaction network.

Protocol for Lysine-Cysteine Cross-linking using SMCC

This protocol outlines the two-step process for cross-linking an amine-containing protein to a sulfhydryl-containing protein using SMCC.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC (or Sulfo-SMCC for aqueous solutions)

  • Conjugation Buffer A (amine-free, e.g., PBS, pH 7.2-8.0)

  • Conjugation Buffer B (sulfhydryl-free, pH 6.5-7.5)

  • Desalting column

Procedure:

Step 1: Activation of Amine-Containing Protein

  • Prepare the amine-containing protein (Protein-NH2) in Conjugation Buffer A.

  • Immediately before use, dissolve SMCC in an organic solvent like DMSO or DMF (or Sulfo-SMCC in water).

  • Add a 10- to 50-fold molar excess of the SMCC solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Remove the excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer A.

Step 2: Conjugation to Sulfhydryl-Containing Protein

  • Ensure the sulfhydryl-containing protein (Protein-SH) is prepared with free (reduced) sulfhydryls. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Combine the maleimide-activated Protein-NH2 with the Protein-SH in Conjugation Buffer B.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • To stop the reaction, a buffer containing reduced cysteine can be added.

  • The resulting conjugate can then be purified and analyzed.

Signaling Pathway and Logical Relationships

Ubiquitination Signaling Pathway

The ubiquitination pathway is a critical cellular process that involves the covalent attachment of ubiquitin to substrate proteins, often at lysine residues. This process is mediated by a three-enzyme cascade (E1, E2, and E3) and plays a crucial role in protein degradation and signaling. Cysteine residues are essential for the catalytic activity of the E1 and E2 enzymes.

// Nodes Ub [label="Ubiquitin", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1\n(Activating Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Conjugating Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate Protein\n(with Lysine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_Substrate [label="Ubiquitinated\nSubstrate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges {Ub, ATP} -> E1 [label="Activation\n(Thioester bond to Cys)"]; E1 -> E2 [label="Conjugation\n(Ub transfer to Cys)"]; {E2, Substrate} -> E3 [label="Recruitment"]; E3 -> Ub_Substrate [label="Ligation\n(Isopeptide bond to Lys)"]; } .dot Caption: The E1-E2-E3 enzymatic cascade in the ubiquitination pathway.

  • Activation (E1): The ubiquitin-activating enzyme (E1) adenylates the C-terminus of ubiquitin in an ATP-dependent manner and then forms a thioester bond between its active site cysteine and the ubiquitin.

  • Conjugation (E2): The activated ubiquitin is transferred from the E1 to the active site cysteine of a ubiquitin-conjugating enzyme (E2).

  • Ligation (E3): A ubiquitin ligase (E3) recognizes both the E2-ubiquitin complex and the specific substrate protein. The E3 facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond.

Logical Workflow: Selecting a Cross-Linking Strategy

Choosing the right cross-linking strategy and corresponding analysis software is a critical decision that depends on several factors, including the research question, the nature of the protein sample, and the available instrumentation. The following decision tree illustrates a logical workflow for this selection process.

// Nodes Start [label="Start: Define Research Goal", fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 [label="Interaction Partners or Structural Details?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Homobifunctional [label="Homobifunctional Cross-linker\n(e.g., DSS, BS3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterobifunctional [label="Heterobifunctional Cross-linker\n(e.g., SMCC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Cleavable Linker Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NonCleavable [label="Non-cleavable\n(e.g., DSS, SMCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavable [label="MS-cleavable\n(e.g., DSBU, DSSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Software_NonCleavable [label="Software:\npLink, StavroX, Kojak, xiSEARCH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Software_Cleavable [label="Software:\nMeroX, XlinkX, xiSEARCH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> Homobifunctional [label="Interaction Partners"]; Q1 -> Heterobifunctional [label="Specific Residue Proximity"]; Homobifunctional -> Q2; Heterobifunctional -> Q2; Q2 -> NonCleavable [label="No"]; Q2 -> Cleavable [label="Yes (for complex samples)"]; NonCleavable -> Software_NonCleavable; Cleavable -> Software_Cleavable; } .dot Caption: A decision tree for selecting a cross-linking strategy and software.

This guide provides a foundational understanding of the software and methodologies available for the analysis of lysyl-cysteine cross-linking data. As the field of structural proteomics continues to evolve, so too will the tools and techniques for unraveling the complex tapestry of protein interactions.

References

Lysylcysteine Crosslinks: A Novel Frontier in Oxidative Stress Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of lysylcysteine crosslinks as a marker for oxidative stress reveals a promising, yet nascent, area of research. While the direct covalent linkage between lysine and cysteine residues, particularly in the form of a nitrogen-oxygen-sulfur (NOS) bridge, is emerging as a significant indicator of protein damage under oxidative conditions, its quantitative comparison with established biomarkers is still in the early stages of investigation.

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of pathological conditions. The accurate measurement of oxidative stress is therefore crucial for researchers, scientists, and drug development professionals. For decades, the scientific community has relied on markers of lipid peroxidation (e.g., malondialdehyde - MDA), DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine - 8-OHdG), and other protein modifications. However, the discovery of oxidatively induced cysteine-lysine crosslinks presents a novel and potentially more stable and specific marker of protein damage.

This guide provides a comparative overview of this compound crosslinks against traditional oxidative stress markers, supported by the current understanding of their formation and the methodologies for their detection.

Comparative Analysis of Oxidative Stress Markers

While direct quantitative comparisons in large-scale studies are still limited, the conceptual advantages and disadvantages of this compound crosslinks versus established markers can be summarized.

Biomarker CategorySpecific MarkerAdvantagesDisadvantagesAnalytical Methods
Protein Crosslinks Cysteine-Lysine Crosslinks (NOS bridge) Potentially high stability and specificity for protein oxidation. Reflects irreversible damage to protein structure and function.[1][2][3]Research is still emerging. Lack of standardized and commercially available assays.[4][5] Quantitative data comparing it with other markers is scarce.Mass Spectrometry (LC-MS/MS)
Lipid Peroxidation Malondialdehyde (MDA)Well-established marker with numerous commercially available kits. Relatively easy and inexpensive to measure.Lack of specificity, as it can be formed during eicosanoid metabolism. High reactivity can lead to artifactual formation during sample handling.Spectrophotometry (TBARS assay), HPLC, GC-MS, ELISA
F2-IsoprostanesConsidered a "gold standard" for in vivo lipid peroxidation. Chemically stable and specific to free radical-induced oxidation.Technically demanding and expensive to measure, often requiring GC-MS.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), ELISA
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)A sensitive and specific marker of oxidative DNA damage. Can be measured in various biological fluids (urine, plasma).Levels can be influenced by DNA repair mechanisms and cell turnover. Potential for artifactual oxidation during sample preparation.HPLC with Electrochemical Detection (HPLC-ECD), LC-MS/MS, ELISA
Protein Oxidation Protein CarbonylsGeneral marker of oxidative protein damage. A relatively early indicator of oxidative stress.Can be formed by various mechanisms, not all of which are directly related to ROS.Spectrophotometry (DNPH assay), ELISA, Western Blot

Experimental Protocols

Detailed and standardized protocols for the routine quantification of cysteine-lysine crosslinks as a biomarker are still under development. However, the primary method for their identification and characterization is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Cysteine-Lysine Crosslink Detection by LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized based on the sample type and instrumentation.

  • Protein Extraction and Preparation:

    • Extract proteins from biological samples (cells, tissues, plasma) using appropriate lysis buffers containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation (Optional but Recommended):

    • To characterize intramolecular crosslinks, initial analysis can be done on the intact protein. For identifying intermolecular crosslinks or for simplifying the analysis, proteins can be reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) to break disulfide bonds.

  • Enzymatic Digestion:

    • Digest the protein sample into smaller peptides using a specific protease, such as trypsin or Lys-C. The choice of enzyme is critical to generate peptides of a suitable size for MS analysis that retain the crosslink.

  • Enrichment of Crosslinked Peptides (Optional):

    • Due to the low abundance of crosslinked peptides, an enrichment step such as size-exclusion chromatography (SEC) can be employed to separate larger crosslinked peptides from smaller, non-crosslinked peptides.

  • LC-MS/MS Analysis:

    • Separate the digested peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Utilize specialized software (e.g., xQuest, pLink) to identify the crosslinked peptides from the complex MS/MS data. This software can identify the specific lysine and cysteine residues involved in the crosslink.

Protocol for Malondialdehyde (MDA) Measurement (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for estimating MDA levels.

  • Sample Preparation:

    • Homogenize tissue samples or use plasma/serum directly.

  • Reaction:

    • Add thiobarbituric acid (TBA) solution to the sample.

    • Incubate at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). This allows MDA to react with TBA to form a colored product.

  • Detection:

    • Measure the absorbance of the resulting solution at a specific wavelength (typically 532 nm) using a spectrophotometer.

  • Quantification:

    • Calculate the MDA concentration based on a standard curve generated using an MDA standard.

Protocol for 8-hydroxy-2'-deoxyguanosine (8-OHdG) Measurement by ELISA

Commercially available ELISA kits provide a more accessible method for 8-OHdG quantification.

  • Sample Preparation:

    • Extract DNA from cells or tissues, or use urine samples directly. If using DNA, it needs to be enzymatically digested to single nucleosides.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific kit. This typically involves adding the prepared sample to a microplate pre-coated with an anti-8-OHdG antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate to produce a colorimetric signal.

  • Detection and Quantification:

    • Measure the absorbance using a microplate reader.

    • Determine the 8-OHdG concentration from a standard curve.

Signaling Pathways and Formation Mechanisms

The formation of a cysteine-lysine crosslink is initiated by the oxidation of a cysteine residue within a protein.

oxidative_crosslink_formation ROS Reactive Oxygen Species (ROS) Cys Protein with Cysteine Residue (-SH) ROS->Cys Oxidation Cys_ox Oxidized Cysteine Intermediate (e.g., Sulfenic Acid -SOH) Cys->Cys_ox Crosslink Cysteine-Lysine Crosslink (NOS bridge) Cys_ox->Crosslink Nucleophilic Attack Lys Nearby Lysine Residue (-NH2) Lys->Crosslink

Caption: Oxidative formation of a cysteine-lysine crosslink.

Reactive oxygen species (ROS) initially oxidize the thiol group of a cysteine residue to a reactive intermediate, such as a sulfenic acid. This electrophilic intermediate can then be attacked by the nucleophilic epsilon-amino group of a nearby lysine residue, resulting in the formation of a stable covalent crosslink, such as the recently discovered NOS bridge.

Conclusion

The validation of this compound crosslinks as a biomarker for oxidative stress is a rapidly advancing field. While it holds the promise of being a highly specific and stable indicator of protein damage, further research is required to establish standardized, high-throughput analytical methods and to generate the robust quantitative data needed for direct comparison with established markers. For researchers in drug development and related fields, staying abreast of these developments will be key to harnessing the full potential of this novel biomarker in understanding and combating oxidative stress-related diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of therapeutic proteins is a critical factor in their efficacy and shelf-life. Post-translational modifications and engineered crosslinks are pivotal in enhancing this stability. This guide provides an objective comparison of the stability of various protein crosslinks, with a particular focus on the robust nature of thioether bonds, such as those formed in a lysylcysteine linkage, relative to the more common disulfide bonds. The information presented is supported by experimental data to aid in the rational design of more stable and effective protein-based therapeutics.

Comparative Stability Data

Thioether crosslinks, which can be formed between the side chains of lysine and cysteine residues, are demonstrably more stable under reducing conditions and more resistant to enzymatic degradation than disulfide bonds.[1] While direct side-by-side quantitative comparisons in a single protein system are sparse in the literature, studies on model proteins engineered with thioether bridges provide compelling evidence of their stabilizing effects.

A key example is the study of an albumin-binding domain (ABD), a protein used to extend the in-vivo half-life of therapeutic proteins. When intramolecular thioether bridges were introduced into the ABD protein, a dramatic increase in its stability against major gastrointestinal proteases was observed.[1]

Table 1: Proteolytic Stability of an Albumin-Binding Domain (ABD) with and without a Thioether Crosslink

Protein VariantCrosslink TypePepsin Digestion (remaining protein after 4h)Trypsin/Chymotrypsin Digestion (remaining protein after 24h)
ABD (Reference)NoneDegradedDegraded
ABD_CL1ThioetherIntactIntact

Data summarized from a study on an albumin-binding domain to increase proteolytic stability.[1]

Disulfide bonds, while crucial for the structural integrity of many proteins, are susceptible to reduction in the cellular environment and can be less effective at preventing proteolytic degradation compared to the chemically inert thioether linkage.[1][2] The introduction of engineered disulfide bonds has been shown to increase the thermal stability of proteins, with melting temperature (Tm) increases typically around 5°C, though increases of over 10°C have been reported in some cases. For instance, the introduction of a disulfide bond in T4 Lysozyme increased its melting temperature by up to 11.0°C. In another example, adding a second disulfide bond to a single domain antibody raised its already high melting temperature by over 6°C. However, the stabilizing effect of a disulfide bond can be offset by the strain it introduces into the folded protein structure.

Experimental Protocols

Accurate assessment of protein crosslink stability relies on standardized experimental methodologies. Below are detailed protocols for key experiments commonly used to evaluate thermal and proteolytic stability.

Thermal Stability Assessment via Circular Dichroism (CD) Spectroscopy

This method determines the melting temperature (Tm) of a protein by monitoring changes in its secondary structure as a function of temperature.

Protocol:

  • Sample Preparation:

    • Prepare protein samples (e.g., crosslinked and non-crosslinked variants) at a concentration of 0.1-0.2 mg/mL in a suitable buffer. Phosphate buffer is often a good choice, while Tris buffer should be avoided due to the temperature dependence of its pKa.

    • Ensure the final sample volume is sufficient for the CD cuvette (typically 200-300 µL for a 1 mm path length cuvette).

  • Instrument Setup:

    • Use a spectropolarimeter equipped with a Peltier temperature controller.

    • Set the wavelength for monitoring to a value where the protein's secondary structure gives a strong signal (e.g., 222 nm for α-helical proteins).

  • Data Acquisition:

    • Record the CD signal as the temperature is increased at a constant rate (e.g., 1-2°C per minute).

    • Set the temperature range to span the expected unfolding transition (e.g., 25°C to 95°C).

    • Allow for a brief equilibration time at each temperature step.

  • Data Analysis:

    • Plot the CD signal (molar ellipticity) against temperature. The resulting curve will be sigmoidal for a cooperative unfolding transition.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the protein is unfolded. This can be determined by fitting the data to a Boltzmann model.

Proteolytic Stability Assay

This assay compares the rate of degradation of a crosslinked protein to its non-crosslinked counterpart in the presence of a specific protease.

Protocol:

  • Reaction Setup:

    • Prepare solutions of the protein variants (e.g., 1 mg/mL) in a buffer appropriate for the chosen protease.

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or pepsin) in the same buffer.

  • Digestion:

    • Initiate the reaction by adding the protease to the protein solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at the optimal temperature for the protease (e.g., 37°C).

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the reaction and stop the digestion by adding a protease inhibitor or by rapid freezing.

  • Analysis:

    • Analyze the samples from each time point using SDS-PAGE or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • For SDS-PAGE, visualize the protein bands using a suitable stain (e.g., Coomassie Blue). The disappearance of the full-length protein band over time indicates degradation.

    • For RP-HPLC, monitor the decrease in the peak area of the intact protein over time.

  • Quantification:

    • Quantify the amount of intact protein remaining at each time point by densitometry of the SDS-PAGE bands or by integrating the peak areas from the HPLC chromatograms.

    • Plot the percentage of remaining intact protein against time to compare the degradation rates of the different protein variants.

Visualization of Enzymatic Thioether Crosslink Formation

In nature, the formation of thioether crosslinks is often an enzyme-catalyzed process, particularly in the biosynthesis of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). The following diagram illustrates a general enzymatic pathway for the formation of a thioether bond.

Enzymatic_Thioether_Formation cluster_precursor Precursor Peptide cluster_modification Enzymatic Modification cluster_product Crosslinked Peptide Precursor Precursor Peptide (with Ser/Thr and Cys) Dehydratase Dehydratase Enzyme Precursor->Dehydratase 1. Binding Dehydro_intermediate Dehydroamino Acid Intermediate Dehydratase->Dehydro_intermediate 2. Dehydration of Ser/Thr Cyclase Cyclase Enzyme (e.g., Lanthipeptide Cyclase) Thioether_Product Thioether Crosslinked Peptide Cyclase->Thioether_Product 4. Michael Addition of Cys Thiol Dehydro_intermediate->Cyclase 3. Binding of Intermediate

Caption: Enzymatic pathway for thioether bond formation in RiPPs.

This workflow depicts a common strategy used by nature to install thioether crosslinks, where a dehydratase enzyme first converts a serine or threonine residue to a dehydroamino acid, which then serves as an electrophile for the nucleophilic attack by a nearby cysteine thiol, a reaction often catalyzed by a cyclase enzyme.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lysylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to employ appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of Lysylcysteine, particularly during disposal preparation, should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, immediate action is necessary to contain and manage the situation safely. For small spills, absorb the material with an inert substance such as vermiculite or sand. The absorbent material should then be placed in a sealed, labeled container for disposal as hazardous waste. For larger spills, the area should be evacuated, and the institution's emergency response team should be contacted.[1]

This compound Disposal Protocol Summary

The following table summarizes the key logistical and safety information for the proper disposal of this compound and its contaminated materials.

ItemProcedure
Waste Identification Treat all materials containing this compound (pure compound, solutions, contaminated labware) as hazardous chemical waste.[1]
Waste Segregation Do not mix this compound waste with other waste streams unless explicitly permitted by your institution’s hazardous waste management plan.[1]
Waste Collection Use a dedicated, leak-proof container that is chemically compatible with this compound.[1]
Labeling Clearly label the waste container with "this compound" and any appropriate hazard warnings as per institutional guidelines.
Contaminated Labware Place items such as gloves and pipette tips in a designated, sealed container for hazardous waste collection.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposing of the container as regular waste, if permitted.
Regulatory Compliance All waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the inactivation or chemical degradation of this compound for disposal purposes. The recommended procedure is to treat it as hazardous waste and dispose of it through a licensed waste management service, which will often involve incineration.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Lysylcysteine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Other Waste Streams identify->segregate spill Spill Occurs identify->spill container Use Dedicated, Labeled, Leak-Proof Container segregate->container no_spill Routine Disposal container->no_spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Minor large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Major collect_spill Collect in Sealed Container small_spill->collect_spill store Store in Designated Satellite Accumulation Area collect_spill->store no_spill->store dispose Dispose via Licensed Hazardous Waste Management store->dispose end End: Disposal Complete dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lysylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lysylcysteine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations. Consistent and correct use of PPE is the first line of defense against potential exposure.

Body PartPersonal Protective EquipmentSpecifications & Remarks
Respiratory Dust respiratorUse in areas with inadequate ventilation or where dust is generated. A self-contained breathing apparatus (SCBA) may be necessary for large spills.
Hands Protective glovesChemical-impermeable gloves are recommended. Inspect gloves for integrity before each use.
Eyes Splash goggles or Safety glassesUse splash goggles for maximum protection. Safety glasses with side shields are a minimum requirement.
Skin & Body Full suit or Protective clothingA lab coat or protective suit is necessary to prevent skin contact. Protective boots may be required depending on the scale of handling.
Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Utilize process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]

  • If operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Prevent the formation and dispersion of dust.[2][3]

  • Work in a well-ventilated area.

  • Keep away from heat and sources of ignition.

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.

Storage:

  • Keep the container tightly closed.

  • Store in a dry, well-ventilated place.

  • Store under an inert gas as it may be air-sensitive.

Emergency and Disposal Procedures

In the event of an emergency or the need for disposal, follow these established protocols to mitigate risks and ensure compliance with regulations.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation or a rash occurs.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.

Accidental Release:

  • Evacuate personnel from the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including a dust respirator, gloves, goggles, and a full suit.

  • For small spills, use appropriate tools to sweep up the material and place it into a suitable, airtight container for disposal, taking care not to disperse dust.

  • Prevent the product from entering drains.

Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Experimental Workflow for Safe Handling of this compound

To visualize the procedural steps for safely handling this compound, the following workflow diagram outlines the process from preparation to disposal. Adherence to this workflow is crucial for minimizing exposure and ensuring laboratory safety.

Lysylcysteine_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Dust Respirator - Gloves - Goggles - Lab Coat prep->ppe Step 1 handling Handling this compound - Use in well-ventilated area - Avoid dust formation ppe->handling Step 2 storage Storage - Tightly closed container - Dry, well-ventilated area handling->storage Post-Handling cleanup Cleanup & Decontamination - Wash hands thoroughly - Clean work surfaces handling->cleanup Step 3 emergency Emergency Procedures - Follow First Aid - Manage spills handling->emergency In case of accident disposal Waste Disposal - Collect in sealed container - Follow institutional guidelines cleanup->disposal Step 4

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.